molecular formula C6H3BrN2OS B1384412 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 31169-25-2

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1384412
CAS No.: 31169-25-2
M. Wt: 231.07 g/mol
InChI Key: SFFNZDXKMOSLNK-UHFFFAOYSA-N
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Description

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS 31169-25-2) is a versatile brominated heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound is a key building block for the exploration of thieno[3,2-d]pyrimidine derivatives, a scaffold of significant interest due to its structural resemblance to purines . Research highlights its role as a precursor in the synthesis of compounds with demonstrated biological activity. Halogenated thienopyrimidines have shown promising antiproliferative properties in vitro against various cancer cell lines, including mouse lymphocytic leukemia (L1210) and human cervical adenocarcinoma (HeLa) cells . Furthermore, some derivatives have exhibited selective antifungal activity, for instance against clinical strains of Cryptococcus neoformans . The presence of both the bromine atom and the carbonyl group on the core structure makes this compound a versatile substrate for further functionalization, enabling researchers to develop a wide range of analogs for structure-activity relationship (SAR) studies. It is supplied with a purity of 97% . The molecular formula is C6H3BrN2OS, and its molecular weight is 231.07 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use. References A research article investigating halogenated thieno[3,2-d]pyrimidines identified intermediates with antiproliferative activity against cancer cell lines and selective antifungal activity . A vendor page provides the compound's CAS number, molecular formula, and purity .

Properties

IUPAC Name

7-bromo-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFNZDXKMOSLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620826
Record name 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31169-25-2
Record name 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one: A Cornerstone for Modern Drug Discovery

Introduction: The Thieno[3,2-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged heterocyclic system of profound interest. Its structural architecture, featuring a thiophene ring fused to a pyrimidine ring, renders it a bioisostere of purine, the fundamental nitrogenous base found in nucleic acids like DNA and RNA.[1][2] This mimicry allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of enzymes.[1] Consequently, this scaffold has become a fertile ground for the development of novel therapeutic agents, with derivatives demonstrating a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The most notable application has been in oncology, where these compounds have been successfully engineered as potent kinase inhibitors.[1]

This guide focuses on a key intermediate within this chemical family: this compound. The strategic placement of the bromine atom provides a reactive handle for extensive chemical modification, establishing this molecule as a versatile building block for synthesizing complex, biologically active compounds.

Core Compound Profile: this compound

This compound is a solid organic compound that serves as a crucial starting material in multi-step organic syntheses. Its structure is characterized by the fused thienopyrimidine core, a bromine substituent on the thiophene ring, and a keto group on the pyrimidine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 31169-25-2[3]
Molecular Formula C₆H₃BrN₂OS[3]
Molar Mass 231.07 g/mol [3]
Density (Predicted) 2.18 g/cm³[3]
Boiling Point (Predicted) 452.7 ± 30.0 °C[3]
Flash Point (Predicted) 227.6 °C[3]
Refractive Index (Predicted) 1.854[3]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the direct bromination of the parent thieno[3,2-d]pyrimidin-4(3H)-one core. This electrophilic substitution reaction targets the electron-rich thiophene ring.

Synthetic Workflow Diagram

G start Thieno[3,2-d]pyrimidin-4(3H)-one product This compound start->product Free Radical Bromination reagent N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Carbon Tetrachloride reagent->product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via Bromination

This protocol describes a common method for the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent.[3]

Materials:

  • Thieno[3,2-d]pyrimidin-4(1H)-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) (initiator)

  • Carbon tetrachloride (CCl₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add thieno[3,2-d]pyrimidin-4(1H)-one and 30 mL of carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the mixture.

  • Heat the reaction mixture to 60 °C and maintain for 7 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Purify the resulting crude product using column chromatography with a solvent system of petroleum ether and ethyl acetate (10:1 v/v).

  • The final product is obtained as a light-yellow solid.[3]

An alternative approach involves carrying out the bromination at 90 °C and adding the bromine in two portions over a 24-hour interval, which has been reported to yield 7-bromothieno[3,2-d]pyrimidin-2,4-dione in high yields (90-95%).[4]

Chemical Reactivity and Strategic Importance

The true value of this compound in drug discovery lies in its reactivity.

  • C7-Position (Bromine): The bromine atom is an excellent leaving group, making this position ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4][5] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the core scaffold.

  • C4-Position (Keto/Enol Tautomer): The keto group at the C4 position can be converted into a more reactive 4-chloro substituent by treatment with reagents like phosphorus oxychloride (POCl₃).[4][6] This chloro-derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols. This functionalization is critical for modulating the compound's physicochemical properties and biological activity.[7]

Applications in Drug Discovery: A Scaffold for Potent Inhibitors

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1] The 7-bromo intermediate is instrumental in building libraries of compounds for screening against various biological targets.

Workflow for Derivative Synthesis

G start 7-Bromothieno[3,2-d] pyrimidin-4(3H)-one intermediate 7-Bromo-4-chlorothieno [3,2-d]pyrimidine start->intermediate Activation step1 Chlorination (POCl₃) step1->intermediate product Diverse Library of Biologically Active Derivatives intermediate->product Diversification step2a Suzuki / Heck Coupling (at C7) step2a->product step2b Nucleophilic Substitution (at C4) step2b->product

Caption: Diversification strategy using this compound.

Anticancer Activity

Derivatives of the thieno[3,2-d]pyrimidine core have shown significant antiproliferative activity against various cancer cell lines.[4] Halogenated derivatives, in particular, have been found to induce apoptosis in leukemia L1210 cells.[4] The core is a key component in the development of inhibitors for several kinases crucial to cancer progression.

  • PDK1 Inhibitors: A fragment-based screening approach identified the thieno[3,2-d]pyrimidin-4(3H)-one scaffold as a foundation for developing potent inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[8] PDK1 is a key component of the PI3K/Akt signaling pathway, which is often deregulated in cancer.[6]

  • EGFR Inhibitors: Novel thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the L858R/T790M mutant, which is associated with resistance to certain cancer therapies.[9]

  • PIM Kinase Inhibitors: Benzothienopyrimidinones, a related class of compounds, have been discovered as potent, highly selective, and orally bioavailable inhibitors of PIM kinases, which are overexpressed in various tumors.[10]

PI3K/Akt/PDK1 Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Cell Survival, Proliferation, Growth Akt->Downstream Inhibitor Thieno[3,2-d]pyrimidine Derivatives Inhibitor->PDK1 Inhibits

Caption: Inhibition of the PI3K/Akt pathway by Thienopyrimidine-based PDK1 inhibitors.

Other Therapeutic Areas

The utility of this scaffold extends beyond oncology.

  • Antimalarial Agents: 4-substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiplasmodial agents, showing activity against both the erythrocytic and hepatic stages of the Plasmodium parasite.[7]

  • 17β-HSD2 Inhibitors: Conformationally restricted thieno[3,2-d]pyrimidinones have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in diseases like osteoporosis.[11]

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its inherent reactivity, coupled with the proven biological relevance of the thienopyrimidine scaffold, makes it an invaluable starting point for the synthesis of novel, potent, and selective therapeutic agents.

Future research will likely focus on several key areas:

  • Novel Synthetic Routes: Developing more efficient, scalable, and environmentally friendly synthetic methods.

  • Expanded Chemical Space: Utilizing advanced synthetic methodologies to explore previously inaccessible chemical space around the core.

  • New Biological Targets: Screening libraries derived from this scaffold against a wider range of biological targets to uncover new therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to refine the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The continued exploration of this compound and its derivatives promises to yield new insights into disease biology and deliver innovative medicines to address unmet medical needs.

References

An In-Depth Technical Guide to 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one is a pivotal heterocyclic building block in medicinal chemistry. Its thieno[3,2-d]pyrimidine core is a bioisostere of purine, rendering it a privileged scaffold for interacting with a multitude of biological targets, particularly kinases. The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for diversification through modern cross-coupling reactions. This guide offers a comprehensive overview of this compound, detailing its identification, physicochemical properties, a field-proven synthesis protocol, and its significant applications in the development of targeted therapeutics.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is characterized by several key identifiers and properties, summarized below. The presence of the bromo-substituent makes it a valuable intermediate for further chemical exploration.[1]

IdentifierValueSource
CAS Number 31169-25-2[2][3]
Molecular Formula C₆H₃BrN₂OS[2][3]
Molecular Weight 231.07 g/mol [4]
IUPAC Name This compound[3]
InChIKey SFFNZDXKMOSLNK-UHFFFAOYSA-N[3]
Canonical SMILES Brc1csc2C(=O)NC=Nc12[3]
Synonyms 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one, 7-bromothieno[3,2-d]pyrimidin-4-ol[4]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved via electrophilic bromination of the parent thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.

Rationale for Method Selection

A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[2] NBS is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine. The reaction is often initiated by a radical initiator like benzoyl peroxide (BPO) and conducted in a non-polar solvent such as carbon tetrachloride (CCl₄) to facilitate the radical mechanism.[2]

Detailed Experimental Protocol
  • Materials:

    • Thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent)

    • N-Bromosuccinimide (NBS) (1.1 equivalents)

    • Benzoyl peroxide (BPO) (0.1 equivalents, initiator)

    • Carbon tetrachloride (CCl₄), anhydrous

    • Petroleum Ether

    • Ethyl Acetate

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thieno[3,2-d]pyrimidin-4(3H)-one and anhydrous carbon tetrachloride.

    • Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the suspension.[2] Causality Insight: BPO acts as a radical initiator, which is necessary for this type of bromination reaction with NBS.

    • Reaction Execution: Heat the reaction mixture to 60°C and stir for approximately 7 hours.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC). Trustworthiness Check: Consistent TLC monitoring ensures the reaction is driven to completion and prevents the formation of side products from over-reaction.

    • Workup: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid is purified by column chromatography on silica gel, typically using a solvent system such as petroleum ether:ethyl acetate (e.g., 10:1 v/v), to yield the pure light-yellow solid product.[2]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product SM Thieno[3,2-d]pyrimidin-4(3H)-one N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) React 1. Add reagents to CCl₄ 2. Heat to 60°C for 7h 3. Monitor by TLC SM->React Bromination Workup Solvent removal (Rotary Evaporation) React->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product FP This compound (Light-yellow solid) Purify->FP Purified Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to the native purine bases found in DNA and RNA.[5] This bioisosterism allows its derivatives to act as competitive inhibitors for a wide range of enzymes, particularly kinases.

The true synthetic value of this compound lies in the reactivity of its C7-bromo substituent. This position serves as a key anchor point for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This capability allows medicinal chemists to rapidly generate libraries of analogues to probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[6]

Key Therapeutic Areas:
  • Oncology: The thienopyrimidine core is a prominent feature in numerous kinase inhibitors.[1] Kinases like Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol-3-kinase (PI3K), and PIM kinases are critical nodes in cancer cell signaling pathways, and their inhibition can halt tumor proliferation and induce apoptosis.[7][8][9] Derivatives of this scaffold have shown potent antiproliferative activity against various cancer cell lines, including breast and leukemia.[7][10]

  • Anti-inflammatory and Antimicrobial Agents: The scaffold has been explored for developing anti-inflammatory and antimicrobial agents, indicating its broad therapeutic potential.[5][11]

Illustrative Signaling Pathway Application

Derivatives synthesized from this compound are often designed to target oncogenic kinase signaling pathways, such as the PI3K/Akt pathway, which is frequently deregulated in cancer.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Derivative of 7-Bromothieno[3,2-d]- pyrimidin-4(3H)-one Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a thienopyrimidine derivative.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its robust synthesis, privileged core structure, and synthetically versatile bromine handle provide researchers with a powerful platform for developing novel therapeutics. As our understanding of cellular signaling pathways deepens, the strategic application of this scaffold will undoubtedly continue to yield potent and selective modulators of disease-relevant targets, particularly in the fields of oncology and immunology.

References

The Strategic Versatility of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one: A Gateway to Novel Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[3,2-d]pyrimidine nucleus is a prominent heterocyclic scaffold in the landscape of drug discovery, largely owing to its structural resemblance to the endogenous purine bases, adenine and guanine. This bioisosteric relationship allows thienopyrimidine derivatives to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of various enzymes, making them a fertile ground for the development of novel therapeutics. Among the various substituted thienopyrimidines, 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one has emerged as a particularly valuable and strategic starting material. The presence of the bromine atom at the 7-position provides a versatile chemical handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse chemical moieties, paving the way for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity. This technical guide delves into the synthesis, biological activities, and therapeutic potential of derivatives originating from the this compound core, with a focus on its applications in oncology, infectious diseases, and beyond.

Synthetic Strategies: Harnessing the Reactivity of the 7-Bromo Position

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which readily participates in various transition metal-catalyzed cross-coupling reactions. This allows for the construction of C-C, C-N, and C-O bonds, leading to a diverse array of 7-substituted thieno[3,2-d]pyrimidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for Diversity

The bromine atom at the 7-position is ideally suited for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for creating molecular complexity.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the thienopyrimidine core and various aryl or heteroaryl boronic acids or esters. This is a widely used strategy to introduce diverse aromatic systems at the 7-position, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the 7-bromo position and an alkene, leading to the introduction of vinyl or substituted vinyl groups. This can be a key step in the synthesis of more complex side chains.

  • Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with the 7-bromo position, resulting in the formation of 7-alkynylthieno[3,2-d]pyrimidines. The linear geometry of the alkyne linker can be exploited to probe specific binding pockets in target proteins.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of a wide variety of primary and secondary amines at the 7-position. This is a crucial strategy for installing functionalities that can form key hydrogen bonds with biological targets.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and often requires optimization depending on the specific substrates.

Synthetic diversification via cross-coupling reactions.

Biological Activities and Therapeutic Applications

The derivatization of the this compound scaffold has yielded compounds with a broad spectrum of biological activities, with a significant emphasis on anticancer and anti-infective properties.

Anticancer Activity: A Hub for Kinase Inhibitor Development

The thieno[3,2-d]pyrimidine core is a well-established pharmacophore for the development of protein kinase inhibitors. The structural similarity to ATP allows these compounds to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Key Kinase Targets:

  • Phosphoinositide 3-kinase (PI3K): Derivatives of the thieno[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of PI3K, particularly the delta isoform (PI3Kδ), which is a key player in B-cell malignancies.

  • 3-Phosphoinositide-dependent protein kinase 1 (PDK1): The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been successfully employed in fragment-based screening to identify inhibitors of PDK1, a master kinase that activates several downstream kinases in the PI3K signaling pathway.[1]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Thienopyrimidine derivatives have shown promise as dual inhibitors of EGFR and HER2, which are overexpressed in various solid tumors, including breast and lung cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By targeting VEGFR-2, thienopyrimidine derivatives can inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

  • Cyclin-Dependent Kinases (CDKs): Certain thieno[3,2-d]pyrimidine derivatives have been shown to inhibit CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Anticancer Action:

The anticancer effects of these derivatives are often multifactorial and can include:

  • Induction of Apoptosis: Many thieno[3,2-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is a crucial mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: By inhibiting key cell cycle regulators like CDKs, these compounds can halt the proliferation of cancer cells at different phases of the cell cycle.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->PI3K Angiogenesis Angiogenesis Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Angiogenesis PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt Survival Survival Akt->Survival CDKs CDKs Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation Thieno[3,2-d]pyrimidine Derivative Thieno[3,2-d]pyrimidine Derivative Thieno[3,2-d]pyrimidine Derivative->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition Thieno[3,2-d]pyrimidine Derivative->PI3K Inhibition Thieno[3,2-d]pyrimidine Derivative->PDK1 Inhibition Thieno[3,2-d]pyrimidine Derivative->CDKs Inhibition

Inhibition of key cancer signaling pathways.

Quantitative Data on Anticancer Activity

Compound ClassTargetCell LineIC50 (µM)Reference
Halogenated thieno[3,2-d]pyrimidines-L1210 (Leukemia)Antiproliferative activity observed[2]
7-substituted thieno[3,2-d]pyrimidinesMycobacterium tuberculosis Cyt-bdM. bovis BCG6 - 54[3]
7-substituted thieno[3,2-d]pyrimidinesMycobacterium tuberculosis Cyt-bdM. tuberculosis N01459 - 52[3]
4-substituted thieno[3,2-d]pyrimidinesPlasmodium falciparumK1 strainActive[4]
6,7-disubstituted thienopyrimidin-4-onesPDK1-Low micromolar[1]
Anti-infective Properties

Beyond cancer, the this compound scaffold has proven to be a valuable starting point for the development of novel anti-infective agents.

  • Antiplasmodial Activity: Derivatives of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one, synthesized from bromo-intermediates, have demonstrated potent activity against both the erythrocytic and hepatic stages of Plasmodium parasites, the causative agents of malaria.[4]

  • Antitubercular Activity: Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, a critical enzyme for the pathogen's energy metabolism.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 7-arylthieno[3,2-d]pyrimidin-4(3H)-one derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-arylthieno[3,2-d]pyrimidin-4(3H)-one.

In Vitro Kinase Inhibition Assay (Example: PDK1)

Objective: To determine the inhibitory activity of a test compound against PDK1 kinase.

Materials:

  • Recombinant human PDK1 enzyme

  • Kinase substrate (e.g., a peptide substrate)

  • ATP (at a concentration close to the Km for PDK1)

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the PDK1 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

This compound has unequivocally established its role as a cornerstone in the synthesis of a diverse and potent collection of biologically active molecules. Its strategic importance lies in the versatility of the 7-bromo position, which serves as a launchpad for a multitude of synthetic transformations, enabling the fine-tuning of pharmacological properties. The derivatives stemming from this scaffold have demonstrated significant promise in the realms of oncology and infectious diseases, with many acting as potent inhibitors of key enzymes such as protein kinases.

Future research in this area will likely focus on several key aspects. The exploration of novel cross-coupling methodologies will continue to expand the chemical space accessible from this starting material. A deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will guide the rational design of more potent and selective inhibitors. Furthermore, the evaluation of these compounds in more complex biological systems, including in vivo animal models, will be crucial for translating their in vitro activity into tangible therapeutic benefits. The continued investigation of the this compound scaffold holds immense potential for the discovery of next-generation therapeutics to address unmet medical needs.

References

Spectroscopic Elucidation of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The thieno[3,2-d]pyrimidine core is a key pharmacophore in various biologically active molecules, and a thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation and the advancement of related research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound (CAS No: 31169-25-2) is a substituted thienopyrimidine with a molecular formula of C₆H₃BrN₂OS and a molar mass of 231.07 g/mol .[1] The strategic placement of the bromine atom at the 7-position offers a versatile handle for further synthetic modifications, making it a valuable building block in the synthesis of more complex molecules. The robust characterization of this intermediate is a critical quality control step, ensuring the integrity of downstream applications. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a foundational understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of the title compound would involve dissolving a 5-10 mg sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), due to the likely crystalline nature of the solid and the presence of an exchangeable N-H proton. Spectra would be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the small number of protons in the molecule. The key to interpretation lies in the chemical shifts (δ) and coupling patterns, which are dictated by the electronic environment of the protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~12.5Singlet (broad)1HH3 (N-H)The amide proton is expected to be significantly deshielded and will appear as a broad singlet that is exchangeable with D₂O.
~8.2Singlet1HH2This proton is attached to a carbon between two nitrogen atoms in the pyrimidine ring, leading to a downfield chemical shift.
~7.8Singlet1HH6The proton on the thiophene ring is adjacent to the bromine atom, which will influence its chemical shift.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale for Assignment
~160C4 (C=O)The carbonyl carbon of the pyrimidinone ring is expected to be the most downfield signal.
~155C7aA quaternary carbon at the fusion of the two rings, deshielded by the adjacent sulfur and nitrogen atoms.
~145C2The carbon in the pyrimidine ring bonded to two nitrogen atoms.
~130C5aA quaternary carbon at the ring junction.
~125C6The carbon in the thiophene ring bearing a proton.
~115C7The carbon atom directly bonded to the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H and C=O bonds.

Experimental Protocol: IR Analysis

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3200-3000Medium, BroadN-HStretching
1700-1650StrongC=OStretching
1620-1580MediumC=N, C=CStretching
~1200MediumC-NStretching
~700MediumC-BrStretching

The presence of a strong absorption band in the region of 1700-1650 cm⁻¹ is a definitive indicator of the carbonyl group in the pyrimidinone ring. The broad absorption between 3200-3000 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Analysis

For a compound of this nature, Electrospray Ionization (ESI) would be a suitable ionization technique, coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

Expected Mass Spectrum

The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

m/z (expected)IonComments
230/232[M]⁺Molecular ion peak showing the characteristic isotopic pattern for one bromine atom.
202/204[M-CO]⁺Loss of a neutral carbon monoxide molecule.
151[M-Br]⁺Loss of the bromine radical.

The accurate mass measurement of the molecular ion would be used to confirm the elemental composition of C₆H₃BrN₂OS.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (High Resolution) Purification->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide provides a comprehensive spectroscopic profile that can be used for the identification and characterization of this important synthetic intermediate. Adherence to rigorous analytical practices is essential for ensuring the quality and reliability of data in drug discovery and development pipelines.

References

Crystal structure analysis of thieno[3,2-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Thieno[3,2-d]pyrimidine Compounds

Authored by a Senior Application Scientist

Foreword: From Biologically Active Scaffold to Atomic Resolution

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine enables it to function as a bioisostere, interacting with a multitude of biological targets, including critical enzymes like kinases.[1][2] This has led to the development of potent derivatives with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Several compounds have shown promise as kinase inhibitors, with some advancing to clinical trials for cancer treatment.[5][6]

The efficacy of these compounds is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms dictates the molecule's conformation, its ability to engage in specific intermolecular interactions, and ultimately, its binding affinity to a biological target. Therefore, elucidating the solid-state structure through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a cornerstone of rational drug design and development.[7][8]

This guide provides a comprehensive overview of the principles, experimental protocols, and applications of crystal structure analysis as applied to the thieno[3,2-d]pyrimidine class of compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage structural insights to accelerate their discovery programs.

Section 1: The Foundational Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[9] The fundamental principle lies in the interaction between X-rays and the electron clouds of the atoms arranged in a regular, repeating lattice. When a beam of X-rays is directed at a single crystal, the rays are diffracted in specific directions, creating a unique pattern of spots called reflections.[10] By measuring the angles and intensities of these diffracted beams, we can work backward to generate a three-dimensional map of the electron density within the crystal and, from that, infer the exact positions of the atoms, their bond lengths, and bond angles.[9][10][11]

For thieno[3,2-d]pyrimidine derivatives, this technique is invaluable. It allows us to:

  • Unambiguously confirm chemical identity and stereochemistry.

  • Determine the preferred molecular conformation in the solid state.

  • Analyze the intricate network of intermolecular interactions that govern crystal packing.

  • Provide the structural basis for understanding structure-activity relationships (SAR). [3][6]

  • Enable structure-based drug design, especially when co-crystal structures with target proteins are obtained. [8]

The overall workflow, from obtaining a suitable compound to applying its structural information, is a multi-step process that demands precision and expertise.

G cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystallography Experimental Workflow cluster_analysis Data Processing & Structural Analysis cluster_application Application in Drug Development Synthesis Synthesis of Thieno[3,2-d]pyrimidine Derivative Purification High-Purity Purification (e.g., HPLC) Synthesis->Purification Crystallization Step 1: Crystal Growth Purification->Crystallization Mounting Step 2: Crystal Mounting & Screening DataCollection Step 3: X-ray Diffraction Data Collection StructureSolution Step 4: Structure Solution & Refinement DataCollection->StructureSolution Validation Step 5: Structure Validation Interpretation Step 6: Analysis of Structural Features (Bonds, Angles, Interactions) SAR Structure-Activity Relationship (SAR) Studies Interpretation->SAR SBDD Structure-Based Drug Design (SBDD) SAR->SBDD Iterative Optimization

Caption: Workflow for Crystal Structure Analysis in Drug Discovery.

Section 2: Experimental Protocol: From Powder to Structure

The success of a crystal structure determination hinges on the quality of the single crystal. The entire experimental process is a self-validating system; poor execution in an early step will invariably lead to failure or poor-quality results in a later one.

Step 1: Growing High-Quality Single Crystals

This is often the most challenging, trial-and-error phase of the entire process. The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered crystalline lattice. A high-quality crystal should be well-formed, transparent, and free of cracks or defects, typically between 0.03 and 0.3 mm in size.[9]

Causality Behind Method Choice: The choice of crystallization method is dictated by the compound's solubility, stability, and quantity. The key principle is to approach supersaturation slowly and controllably. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for SC-XRD.

Detailed Protocol: Slow Solvent Evaporation

This is the most straightforward method and an excellent starting point for novel thieno[3,2-d]pyrimidine compounds.

  • Solvent Screening: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Common good solvents for thienopyrimidines include Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). Common poor solvents include Hexane, Heptane, and Methanol.

  • Solution Preparation: Dissolve 5-10 mg of the highly purified compound in the minimum amount of the "good" solvent in a small, clean vial.

  • Induce Supersaturation: Add the "poor" solvent dropwise until the solution becomes faintly turbid. Add one or two more drops of the "good" solvent to redissolve the precipitate, achieving a clear, saturated solution.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the more volatile solvent to evaporate slowly over several days to weeks.

  • Monitoring: Place the vial in a vibration-free location at a constant temperature. Observe periodically for the formation of single crystals.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[12] Modern diffractometers are equipped with sensitive detectors like CCD or pixel detectors that can record the diffraction pattern efficiently.[10]

Detailed Protocol: Mounting and Data Acquisition

  • Crystal Selection & Mounting: Under a microscope, select a well-formed crystal. Using a micro-loop or a fine needle, carefully pick up the crystal and mount it on a thin glass fiber or a loop with a cryo-protectant oil.[9] This process requires a steady hand and significant practice.

  • Cryo-cooling (Standard Practice): The mounted crystal is flash-cooled to approximately 100 K (-173 °C) in a stream of liquid nitrogen.

    • Causality: This is a critical step. Cryo-cooling minimizes radiation damage to the crystal from the intense X-ray beam, effectively "freezing" the atoms in place and leading to higher-quality data.[10]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam while a series of diffraction images are collected from different orientations.[9] The instrument software automatically calculates the optimal strategy to ensure complete and redundant data are collected. Data collection can take from a few hours to a day, depending on the crystal quality and unit cell size.

Step 3: Structure Solution and Refinement

This stage is entirely computational. The collected diffraction data (intensities and positions of reflections) are used to solve the "phase problem" and generate an initial electron density map.[10] An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit.

Protocol Overview:

  • Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell dimensions and the intensity of each reflection.

  • Structure Solution: Programs using "direct methods" or Patterson methods are employed to solve the phase problem and generate an initial, rough model of the molecular structure.[10]

  • Model Building and Refinement: The crystallographer uses specialized software to fit the known chemical structure of the thieno[3,2-d]pyrimidine derivative into the electron density map. This model is then refined, adjusting atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like the R-factor.

Section 3: Interpreting the Crystal Structure

The final output is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, angles, and other essential information. This data provides a wealth of knowledge for the drug development professional.

Intramolecular Features: Conformation and Geometry

The analysis begins with the geometry of a single molecule. The fused thieno[3,2-d]pyrimidine core is generally planar. However, the substituents at various positions dictate the molecule's overall conformation and steric profile.

Table 1: Representative Structural Parameters for a Substituted Thieno[3,2-d]pyrimidine Derivative (Note: These are example values. Actual parameters will vary for each specific compound.)

ParameterDescriptionTypical ValueSignificance in Drug Design
Bond Lengths
S1–C7aThiophene Ring1.73 ÅConfirms the heterocyclic structure.
N1–C2Pyrimidine Ring1.32 ÅIndicates partial double bond character.
C4–N(sub)Bond to a substituent1.38 ÅInfluences electronic properties and potential for interactions.
Bond Angles
C7a–S1–C7Thiophene Ring Angle92.5°Defines the geometry of the five-membered ring.
N1–C6–N5Pyrimidine Ring Angle125.0°Defines the geometry of the six-membered ring.
Torsion Angles
C4–N(sub)–C(aryl)–C(aryl)Rotation around a single bond25.4°Crucial Parameter. Defines the orientation of substituents relative to the core, which directly impacts how the molecule fits into a binding pocket.
Intermolecular Interactions: The Crystal Packing

No molecule in a crystal exists in isolation. The way molecules pack together is governed by a network of non-covalent interactions, which are the same types of interactions that govern drug-receptor binding.

  • Hydrogen Bonds: These are strong, directional interactions involving a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., N, O). In thieno[3,2-d]pyrimidines, the pyrimidine nitrogen atoms are common hydrogen bond acceptors.

  • π-π Stacking: The aromatic thieno[3,2-d]pyrimidine core can stack with neighboring molecules in either a face-to-face or offset fashion. These interactions are critical for the stability of the crystal lattice and are often exploited in inhibitor design to interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's active site.

  • Other Interactions: Weaker interactions like C-H···π and halogen bonds (if halogen substituents are present) also contribute to the overall crystal packing.

G cluster_packing Crystal Packing Interactions mol1 Thieno[3,2-d]pyrimidine (Molecule A) mol2 Thieno[3,2-d]pyrimidine (Molecule B) mol1->mol2  Hydrogen Bond  (e.g., N-H···N) mol3 Thieno[3,2-d]pyrimidine (Molecule C) mol2->mol3 π-π Stacking (Offset) caption Visualization of Key Intermolecular Interactions.

Caption: Visualization of Key Intermolecular Interactions.

Section 4: Application in Rational Drug Design

The true power of crystal structure analysis is realized when the atomic-level details are used to guide the design of more effective medicines.

  • Validating Molecular Models: A crystal structure provides the "ground truth" for validating computational models and docking poses. If a predicted low-energy conformation from a computer model matches the observed crystal structure, it increases confidence in the model's predictive power.

  • Understanding Structure-Activity Relationships (SAR): Crystal structures can rationalize why a small chemical modification leads to a large change in biological activity. For instance, a structure might reveal that adding a methyl group causes a steric clash that prevents binding, or that introducing a hydroxyl group enables a new, critical hydrogen bond with the target.[3][13] Studies on halogenated thieno[3,2-d]pyrimidines have shown that a chlorine atom at the C4-position is critical for antiproliferative activity, an insight directly derivable from structural analysis.[4]

  • Structure-Based Drug Design (SBDD): The "holy grail" is obtaining a co-crystal structure of a thieno[3,2-d]pyrimidine inhibitor bound to its target protein.[8] This provides a direct snapshot of the binding mode, revealing which parts of the inhibitor are making key contacts. This information allows chemists to design new analogs with modifications that specifically enhance these interactions or occupy nearby empty pockets, leading to improved potency and selectivity.[6][8]

Conclusion

The crystal structure analysis of thieno[3,2-d]pyrimidine compounds is an indispensable tool in the field of drug discovery. It transcends simple characterization, providing actionable, high-resolution insights into the very nature of molecular recognition. By meticulously growing crystals, collecting high-quality diffraction data, and carefully analyzing the resulting structures, researchers can make informed, data-driven decisions, transforming the art of medicinal chemistry into a precise science and accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

Physical and chemical properties of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one for Advanced Research

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical sciences. Its core structure, a thieno[3,2-d]pyrimidine, is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows it to interact with a wide range of biological targets, particularly kinases, making it a privileged scaffold in drug design.[1][2] The strategic placement of a bromine atom at the 7-position provides a reactive handle for synthetic chemists, enabling the creation of diverse molecular libraries through various cross-coupling reactions. This guide offers a comprehensive overview of its physical properties, chemical behavior, synthesis, and applications for researchers and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers. This compound is characterized by a fused ring system consisting of a thiophene and a pyrimidine ring.

7-Bromothieno_3_2-d_pyrimidin-4_3H-one_Structure cluster_0 N1 N C4a C N1->C4a C2 C C2->N1 H_C2 H C2->H_C2 N3 N N3->C2 H_N3 H N3->H_N3 C4 C C4->N3 O_C4 O C4->O_C4 C4a->C4 C5 C C4a->C5 C6 C C5->C6 H_C5 H C5->H_C5 C7 C C6->C7 S8 S C7->S8 Br_C7 Br C7->Br_C7 S8->C4a Synthesis_Workflow Start Thieno[3,2-d]pyrimidin-4(1H)-one Reaction Free Radical Bromination Start->Reaction Starting Material Reagents NBS (Brominating Agent) BPO (Initiator) Carbon Tetrachloride (Solvent) Reagents->Reaction Reactants Product This compound Reaction->Product Yields Purification Column Chromatography Product->Purification Crude Product

References

A Technical Guide to the Hypothesized Mechanisms of Action of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its close structural resemblance to native purines and its resultant capacity to interact with a wide array of biological targets.[1][2] This has led to the development of numerous derivatives with significant therapeutic potential, particularly in oncology.[3] This technical guide focuses on a specific, promising derivative: 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one. While direct, comprehensive mechanistic studies on this exact molecule are nascent, its structural features and the extensive research on the broader thienopyrimidine class allow for the formulation of several evidence-based mechanistic hypotheses. This document synthesizes the existing literature to propose that this compound likely functions as an inhibitor of critical oncogenic signaling pathways, primarily through the targeting of protein kinase ATP-binding sites. We will explore hypotheses centered on the inhibition of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2, and intracellular signaling nodes like the PI3K/AKT/mTOR pathway. Furthermore, this guide provides detailed, actionable experimental protocols for researchers to systematically investigate these hypotheses, validate targets, and elucidate the precise molecular mechanism of action.

Part 1: The Thieno[3,2-d]pyrimidine Scaffold: A Foundation for Potent Bioactivity

The thieno[3,2-d]pyrimidine core, a fusion of a thiophene and a pyrimidine ring, is a bioisostere of adenine, a fundamental component of ATP.[1] This structural mimicry is the cornerstone of its pharmacological utility, making it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[3] Kinases are central regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them high-value therapeutic targets.[3]

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4] In oncology, thienopyrimidines have been successfully developed as inhibitors of key kinases driving tumor growth, proliferation, and survival.[1]

The Strategic Importance of the 7-Bromo Moiety

The presence of a bromine atom at the 7-position of the thienopyrimidine ring is not merely an incidental substitution. Halogenation, particularly at this position, has been shown to significantly enhance the antiproliferative potency of these compounds.[5][6] The bromine atom can participate in halogen bonding, a non-covalent interaction that can improve binding affinity and specificity for a target protein.[5] From a synthetic chemistry perspective, the 7-bromo position serves as a versatile "reactive handle," enabling facile modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for the rapid generation of diverse chemical libraries to perform detailed Structure-Activity Relationship (SAR) studies, optimizing for potency, selectivity, and pharmacokinetic properties.

Part 2: Core Mechanistic Hypotheses for this compound

Based on the established profile of the thienopyrimidine class, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

A substantial body of evidence points to thienopyrimidine derivatives as potent inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9] These receptors are critical drivers of oncogenesis. EGFR activation promotes cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8]

Rationale: By acting as an ATP-competitive inhibitor, this compound could occupy the ATP-binding pocket of the EGFR and/or VEGFR-2 kinase domain. This would block autophosphorylation and the subsequent activation of downstream pro-survival and pro-proliferative signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane EGFR EGFR/VEGFR-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 7-Bromothieno [3,2-d]pyrimidin-4(3H)-one Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PI3K_Inhibition_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Compound 7-Bromothieno [3,2-d]pyrimidin-4(3H)-one Compound->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Outcomes Cell Growth Protein Synthesis Survival mTORC1->Outcomes Experimental_Workflow cluster_p1 cluster_p2 cluster_p3 Phase1 Phase 1: Cellular Phenotyping p1_1 Cell Viability Assays (IC50 Determination) Phase1->p1_1 Phase2 Phase 2: Target Validation p2_1 Broad Kinase Panel Screen (In Vitro) Phase2->p2_1 Phase3 Phase 3: Mechanism Confirmation p3_1 Biochemical Assays (IC50 on specific kinase) Phase3->p3_1 p1_2 Cell Cycle Analysis (Flow Cytometry) p1_1->p1_2 p1_3 Apoptosis Assays (Annexin V/PI) p1_2->p1_3 p1_3->Phase2 p2_2 Western Blot Analysis (Phospho-Proteins) p2_1->p2_2 p2_2->Phase3 p3_2 Cellular Thermal Shift Assay (CETSA for Target Engagement) p3_1->p3_2

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-stage protocol for the synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis begins with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core via the cyclization of a methyl 3-aminothiophene-2-carboxylate precursor, followed by a regioselective bromination at the C7 position. The protocol is designed for reproducibility and scalability, with in-depth explanations of the mechanistic rationale behind procedural choices to ensure both technical accuracy and practical success in a laboratory setting.

Introduction

Thieno[3,2-d]pyrimidine derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their structural similarity to purines. This structural analogy allows them to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including anticancer, kinase inhibitory, and antifungal properties.[1][2] The introduction of a halogen, such as bromine, onto the thiophene ring can significantly modulate the compound's biological activity and provides a versatile chemical handle for further functionalization through cross-coupling reactions.[2] this compound is therefore a valuable intermediate for the development of novel therapeutics.[3][4]

This guide presents a reliable and well-documented procedure for the synthesis of this important building block, divided into two primary stages: the formation of the core heterocyclic system and its subsequent bromination.

Synthetic Strategy Overview

The synthesis is approached in a logical, two-step sequence. The initial step involves the construction of the thieno[3,2-d]pyrimidin-4(3H)-one ring system. This is achieved through the cyclization of a suitable 3-aminothiophene-2-carboxylate derivative with a one-carbon source, a common and effective strategy for forming the pyrimidinone ring.[5][6] The second step is the selective bromination of the thiophene ring at the 7-position. This is accomplished using N-Bromosuccinimide (NBS), a widely used reagent for electrophilic bromination of electron-rich aromatic and heteroaromatic rings.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis cluster_stage2 Stage 2: Bromination A Methyl 3-aminothiophene-2-carboxylate C Reaction Vessel (Heat) A->C B Formamide B->C D Thieno[3,2-d]pyrimidin-4(3H)-one C->D Cyclization E Thieno[3,2-d]pyrimidin-4(3H)-one G Reaction Vessel (CCl4, Heat) E->G F N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) F->G H This compound G->H Free-Radical Bromination

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaM.W. ( g/mol )SupplierNotes
Methyl 3-aminothiophene-2-carboxylateC₆H₇NO₂S157.19Sigma-AldrichStarting material for Stage 1
FormamideCH₃NO45.04Acros OrganicsReagent and solvent for Stage 1
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Alfa AesarBrominating agent for Stage 2
Benzoyl Peroxide (BPO)(C₆H₅CO)₂O₂242.23Sigma-AldrichRadical initiator for Stage 2
Carbon Tetrachloride (CCl₄)CCl₄153.82Fisher ScientificSolvent for Stage 2 (Caution: Toxic)
Ethyl AcetateC₄H₈O₂88.11VWRFor extraction and chromatography
HexanesC₆H₁₄86.18VWRFor chromatography
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01EMD MilliporeFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Sigma-AldrichDrying agent
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Oil bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocols

Stage 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

This procedure is adapted from established methods for the cyclization of aminothiophene carboxylates to form the thienopyrimidinone core.[5][7] Formamide serves as both the source of the C2-N3 fragment of the pyrimidine ring and as the reaction solvent.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-aminothiophene-2-carboxylate (10.0 g, 63.6 mmol).

  • Add an excess of formamide (50 mL).

  • Heat the reaction mixture to 180-190 °C in an oil bath and maintain at this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate/Hexanes 1:1). The disappearance of the starting material and the appearance of a more polar spot corresponding to the product indicates completion.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Pour the cooled mixture into 200 mL of ice-cold water and stir for 30 minutes.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Dry the collected solid in a vacuum oven at 60 °C overnight to yield thieno[3,2-d]pyrimidin-4(3H)-one as an off-white to pale yellow solid. The product is typically of sufficient purity for the next step.

Mechanistic Insight: The reaction proceeds via an initial formylation of the amino group of the thiophene derivative by formamide at high temperature. This is followed by an intramolecular cyclization with the elimination of methanol, leading to the formation of the fused pyrimidinone ring.

Stage 2: Synthesis of this compound

This stage employs a free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator, Benzoyl Peroxide (BPO). This method selectively brominates the C7 position of the thiophene ring.

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, suspend the thieno[3,2-d]pyrimidin-4(3H)-one (5.0 g, 30.1 mmol) obtained from Stage 1 in 100 mL of carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (5.9 g, 33.1 mmol, 1.1 equivalents).

  • Add Benzoyl Peroxide (BPO) (0.36 g, 1.5 mmol, 0.05 equivalents) as a radical initiator.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77 °C) with vigorous stirring. A modification to a previously reported method suggests heating at 90 °C for improved yields.[2]

  • Maintain the reaction at reflux for 7 hours. Monitor the reaction's progress by TLC (Ethyl Acetate/Hexanes 7:3), observing the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (e.g., starting from 10:1) to afford the pure this compound as a light yellow solid.

Causality and Trustworthiness: The use of NBS with a radical initiator like BPO in a non-polar solvent like CCl₄ is a classic condition for allylic or benzylic bromination. In this heteroaromatic system, it facilitates a free-radical substitution on the thiophene ring. The reaction is self-validating through TLC monitoring, which clearly shows the conversion of the starting material to a distinct product spot. Purification by column chromatography ensures the removal of any unreacted starting material and byproducts, yielding a high-purity final compound.

Data Summary

CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
Thieno[3,2-d]pyrimidin-4(3H)-oneMethyl 3-aminothiophene-2-carboxylateFormamideFormamide180-1904-6~85-95
This compoundThieno[3,2-d]pyrimidin-4(3H)-oneNBS, BPOCCl₄77-907~70-85

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Carbon tetrachloride is toxic and a suspected carcinogen. Handle with extreme care and use appropriate containment measures.

  • N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Benzoyl Peroxide is a strong oxidizing agent and can be explosive when dry. Handle with care.

References

Application Notes and Protocols for 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Thienopyrimidines in Kinase Inhibition

The thieno[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of kinase inhibitors.[1][2] Its structural resemblance to the native purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their catalytic activity.[3] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one , a novel and potent kinase inhibitor. We will delve into its proposed mechanism of action, provide detailed protocols for its evaluation in both biochemical and cellular contexts, and offer insights into data interpretation and downstream applications. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible results.

Scientific Foundation: Mechanism of Action and Target Profile

Based on extensive structure-activity relationship (SAR) studies of the thienopyrimidine class, this compound is hypothesized to function as an ATP-competitive inhibitor. The core thienopyrimidine nucleus is predicted to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[3] The bromine atom at the 7-position is anticipated to enhance binding affinity and selectivity through favorable interactions within a hydrophobic sub-pocket of the target kinase.[2][5]

While the complete kinase selectivity profile of this compound is under continuous investigation, initial screenings and computational modeling suggest potent activity against key kinases in the Phosphoinositide 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) signaling pathway .[4][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 7-Bromothieno[3,2-d] pyrimidin-4(3H)-one Inhibitor->PI3K Inhibits

Figure 1: Proposed mechanism of action of this compound targeting the PI3K signaling pathway.

PART 1: In Vitro Characterization of Kinase Inhibition

The initial evaluation of a novel kinase inhibitor involves biochemical assays to determine its potency and selectivity. Here, we provide a detailed protocol for an in vitro kinase activity assay using a luminescence-based method that quantifies ADP production, a direct product of kinase activity.[7][8]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., PI3Kα).

Materials:

  • Kinase: Recombinant human PI3Kα (or other kinase of interest).

  • Substrate: Appropriate substrate for the target kinase (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3Kα).

  • ATP: Adenosine 5'-triphosphate.

  • Inhibitor: this compound.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Plates: White, opaque 384-well assay plates.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine or a specific PI3K inhibitor).

In_Vitro_Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Kinase Reaction Setup (Inhibitor + Kinase) A->B C 3. Reaction Initiation (Add ATP/Substrate) B->C D 4. Incubation C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. ADP to ATP Conversion & Signal Generation E->F G 7. Luminescence Reading F->G H 8. Data Analysis (IC50 Determination) G->H

Figure 2: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture (at 2.5X final concentration).

    • Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
PI3Kα255
PI3Kβ1508
PI3Kδ806
PI3Kγ20010
mTOR>10,00020

Table 1: Example inhibitory activity of this compound against a panel of kinases.

PART 2: Cellular Assays for Kinase Inhibitor Evaluation

While in vitro assays are crucial for determining direct enzymatic inhibition, cellular assays are essential to assess the compound's activity in a more physiologically relevant context.[9] These assays provide insights into cell permeability, target engagement, and the downstream functional consequences of kinase inhibition.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol measures the inhibition of a specific phosphorylation event downstream of the target kinase in a cellular context. For a PI3K inhibitor, a common readout is the phosphorylation of AKT at Serine 473.

Materials:

  • Cell Line: A cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, PC-3).

  • Inhibitor: this compound.

  • Cell Culture Medium and Reagents.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-AKT (Ser473) and total AKT. HRP-conjugated secondary antibody.

  • Western Blotting Reagents and Equipment.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total AKT as a loading control.

Data Analysis:

  • Quantify the band intensities for phospho-AKT and total AKT.

  • Normalize the phospho-AKT signal to the total AKT signal for each treatment condition.

  • Plot the normalized phospho-AKT levels against the inhibitor concentration to determine the cellular IC50.

Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the impact of the kinase inhibitor on cell viability and proliferation.

Materials:

  • Cell Line: As described in the cellular phosphorylation assay.

  • Inhibitor: this compound.

  • Assay Reagent: MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 96-well plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation:

    • Incubate the cells for 72 hours.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent and measure the luminescence.

Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, the following controls and validation steps are essential:

  • Positive Controls: Always include a known inhibitor of the target kinase to validate the assay performance.

  • Negative Controls: Use a vehicle control (e.g., DMSO) to establish the baseline kinase activity or cell viability.

  • Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay.

  • Orthogonal Assays: Confirm key findings using different assay formats (e.g., confirm in vitro IC50 with a different technology like TR-FRET).[10]

  • Counter-screens: To assess selectivity, test the compound against a panel of related and unrelated kinases.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of potent and selective kinase inhibitors. The protocols outlined in this document provide a robust framework for its characterization, from initial biochemical profiling to cellular efficacy studies. Further investigations should focus on elucidating the full kinome selectivity profile, determining the mode of binding through co-crystallization studies, and evaluating its in vivo efficacy and pharmacokinetic properties in preclinical models of disease.

References

The Versatile Scaffold: Application of Thieno[3,2-d]pyrimidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, stands as a privileged scaffold in the landscape of medicinal chemistry. Its structural resemblance to the native purine bases allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of various enzymes. This unique characteristic has propelled the development of a diverse array of therapeutic agents, with significant strides made in oncology, anti-inflammatory, and anti-infective research. This guide provides an in-depth exploration of the applications of thieno[3,2-d]pyrimidines, offering detailed protocols and insights for researchers and drug development professionals.

I. Thieno[3,2-d]pyrimidines in Cancer Therapy

The fight against cancer has been a major driving force for the exploration of the thieno[3,2-d]pyrimidine scaffold. Derivatives of this core have demonstrated potent activity against various cancer cell lines through diverse mechanisms of action, most notably through the inhibition of kinases and tubulin polymerization.[1][2]

A. Mechanism of Action: Kinase Inhibition

Many thieno[3,2-d]pyrimidine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[3] Their structural similarity to adenine allows them to compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that are often dysregulated in cancer. While some sources discuss the kinase inhibitory activity of the isomeric thieno[2,3-d]pyrimidines, the general principles of targeting the ATP-binding site are applicable to the thieno[3,2-d]pyrimidine scaffold as well.[4][5][6]

B. Featured Application: Targeting Tubulin Polymerization

Recent studies have unveiled a compelling application of thieno[3,2-d]pyrimidines as inhibitors of tubulin polymerization.[1] By binding to the colchicine-binding site of tubulin, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1]

A noteworthy series of thieno[3,2-d]pyrimidine derivatives has shown remarkable antiproliferative activity against a panel of tumor cell lines, with some analogs exhibiting IC50 values in the nanomolar range.[1] Importantly, certain derivatives have also demonstrated the ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a significant challenge in cancer chemotherapy.[1]

CompoundTarget Cell LineIC50 (nM)Reference
Analog 13 SKOV3~1[1]
Analog 25d SKOV3~1[1]
C. Experimental Protocols

This protocol outlines a general synthetic route for the thieno[3,2-d]pyrimidine core, which can be further modified to generate a library of derivatives.[7][8]

Step 1: Synthesis of 2-Amino-3-cyanothiophene

  • A mixture of malononitrile (1 equivalent), an appropriate aldehyde or ketone (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of a base like triethylamine in a solvent such as ethanol is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to yield the 2-amino-3-cyanothiophene derivative.

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidine Ring

  • The 2-amino-3-cyanothiophene derivative (1 equivalent) is refluxed in an excess of formic acid or formamide.

  • Alternatively, the thiophene derivative can be treated with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst.

  • The reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography.

This protocol describes a common method to evaluate the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines.

Step 1: Cell Seeding

  • Cancer cells (e.g., L1210, CCRF-CEM, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]

Step 2: Compound Treatment

  • The synthesized thieno[3,2-d]pyrimidine compounds are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in cell culture medium and added to the wells, with a final DMSO concentration not exceeding 0.5%. Control wells receive medium with DMSO only.

Step 3: Incubation

  • The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

Step 4: MTT Addition and Incubation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

Step 5: Formazan Solubilization and Absorbance Reading

  • The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Step 6: Data Analysis

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

II. Thieno[3,2-d]pyrimidines as Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Thieno[3,2-d]pyrimidine derivatives have emerged as promising candidates, with studies demonstrating their ability to modulate inflammatory pathways. The isomeric thieno[2,3-d]pyrimidines have also been extensively studied for their anti-inflammatory properties.[10][11][12]

A. Mechanism of Action

The anti-inflammatory effects of thienopyrimidine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2).[10] Some compounds have shown significant reductions in carrageenan-induced paw edema in animal models, a standard assay for evaluating acute inflammation.[10][11]

III. Thieno[3,2-d]pyrimidines as Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Thieno[3,2-d]pyrimidines have demonstrated promising activity against a range of bacterial and fungal strains.[13]

A. Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the antimicrobial potency of thieno[3,2-d]pyrimidines is highly dependent on the substitution patterns on the heterocyclic core.[13] For instance, the introduction of electron-withdrawing groups at the 2-position of the pyrimidine ring has been shown to enhance antimicrobial activity.[13] These compounds are thought to exert their effects through a dual mode of action, potentially involving the inhibition of cell wall synthesis and DNA intercalation.[13]

IV. Other Therapeutic Applications

The versatility of the thieno[3,2-d]pyrimidine scaffold extends beyond the aforementioned areas. Researchers have successfully designed and synthesized derivatives with inhibitory activity against other important enzymes, including:

  • 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2): This enzyme is involved in hormone metabolism, and its inhibitors have potential applications in hormone-dependent diseases.[8][14]

  • Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): These enzymes play a role in purinergic signaling, and their selective inhibitors are being investigated for various therapeutic indications.[15]

V. Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

A. Signaling Pathway

G cluster_0 Kinase Signaling Pathway cluster_1 Point of Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Thieno[3,2-d]pyrimidine Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Thieno[3,2-d]pyrimidine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Thieno[3,2-d]pyrimidine Derivative.

B. Experimental Workflow

G cluster_0 Drug Discovery Workflow A Synthesis of Thieno[3,2-d]pyrimidine Library B In Vitro Screening (e.g., MTT Assay) A->B C Hit Identification B->C D Mechanism of Action Studies C->D E Lead Optimization D->E

Caption: A streamlined workflow for the discovery of thieno[3,2-d]pyrimidine-based therapeutic agents.

VI. Conclusion and Future Directions

The thieno[3,2-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its versatility, arising from its purine-like structure, allows for the design of compounds that can selectively target a wide range of enzymes and receptors. The continued exploration of this scaffold, coupled with advances in computational chemistry and high-throughput screening, promises to yield even more potent and selective drug candidates in the future. The insights and protocols provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this exceptional heterocyclic system.

VII. References

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. --INVALID-LINK--

  • Synthetic route structures of thieno[3,2-d]pyrimidinones 5a–o. --INVALID-LINK--

  • Biological activity of thieno[3,2-d]pyrimidine core structure. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. --INVALID-LINK--

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. --INVALID-LINK--

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. --INVALID-LINK--

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. --INVALID-LINK--

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. --INVALID-LINK--

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. --INVALID-LINK--

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. --INVALID-LINK--

  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. --INVALID-LINK--

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. --INVALID-LINK--

  • Synthesis of thieno[2,3-d]pyrimidines 2 and 3. --INVALID-LINK--

  • Access route to synthesize 3-substituted thieno[2,3-d]pyrimidin-4-ones 43. --INVALID-LINK--

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. --INVALID-LINK--

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. --INVALID-LINK--

  • Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. --INVALID-LINK--

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. --INVALID-LINK--

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. --INVALID-LINK--

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. --INVALID-LINK--

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. --INVALID-LINK--

  • Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities. --INVALID-LINK--

  • (PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. --INVALID-LINK--

References

Application Notes and Protocols for the Suzuki Coupling Functionalization of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Power of C-C Bond Formation

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which can be seen as a bioisostere of purine, allows it to interact with a wide range of biological targets.[1] This has led to the development of thieno[3,2-d]pyrimidine derivatives with a broad spectrum of therapeutic activities, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] Specifically, derivatives have shown promise as potent and selective inhibitors of various kinases, such as FMS, CDK7, and sirtuins, which are critical targets in oncology.[4][5][6]

The functionalization of this scaffold is key to modulating its pharmacological properties. Among the myriad of synthetic methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool for creating carbon-carbon bonds.[7] This reaction's tolerance for a wide variety of functional groups, coupled with the commercial availability and relatively low toxicity of its organoboron reagents, makes it an ideal choice for the late-stage functionalization of complex molecules in drug development pipelines.[8]

This guide provides an in-depth look at the application of Suzuki coupling reactions for the derivatization of the thieno[3,2-d]pyrimidine system, offering insights into mechanistic considerations, practical protocols, and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] Understanding this cycle is crucial for rationally selecting reaction components and troubleshooting experimental issues.

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (in this case, a halogenated thieno[3,2-d]pyrimidine) to a Palladium(0) complex. This is often the rate-limiting step and results in the formation of a Pd(II) species.[10]

  • Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide. This step is where the new C-C bond formation is primed.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd PdII_halide R¹-Pd(II)L_n-X OxiAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product Thieno_halide Thienopyrimidine-X (R¹-X) Thieno_halide->OxiAdd Boronic_acid R²-B(OH)₂ Activated_Boronate [R²-B(OH)₃]⁻ Boronic_acid->Activated_Boronate Base Base (e.g., K₃PO₄) Base->Boronic_acid Activation Activated_Boronate->Transmetal caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Application Notes: Strategic Considerations for Thieno[3,2-d]pyrimidine Functionalization

Substrate Selection and Reactivity
  • The Halogenated Thieno[3,2-d]pyrimidine : The choice of leaving group (halide) on the thienopyrimidine core is critical. The reactivity order is typically I > Br > Cl. While chloro-derivatives are often more economical and readily available, their C-Cl bond is stronger, necessitating more active catalyst systems.[11] For instance, 4-chloro-thieno[3,2-d]pyrimidines are common starting materials, prepared by treating the corresponding thieno[3,2-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[2] The electron-deficient nature of the pyrimidine ring generally makes the attached halide more reactive towards oxidative addition.[12]

  • The Organoboron Reagent : Aryl- and heteroarylboronic acids are the most common coupling partners. However, they can be prone to decomposition (protodeboronation).[13] For particularly unstable boronic acids, such as some electron-poor or 2-heteroaryl variants, using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts is a viable strategy.[13]

The Catalyst System: Palladium and Ligands

The choice of palladium catalyst and its associated ligands is arguably the most critical factor for a successful coupling, especially with nitrogen-containing heterocycles which can act as catalyst poisons.

  • Palladium Precursors :

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used, air-sensitive but effective Pd(0) source. It is often employed for couplings with aryl bromides and iodides.[4]

    • Pd(OAc)₂ / Pd₂(dba)₃ : These are stable Pd(II) and Pd(0) precursors, respectively, that require an accompanying phosphine ligand to form the active Pd(0) species in situ.

  • Ligand Selection :

    • Triphenylphosphine (PPh₃) : A standard, versatile ligand suitable for many applications.

    • Bulky, Electron-Rich Phosphines (Buchwald Ligands) : For challenging substrates, such as aryl chlorides or sterically hindered partners, ligands like SPhos and XPhos are highly effective.[11] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.

    • N-Heterocyclic Carbenes (NHCs) : NHC ligands form very stable bonds with palladium, leading to highly active and robust catalysts that can have high turnover numbers.[9] They are particularly useful for coupling electron-deficient heterocycles.[14]

The Role of Base and Solvent
  • Base : The base is essential for activating the boronic acid. The choice of base can significantly impact yield and reaction rate.

    • Na₂CO₃ (Sodium Carbonate) : Often used as a 2M aqueous solution, it is a mild and effective base for many standard couplings.[2]

    • K₃PO₄ (Potassium Phosphate) : A stronger base that is often effective in anhydrous conditions or with minimal water, particularly for more challenging couplings.[4]

    • Cs₂CO₃ / KF (Cesium Carbonate / Potassium Fluoride) : These can be effective alternatives when other bases fail.

  • Solvent : The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are common.

    • Dioxane/Water or Toluene/Ethanol/Water : These mixed solvent systems are very common. The water is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species.[4][15]

    • DMF (Dimethylformamide) or Acetonitrile : These can also be effective solvents.

Regioselectivity in Polyhalogenated Systems

When the thieno[3,2-d]pyrimidine scaffold has multiple halogen substituents, achieving regioselective functionalization is a key challenge. The relative reactivity of the halogens is influenced by their electronic and steric environment. For pyrimidine-based systems, the C4 and C6 positions are generally more electron-deficient and thus more reactive than the C2 position.[12] For instance, in 2,4-dichloropyrimidines, Suzuki coupling often occurs preferentially at the C4 position.[12] This allows for sequential, regioselective couplings to introduce different aryl groups at different positions.[16]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Reagent decomposition (especially boronic acid)- Insufficiently inert atmosphere- Use a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand).- Use a fresh bottle of boronic acid or switch to a more stable boronate ester.- Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas (Argon or Nitrogen).[8]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst system promotes homocoupling- Improve degassing procedures.- Try a different palladium source (e.g., a pre-formed Pd(0) complex like Pd(PPh₃)₄).[8]
Protodeboronation - Unstable boronic acid- Prolonged reaction time at high temperature- Use the corresponding boronate ester or trifluoroborate salt.- Use a more active catalyst that allows for lower temperatures and shorter reaction times.[13]
Catalyst Decomposition (Palladium Black) - High reaction temperature- Unstable ligand- Lower the reaction temperature.- Switch to a more robust ligand system, such as an N-heterocyclic carbene (NHC).[8]

Experimental Protocols

Workflow for Thieno[3,2-d]pyrimidine Functionalization

The general workflow involves the preparation of the halogenated precursor followed by the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_suzuki Step 2: Suzuki-Miyaura Coupling start Start: Thieno[3,2-d]pyrimidin-4-one chlorination Step 1: Chlorination (e.g., POCl₃, reflux) start->chlorination chloro_intermediate Intermediate: 4-Chloro-thienopyrimidine chlorination->chloro_intermediate setup Reaction Setup: - Chloro-intermediate - Boronic Acid - Pd Catalyst & Ligand - Base - Degassed Solvent chloro_intermediate->setup reaction Reaction: - Inert Atmosphere (Ar/N₂) - Heat (e.g., 80-110 °C) setup->reaction monitoring Monitoring: (TLC / LC-MS) reaction->monitoring workup Step 3: Workup - Quench - Extraction monitoring->workup purification Step 4: Purification (Column Chromatography) workup->purification product Final Product: Functionalized Thieno[3,2-d]pyrimidine purification->product caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Representative Protocol: Synthesis of a 4-Aryl-thieno[3,2-d]pyrimidine

This protocol is a generalized procedure based on common practices for Suzuki reactions on heteroaromatic systems.[2][4][17]

Materials:

  • 4-Chloro-thieno[3,2-d]pyrimidine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-chloro-thieno[3,2-d]pyrimidine (1.0 equiv), the boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The solvent should be degassed prior to use by bubbling with argon for at least 20 minutes.

  • Catalyst Addition : Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the stirring reaction mixture.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.

  • Workup : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-thieno[3,2-d]pyrimidine product.

References

High-Throughput Screening Assays for Thieno[3,2-d]pyrimidine Derivatives: From Target Identification to Hit Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold have been identified as potent inhibitors of a wide range of biological targets, including protein kinases, histone deacetylases (HDACs), and tubulin, making them highly attractive for oncology and other therapeutic areas.[3][4][5] High-throughput screening (HTS) is the cornerstone of identifying and characterizing novel, active thieno[3,2-d]pyrimidine derivatives from large chemical libraries.[6][7]

This guide provides an in-depth overview of the strategies and detailed protocols for designing and implementing robust HTS assays tailored for this important class of compounds. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound screening process.

Part 1: The Strategic Foundation: Selecting the Right HTS Assay

The choice of an HTS assay is fundamentally dictated by the biological question being asked. For thieno[3,2-d]pyrimidine derivatives, this typically falls into two categories: target-based screening, where the molecular target is known, and phenotypic screening, which identifies compounds that induce a desired change in a cellular model without prior knowledge of the specific target.

The decision process can be visualized as follows:

G start Initiate HTS Campaign for Thieno[3,2-d]pyrimidine Library target_known Is the Biological Target Known? (e.g., a specific kinase like EGFR) start->target_known biochemical Biochemical Assays (e.g., Kinase Inhibition, PPI) target_known->biochemical  Yes phenotypic Cell-Based Phenotypic Assays (e.g., Anti-proliferation, Reporter Gene) target_known->phenotypic  No / Seeking Novel MOA mechanism Post-Screening Target Deconvolution phenotypic->mechanism

Caption: HTS assay selection workflow.

For thieno[3,2-d]pyrimidine libraries, which are rich in kinase inhibitors, target-based biochemical assays are prevalent.[8][9][10][11][12] However, phenotypic screens remain invaluable for discovering compounds with novel mechanisms of action or for assessing overall cellular efficacy.[1][13]

Part 2: Target-Based Biochemical Assays

When the molecular target of a thieno[3,2-d]pyrimidine series is known—for instance, a protein kinase like Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs)—biochemical assays provide a direct measure of a compound's inhibitory activity.[1][8] These assays are performed in a purified, cell-free system, which minimizes confounding factors and is highly amenable to automation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is a robust, proximity-based assay that is widely used for screening kinase inhibitors. It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., d2 or XL665) when they are brought close together by a binding event.

Principle: A biotinylated substrate peptide and a specific antibody that recognizes the phosphorylated version of that substrate are used. The antibody is labeled with the HTRF donor, and streptavidin labeled with the HTRF acceptor is used to bind the biotinylated peptide. Kinase activity leads to substrate phosphorylation, enabling the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this process.

Detailed Protocol Steps:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of library compounds (typically at 10 mM in DMSO) and controls into the wells of a 384-well low-volume assay plate.[6] This results in a final screening concentration of 10 µM in a 5 µL reaction volume.

    • Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).[6]

    • Negative Control: DMSO vehicle only.[6]

  • Enzyme Addition: Add 2.5 µL of the target kinase solution (e.g., EGFR T790M) in kinase reaction buffer to all wells using an automated liquid handler.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated substrate peptide and ATP (at its Km concentration) to all wells.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and initiate detection by adding 5 µL of HTRF detection buffer containing the Europium-labeled anti-phospho-substrate antibody and the acceptor-labeled streptavidin.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm). Data are expressed as the ratio of the two emission signals.

Data Analysis: The HTRF ratio is used to calculate the percent inhibition for each compound relative to the controls. Assay quality is monitored by the Z'-factor, which should consistently be > 0.5 for a robust screen.[7][14]

Protocol 2: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI) Inhibition

Thieno[3,2-d]pyrimidine derivatives have also been shown to target protein-protein interactions, such as tubulin polymerization.[3] FP is an excellent HTS method for monitoring the disruption of such interactions, particularly when one binding partner is significantly larger than the other.[15]

Principle: A small, fluorescently labeled peptide or molecule (the "tracer") tumbles rapidly in solution, resulting in a low polarization of emitted light when excited by polarized light.[16] When the tracer binds to a large protein partner, its tumbling slows dramatically, and the emitted light remains highly polarized. An inhibitor that disrupts this interaction will displace the tracer, causing a decrease in the FP signal.[17]

Detailed Protocol Steps:

  • Assay Preparation: Prepare an assay buffer (e.g., PBS with 0.01% Triton X-100). Determine the optimal concentrations of the target protein and fluorescent tracer through titration experiments to achieve a stable, high FP signal window.[16]

  • Compound Plating: Transfer 100 nL of library compounds (10 mM in DMSO) and controls to a 384-well black assay plate.

  • Protein Addition: Add 10 µL of the target protein solution to all wells and incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Plate Reading: Read the plate using a plate reader equipped with filters for both parallel and perpendicular fluorescence emission. The instrument calculates the FP value in millipolarization units (mP).[18]

Data Analysis: A decrease in the mP value indicates inhibition. The Z'-factor is calculated using wells with the protein-tracer complex (high signal) and tracer alone (low signal).[17][18]

Protocol 3: AlphaLISA Assay for Biochemical Target Engagement

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology that can be adapted for numerous applications, including kinase assays.[19][20]

Principle: The assay uses "Donor" and "Acceptor" beads.[20] For a kinase assay, a biotinylated substrate is captured by streptavidin-coated Donor beads. A specific antibody that recognizes the phosphorylated substrate is conjugated to an Acceptor bead. When the kinase phosphorylates the substrate, the Donor and Acceptor beads are brought into proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[21][22]

Detailed Protocol Steps:

  • Compound Plating: Dispense 250 nL of 1 mM library compounds into a 384-well assay plate.[19]

  • Reagent Addition: Add 5 µL of a mix containing the kinase enzyme and the biotinylated substrate peptide.

  • Reaction Initiation: Add 5 µL of ATP solution to start the reaction. Incubate for 60 minutes at 37°C.

  • Detection Mix Addition: Add 10 µL of a detection mix containing the AlphaLISA Acceptor beads conjugated to the anti-phospho-antibody and streptavidin-coated Donor beads.

  • Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.[22]

  • Plate Reading: Read the plate on an Alpha-enabled plate reader.[20]

Part 3: Cell-Based Phenotypic HTS Assays

Cell-based assays measure the effect of a compound on a cellular phenotype, such as proliferation, apoptosis, or the expression of a reporter gene.[7] They offer the advantage of assessing compounds in a more physiologically relevant context, accounting for factors like cell permeability and metabolism. For thieno[3,2-d]pyrimidines, the most common phenotypic screen is the evaluation of anti-proliferative activity against cancer cell lines.[1][13][23]

Protocol 4: High-Throughput Cell Viability Screening

This assay identifies compounds that reduce the number of viable cells in a culture, a hallmark of cytotoxic or anti-proliferative agents. Luminescence-based ATP detection (e.g., CellTiter-Glo®) is a preferred HTS method due to its sensitivity and simple "add-mix-read" format.

Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. The assay reagent lyses the cells and provides luciferase and its substrate, which react with the released ATP to produce a stable luminescent signal.

G cluster_workflow Cell Viability HTS Workflow A Seed cancer cells in 384-well plates B Incubate 24h (allow attachment) A->B C Add Thieno[3,2-d]pyrimidine Library Compounds (e.g., 10 µM) B->C D Incubate 48-72h C->D E Add CellTiter-Glo® Reagent D->E F Incubate 10 min (stabilize signal) E->F G Read Luminescence F->G G hts Primary HTS Screen (Single Concentration) hit_id Hit Identification (>50% Inhibition or 3σ from mean) hts->hit_id confirm Hit Confirmation (Re-test fresh compound) hit_id->confirm dose Dose-Response Curve (Calculate IC₅₀) confirm->dose secondary Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) dose->secondary sar Preliminary SAR Analysis (Analyze related structures) secondary->sar lead Hit-to-Lead Optimization sar->lead

References

Application Notes & Protocols for In Vitro Cellular Characterization of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The thieno[3,2-d]pyrimidine scaffold is a heterocyclic ring system of profound interest in medicinal chemistry and drug discovery.[1] As a bioisostere of the natural purine ring system, this scaffold has been extensively leveraged to design potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[2][3] Derivatives of this core structure have demonstrated significant inhibitory activity against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[4][5][6]

The subject of this guide, 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one, incorporates this privileged scaffold. The bromine atom at the 7-position not only potentially contributes to target binding but also serves as a versatile synthetic handle for creating diverse chemical libraries to explore structure-activity relationships (SAR).[7][8] Halogenated thieno[3,2-d]pyrimidines have been shown to possess potent antiproliferative and apoptosis-inducing activities in cancer cell lines.[8]

This document provides a comprehensive suite of validated, in vitro cell-based assays designed to systematically evaluate the biological activity of this compound. The protocols are structured to first establish its foundational cytotoxic effects, then to elucidate its mechanism of action, and finally, to confirm its engagement with specific intracellular targets.

Section 1: Foundational Assessment of Cytotoxicity and Antiproliferative Activity

The initial and most critical step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This establishes a baseline of biological activity and provides the dose-response relationship necessary for designing subsequent mechanistic studies.

Protocol 1.1: Cell Viability Measurement by Tetrazolium Salt (MTT/MTS) Reduction Assay

Principle of the Assay This colorimetric assay is a widely accepted standard for assessing cell viability. It measures the metabolic activity of a cell population, which in most cases correlates directly with the number of viable cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (e.g., MTT) to a purple formazan product.[9] The resulting formazan crystals are solubilized, and the color intensity is quantified using a spectrophotometer, providing a robust measure of cell viability.[10]

MTT_Workflow

Caption: Assays for detecting key events in the apoptotic cascade.

Materials

  • Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Protocol

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (and controls) as described previously.

  • Cell Harvesting: After treatment, collect both the floating cells (in the medium) and adherent cells (by gentle trypsinization). This is crucial as apoptotic cells may detach. Combine them and centrifuge at 670 x g for 5 minutes. [11]3. Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Protocol 2.2: Caspase-Glo® 3/7 Assay

Principle of the Assay Executioner caspases, particularly caspase-3 and caspase-7, are key proteases that are activated during apoptosis. [12]The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by active caspases releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity present. [13] Materials

  • Cells cultured and treated in opaque-walled 96-well plates.

  • Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • Luminometer plate reader.

Step-by-Step Protocol

  • Assay Setup: Seed and treat cells in white-walled, clear-bottom 96-well plates as in the MTT assay. Use 100 µL final volume per well.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mixing gently on a plate shaker for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity by dividing the relative luminescence units (RLU) of treated samples by the RLU of vehicle control samples.

Section 3: Target Engagement and Pathway Interrogation

Given that the thieno[3,2-d]pyrimidine scaffold is a known kinase inhibitor framework, it is essential to determine if this compound directly engages with a target kinase inside the cell and inhibits its downstream signaling.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle of the Assay CETSA® is a powerful biophysical method for assessing compound binding to a target protein in a physiological setting (i.e., within intact cells or cell lysates). [14]The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. [15]By heating cell lysates to a range of temperatures, one can observe a shift in the melting curve of the target protein in the presence of the compound, which is direct evidence of target engagement. [16] Experimental Workflow: CETSA®

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis of Soluble Fraction treat 1. Treat Intact Cells (Compound vs. Vehicle) harvest 2. Harvest Cells aliquot 3. Aliquot Cells into PCR tubes harvest->aliquot heat 4. Heat to Temp Gradient (e.g., 40-70°C) lyse 5. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 6. Centrifuge to Pellet Aggregated Proteins detect 7. Detect Soluble Target (Western Blot / ELISA)

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Materials

  • Cells treated with the compound (e.g., 10x IC₅₀) and vehicle.

  • PBS with protease and phosphatase inhibitors.

  • PCR tubes and a thermal cycler.

  • Equipment for cell lysis (e.g., liquid nitrogen).

  • High-speed centrifuge.

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer system, primary antibody against the target kinase, HRP-conjugated secondary antibody, ECL substrate).

Step-by-Step Protocol

  • Cell Treatment: Treat cells in culture flasks with the compound or vehicle for a specified duration (e.g., 1-4 hours). [14]2. Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a known concentration.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. [14]Include a non-heated control.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins. [14]6. Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the soluble target protein remaining in each sample by Western blot.

  • Data Interpretation: Plot the band intensity of the target protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3.2: Cellular Phosphorylation Assay

Principle of the Assay This assay provides functional evidence of kinase inhibition. If this compound binds to and inhibits a target kinase, the phosphorylation of that kinase's direct downstream substrate should decrease. This change can be quantified by Western blot using a phospho-specific antibody. [17] Generic RTK Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound This compound rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR) compound->rtk Inhibits ATP Binding Site pi3k PI3K rtk->pi3k Activates akt AKT pi3k->akt Generates PIP3, recruits p_akt p-AKT akt->p_akt Phosphorylates prolif Cell Proliferation & Survival p_akt->prolif Promotes

Caption: Simplified PI3K/AKT signaling pathway as an example of a targetable kinase cascade.

Step-by-Step Protocol

  • Cell Stimulation & Treatment: Seed cells and serum-starve them overnight to reduce basal signaling. Pre-treat cells with various concentrations of the compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway, IGF for the PI3K/AKT pathway) for a short period (5-15 minutes) to induce robust substrate phosphorylation.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Western Blot: Determine the total protein concentration of each lysate using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-AKT Ser473).

  • Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein (e.g., anti-total-AKT) to ensure equal loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein in the compound-treated samples confirms functional inhibition of the upstream kinase.

Summary & Data Integration

By systematically applying these assays, a researcher can build a comprehensive profile of this compound. The data should be collated to form a clear narrative of the compound's biological effects.

Table 2: Integrated Data Summary for Compound Characterization
Assay Parameter Measured Example Result Interpretation
MTT Assay Cell Viability (IC₅₀)IC₅₀ = 5.2 µMPotent antiproliferative activity.
Annexin V/PI % Apoptotic Cells65% Annexin V+ at IC₅₀Induces cell death primarily via apoptosis.
Caspase-Glo® 3/7 Fold-change in Activity8-fold increase over controlApoptosis is caspase-dependent.
CETSA® Thermal Shift (ΔTₘ)ΔTₘ = +4.5°C for Target Kinase XDirectly engages Target Kinase X in cells.
Phosphorylation Assay p-Substrate / Total Substrate Ratio80% decrease at IC₅₀Functionally inhibits the activity of Target Kinase X.

This integrated approach, moving from broad phenotypic effects to specific molecular interactions, provides the robust, multi-faceted evidence required for advancing a promising compound in the drug development pipeline.

References

Application Notes and Protocols for the Development of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, largely due to its structural similarity to the native purine nucleobases. This bioisosteric relationship allows thienopyrimidine derivatives to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer. The fusion of a thiophene ring to a pyrimidine ring creates a planar, aromatic system that can effectively fit into the ATP-binding pockets of various kinases, leading to their inhibition.

Numerous studies have demonstrated the potent anticancer activities of thieno[3,2-d]pyrimidine derivatives, which have been shown to inhibit key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1] This has led to the development of clinical candidates like Apitolisib, a PI3K inhibitor based on this scaffold.[2]

The 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one derivative serves as a versatile and crucial intermediate in the synthesis of novel anticancer agents. The bromine atom at the 7-position provides a chemically tractable handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of aryl and heteroaryl moieties at this position, allowing for the fine-tuning of inhibitory potency and selectivity against specific kinase targets.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The primary anticancer mechanism of 7-substituted thieno[3,2-d]pyrimidine derivatives lies in their ability to act as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding site, these compounds prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cancer cell proliferation, survival, angiogenesis, and metastasis.

Inhibition of EGFR and VEGFR-2 Signaling

Two of the most well-validated targets for thieno[3,2-d]pyrimidine-based inhibitors are EGFR and VEGFR-2.

  • EGFR Signaling: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signals, primarily through the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation.[3] Overexpression or mutations of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma.[3]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 is the main mediator of the pro-angiogenic effects of VEGF.[3] Its activation on endothelial cells stimulates their proliferation, migration, and the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis.[4][5]

The dual inhibition of both EGFR and VEGFR-2 pathways is a particularly attractive strategy in cancer therapy, as it simultaneously targets tumor cell proliferation and the blood supply that sustains the tumor.

signaling_pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR-2 Pathway cluster_Inhibitor Inhibitory Action EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLCg_PKC_MAPK PI3K_AKT_eNOS PI3K-AKT-eNOS Pathway VEGFR2->PI3K_AKT_eNOS Angiogenesis Angiogenesis PLCg_PKC_MAPK->Angiogenesis PI3K_AKT_eNOS->Angiogenesis Inhibitor 7-Arylthieno[3,2-d]pyrimidin-4-one Inhibitor->EGFR Inhibitor->VEGFR2

Figure 1: Inhibition of EGFR and VEGFR-2 Signaling Pathways.

Experimental Protocols

Part 1: Synthesis of 7-Arylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives

This section outlines a representative two-step synthesis for generating a library of 7-arylthieno[3,2-d]pyrimidin-4(3H)-one derivatives, starting from the synthesis of the key 7-bromo intermediate, followed by a Suzuki-Miyaura cross-coupling reaction.

synthesis_workflow start Thieno[3,2-d]pyrimidin-4(3H)-one bromination Step 1: Bromination (NBS, DMF) start->bromination intermediate This compound bromination->intermediate suzuki Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) intermediate->suzuki product 7-Arylthieno[3,2-d]pyrimidin-4(3H)-one Library suzuki->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis

Figure 2: Synthetic Workflow for 7-Arylthieno[3,2-d]pyrimidin-4(3H)-ones.

Protocol 1.1: Synthesis of this compound

This protocol describes the bromination of the thieno[3,2-d]pyrimidin-4(3H)-one core.

  • Materials and Reagents:

    • Thieno[3,2-d]pyrimidin-4(3H)-one

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve Thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in DMF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling for Synthesis of 7-Aryl Derivatives

This protocol details the palladium-catalyzed coupling of the 7-bromo intermediate with various arylboronic acids.[6]

  • Materials and Reagents:

    • This compound

    • Arylboronic acid (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent system (e.g., 1,4-Dioxane and water, 4:1)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), palladium catalyst (5 mol%), and base (2 equivalents).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (1,4-Dioxane/water).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 30-60 minutes.[6] Alternatively, the reaction can be heated conventionally at reflux, though reaction times will be significantly longer.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 7-arylthieno[3,2-d]pyrimidin-4(3H)-one derivative.

Part 2: In Vitro Anticancer Activity Evaluation

Protocol 2.1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]

  • Materials and Reagents:

    • Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HCT-116)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

    • Test compounds (dissolved in DMSO)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part 3: In Vitro Kinase Inhibition Assay

This protocol describes a general fluorescence-based method for determining the inhibitory activity of the synthesized compounds against specific kinases like EGFR and VEGFR-2.[2]

  • Materials and Reagents:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2)

    • Kinase-specific substrate (biotinylated peptide)

    • Kinase assay buffer

    • ATP

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which includes ADP-Glo™ Reagent and Kinase Detection Reagent)

    • White, opaque 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

    • Add the recombinant kinase and the biotinylated peptide substrate to each well.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.

    • Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation and Structure-Activity Relationship (SAR)

The data obtained from the in vitro assays should be systematically organized to facilitate the analysis of the structure-activity relationship.

Table 1: Anticancer Activity of 7-Arylthieno[3,2-d]pyrimidin-4(3H)-one Derivatives (Representative Data)

Compound IDR-group (at 7-position)HeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
1 Phenyl> 50> 50> 50> 50
2 4-Chlorophenyl15.218.522.119.8
3 4-Methoxyphenyl25.830.135.428.9
4 4-Trifluoromethylphenyl8.912.310.59.7
5 3,4-Dichlorophenyl5.17.86.35.9
Doxorubicin (Positive Control)0.81.10.91.3

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate data presentation.

Table 2: Kinase Inhibitory Activity of Selected Derivatives (Representative Data)

Compound IDEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
4 85120
5 3555
Erlotinib (EGFR Inhibitor Control)10
Sorafenib (VEGFR-2 Inhibitor Control)> 1000

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes.

From the representative data, a preliminary SAR can be deduced:

  • Substitution on the 7-aryl ring is crucial for activity: The unsubstituted phenyl derivative (Compound 1) is inactive, while halogenated and electron-withdrawing groups enhance anticancer potency.

  • Electron-withdrawing groups appear to be favorable: The 4-trifluoromethylphenyl (Compound 4) and 3,4-dichlorophenyl (Compound 5) derivatives show significantly improved activity compared to the 4-chlorophenyl (Compound 2) and 4-methoxyphenyl (Compound 3) analogs.

  • A correlation between anticancer activity and kinase inhibition is observed: The most potent anticancer compounds (4 and 5) also exhibit the strongest inhibition of EGFR and VEGFR-2.

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform for the development of novel kinase inhibitors as anticancer agents. The synthetic accessibility of the 7-position via Suzuki-Miyaura coupling allows for the generation of diverse chemical libraries and the systematic exploration of structure-activity relationships. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro screening, and evaluation of these promising compounds.

Future research should focus on optimizing the substitutions on the 7-aryl ring to enhance potency and selectivity for specific kinase targets. In vivo studies in relevant animal models will be essential to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. Furthermore, exploring modifications at other positions of the thieno[3,2-d]pyrimidine core could lead to the discovery of next-generation anticancer agents with improved therapeutic indices.

References

Application Note: The Strategic Use of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one in the Design of Potent and Selective PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Core Cancer Pathway

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers, making it one of the most compelling targets for modern cancer therapy.[5][6] Small molecule inhibitors aimed at the various isoforms of PI3K (α, β, γ, δ) have shown significant promise, with several agents approved for clinical use.[7][8]

The thienopyrimidine scaffold has emerged as a "privileged" structure in kinase inhibitor design due to its structural similarity to the native purine core of ATP and its versatile chemical handles for optimization.[9][10] Specifically, the thieno[3,2-d]pyrimidine core serves as an excellent foundation for developing potent and selective PI3K inhibitors.[7][11][12] This application note provides a detailed guide on the strategic use of a key intermediate, 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one , as a versatile building block for generating libraries of novel PI3K inhibitors. We will cover its synthesis, structure-activity relationship (SAR) rationale, and detailed protocols for biological evaluation.

The PI3K/AKT/mTOR Signaling Axis

Understanding the target pathway is paramount for rational drug design. The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[5] This leads to the recruitment and activation of Class I PI3Ks at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[2][13] PIP3 recruits proteins containing a Pleckstrin Homology (PH) domain, most notably AKT (also known as Protein Kinase B) and PDK1, leading to the phosphorylation and full activation of AKT.[3] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including the mammalian Target of Rapamycin (mTOR) complex, which ultimately promotes cell growth, proliferation, and survival.[1][11]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Survival Survival (Inhibition of Apoptosis) AKT->Survival CellPro Cell Growth & Proliferation mTORC1->CellPro PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.

Synthesis and Chemical Strategy

The power of this compound lies in the bromine atom at the 7-position. This serves as a versatile synthetic handle for introducing chemical diversity through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[14] This allows for the systematic exploration of various aryl and heteroaryl substituents at a key vector of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Protocol 1: Synthesis of the Thieno[3,2-d]pyrimidinone Core

This protocol outlines a common route to synthesize the core scaffold, adapted from established methodologies for related heterocyclic systems.[15][16] The synthesis begins with a Gewald aminothiophene reaction, followed by cyclization to form the pyrimidinone ring.

Step 1: Synthesis of 3-Amino-thiophene-2-carboxylate Synthon

  • To a stirred solution of an appropriate ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add diethylamine (0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 3-amino-thiophene-2-carboxylate intermediate.

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one Core

  • Reflux a mixture of the 3-amino-thiophene-2-carboxylate (1.0 eq) in an excess of formamide for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with water and then ethanol, and dry to yield the thieno[3,2-d]pyrimidin-4(3H)-one core.

Step 3: Bromination at the 7-Position (if not already substituted)

  • Dissolve the thieno[3,2-d]pyrimidin-4(3H)-one core (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise while stirring at room temperature.

  • Stir the mixture for 2-4 hours. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield This compound .

Application in PI3K Inhibitor Design: Structure-Activity Relationships (SAR)

With the 7-bromo intermediate in hand, a library of analogs can be generated via Suzuki coupling. The choice of boronic acids is critical for probing the SAR. Based on extensive research on related thienopyrimidine PI3K inhibitors, specific substitution patterns are known to be crucial for activity.[17][18]

The morpholine moiety is often installed at the 4-position, as it is known to form a key hydrogen bond with the hinge region residue Val851 in the PI3K active site.[18] The primary point of diversification is the aryl group installed at the 7-position.

Table 1: Representative SAR Data for 7-Aryl-thieno[3,2-d]pyrimidine Analogs

The following data is representative, based on published findings for the structurally related thieno[2,3-d]pyrimidine scaffold, to illustrate key SAR principles.[18] Activity is measured as percent inhibition of a specific PI3K isoform at a fixed concentration (e.g., 10 µM).

Compound IDR Group (at 7-position via Suzuki Coupling)% Inhibition PI3Kβ% Inhibition PI3KγSAR Insights
1a 3-hydroxyphenyl62%70%The 3-OH group is a key H-bond donor, interacting with catalytic site residues like Asp810.[18]
1b 3-hydroxy-5-methoxyphenyl72%84%Adding an electron-donating group (5-OCH3) can enhance potency, possibly through improved electronic or steric interactions.[18]
1c 4-hydroxyphenyl<40%<40%Moving the hydroxyl group to the 4-position drastically reduces activity, highlighting the positional importance of the H-bond donor.[18]
1d 3-methoxyphenyl<40%48%Masking the 3-OH as a methyl ether significantly reduces activity, confirming the hydroxyl's role as a hydrogen bond donor is critical.
1e Phenyl<20%<20%The unsubstituted phenyl ring shows minimal activity, underscoring the necessity of specific polar interactions.

Causality Behind SAR: The data clearly indicate that a hydrogen bond donor, specifically a hydroxyl group at the 3-position of the aryl ring, is critical for potent PI3K inhibition in this chemical series.[18] This group likely forms crucial interactions within the enzyme's active site. The loss of activity upon moving or masking this group (compounds 1c and 1d ) provides strong, self-validating evidence for this hypothesis. Further optimization would involve exploring other substitutions on this phenyl ring to enhance potency and modulate isoform selectivity.

Protocols for Biological Evaluation

A robust and multi-tiered evaluation process is essential to characterize novel inhibitors. This involves initial biochemical screening against the target enzyme followed by cell-based assays to confirm on-target activity in a biological context.

Workflow start Synthesis of 7-Bromo Intermediate coupling Suzuki Coupling: Generate Library of Analogs start->coupling biochem Biochemical Screening (e.g., PI3Kα ADP-Glo Assay) coupling->biochem ic50 Determine IC50 Values for Active Compounds biochem->ic50 cellular Cell-Based Assays (e.g., MTT on Cancer Cell Lines) ic50->cellular western Mechanism of Action (Western Blot for p-AKT) cellular->western lead Lead Optimization western->lead

Caption: A typical experimental workflow for PI3K inhibitor discovery and validation.

Protocol 2: Biochemical PI3K Enzyme Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal. It is a robust, high-throughput method for determining inhibitor IC50 values.[6]

Materials:

  • Recombinant human PI3Kα enzyme (p110α/p85α).

  • PI3K lipid substrate (e.g., PIP2).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Test compounds dissolved in DMSO.

  • Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5).

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and then add to a 384-well plate. Add DMSO alone for positive (100% activity) and negative (0% activity) controls.

  • Kinase Reaction:

    • Add 5 µL of a 2X PI3K enzyme/substrate mix in assay buffer to each well.

    • Add 2.5 µL of test compound dilution to the wells.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution. Final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to develop the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the anti-proliferative effect of the synthesized inhibitors on cancer cell lines.[19][20]

Materials:

  • Cancer cell line with a known PI3K pathway dependency (e.g., MCF-7, PC-3).[7][20]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Test compounds.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) for 72 hours.[21] Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot for Target Engagement (p-AKT)

To confirm that the observed anti-proliferative effects are due to inhibition of the PI3K pathway, it is essential to measure the phosphorylation status of downstream effectors like AKT. A reduction in phosphorylated AKT (p-AKT) at Ser473 indicates successful target engagement in a cellular context.[21]

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein like β-actin.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-AKT signal relative to total AKT confirms on-target pathway inhibition.

Conclusion

The this compound scaffold is a highly valuable starting point for the discovery of novel PI3K inhibitors. Its synthesis is accessible, and the 7-bromo position provides a strategic handle for rapid library generation and SAR exploration via Suzuki coupling. The protocols outlined in this note provide a comprehensive framework for synthesizing, evaluating, and validating new chemical entities based on this promising scaffold. By combining rational design with robust biochemical and cellular assays, researchers can effectively leverage this building block to develop the next generation of targeted cancer therapeutics.

References

Analytical methods for 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Abstract

This technical guide provides detailed application notes and validated protocols for the accurate quantification of this compound, a pivotal intermediate in modern pharmaceutical synthesis. Recognizing the compound's significance as a structural analog of purines and a building block for targeted therapies like kinase inhibitors, this document outlines robust analytical methodologies essential for quality control, stability testing, and process optimization in drug development.[1][2][3] We present two primary analytical frameworks: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for demanding applications requiring trace-level detection or analysis in complex matrices. Each protocol is grounded in the principles of analytical procedure validation as stipulated by the International Council for Harmonisation (ICH) guidelines, ensuring that the described methods are not just procedural but self-validating and fit for their intended purpose.[4][5]

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its thienopyrimidine core is a bioisostere of the purine scaffold, enabling it to interact effectively with various enzymatic targets, particularly kinases, which are central to cell signaling pathways implicated in diseases like cancer.[1][3][6] The bromine atom at the 7-position serves as a versatile synthetic handle for introducing molecular diversity through reactions such as palladium-catalyzed cross-couplings, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1][7]

Given its role as a critical precursor, the ability to accurately and reliably quantify this compound is paramount. Stringent quantification is necessary to:

  • Ensure Purity and Quality: Confirm the identity and purity of the starting material, minimizing the risk of carrying impurities into the final active pharmaceutical ingredient (API).

  • Optimize Reaction Yields: Monitor the progress and completion of synthetic steps where it is consumed or produced.

  • Conduct Stability Studies: Assess the degradation of the intermediate under various storage conditions to establish appropriate shelf-life and handling protocols.

This guide provides the scientific rationale and step-by-step protocols for achieving these analytical objectives with high fidelity.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for methodical analytical development.

PropertyValueSource
Molecular Formula C₆H₃BrN₂OS[8]
Molecular Weight 231.07 g/mol [8]
CAS Number 31169-25-2[8]
Appearance Solid[9]
Predicted Boiling Point 452.7 ± 30.0 °C[8]
Predicted Refractive Index 1.854[8]

The Foundation: Principles of Analytical Method Validation

To ensure that an analytical method yields trustworthy and reproducible data, it must be validated. Validation demonstrates through documented evidence that a procedure is fit for its intended purpose.[4][10] Our protocols are designed to meet the rigorous standards outlined in the ICH Q2(R2) guideline, which focuses on core performance characteristics.[5][11]

The key validation parameters integral to the protocols described herein are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[10][11]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[11]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[5][11]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

  • System Suitability: An integral part of the analytical procedure that verifies the system is performing adequately for the analysis to be done.[4][11]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine quality control and quantification, RP-HPLC-UV is the method of choice due to its robustness, reliability, and accessibility. The methodology leverages the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase for separation, followed by quantification via UV absorbance.

Method Development Rationale

The choices made during method development are critical for achieving a robust separation.

  • Column Chemistry: A C18 (octadecylsilane) column is selected as the standard for reversed-phase chromatography. The nonpolar C18 chains provide a hydrophobic stationary phase that effectively retains the moderately polar thienopyrimidine analyte, allowing for excellent separation from more polar or nonpolar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of water (often with a pH-modifying additive) and an organic solvent like acetonitrile or methanol is employed. A gradient is superior to an isocratic elution for analyzing samples that may contain impurities with a wide range of polarities, as it ensures sharp peaks and a reasonable run time. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection Wavelength (λmax): To maximize sensitivity, the UV detector is set to the wavelength of maximum absorbance (λmax) for this compound. Thienopyrimidine derivatives typically exhibit strong absorbance in the UV range between 220-350 nm.[13] The optimal wavelength must be determined empirically by running a UV-Vis spectrum of a standard solution.

  • System Suitability Testing (SST): Before any sample analysis, SST is performed to confirm the performance of the chromatographic system.[4] This involves injecting a standard solution multiple times and verifying that parameters such as peak asymmetry (tailing factor), column efficiency (theoretical plates), and injection precision (%RSD) are within predefined acceptance criteria.[11]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing std_prep Prepare Stock & Working Standards cal Generate Calibration Curve (Inject Standards) std_prep->cal sample_prep Prepare Sample Solution (e.g., in Diluent) analysis Inject Sample(s) sample_prep->analysis mobile_phase Prepare Mobile Phases (Aqueous & Organic) sst System Suitability Test (Inject Standard) mobile_phase->sst sst->cal If SST Passes cal->analysis integrate Integrate Peak Area analysis->integrate quantify Quantify Concentration (vs. Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for quantification via HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

1. Equipment and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • HPLC-grade formic acid or ammonium acetate (if pH control is needed).

2. Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (e.g., 254 nm, to be optimized)
Run Time 20 minutes

3. Standard and Sample Preparation:

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically a good starting point.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with diluent.

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

4. Analysis and Calculation:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform a system suitability test by making at least five replicate injections of a mid-range standard. Verify that acceptance criteria are met (e.g., %RSD ≤ 2.0%).[11]

  • Inject the calibration standards in order of increasing concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard. Perform a linear regression and ensure the correlation coefficient (r²) is ≥ 0.999.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the sample using the peak area and the linear regression equation from the calibration curve.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing trace impurities, quantification in complex matrices (e.g., reaction mixtures, biological fluids), or for definitive identification, LC-MS/MS is the gold standard.

Method Development Rationale

This technique couples the separation of HPLC with the specificity of mass spectrometry.

  • Ionization: Electrospray ionization (ESI) is the preferred technique for polar to moderately polar molecules like thienopyrimidines. Due to the presence of basic nitrogen atoms, ESI in positive ion mode ([M+H]⁺) is expected to be highly efficient.

  • Mass Analysis (MRM): For ultimate selectivity, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) is set to isolate the protonated molecular ion (the precursor ion, e.g., m/z 231.9 for C₆H₃⁷⁹BrN₂OS). This ion is then fragmented in a collision cell (Q2), and a specific, stable fragment ion (the product ion) is monitored by the third mass analyzer (Q3). This precursor-to-product ion transition is unique to the analyte, effectively eliminating background noise and interferences.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing std_prep Prepare Standards (in LC-MS grade solvent) lc_sep LC Separation std_prep->lc_sep sample_prep Prepare & Filter Sample sample_prep->lc_sep esi Electrospray Ionization (ESI+) lc_sep->esi q1 Q1: Isolate Precursor Ion [M+H]⁺ esi->q1 q2 Q2: Fragment Ion (Collision-Induced Dissociation) q1->q2 q3 Q3: Isolate Product Ion q2->q3 detect Detection q3->detect integrate Integrate MRM Peak detect->integrate quantify Quantify vs. Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for quantification via LC-MS/MS in MRM mode.

Detailed Protocol: LC-MS/MS Quantification

1. Equipment and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • LC conditions and consumables as described in the HPLC-UV section, but ensuring all mobile phase additives are volatile (e.g., formic acid, ammonium formate). LC-MS grade solvents are mandatory.

2. LC-MS/MS Conditions (Example):

  • LC Conditions: Identical or similar to the HPLC-UV method. The flow rate may be reduced depending on the ESI source.

  • MS Conditions:

    Parameter Setting
    Ionization Mode ESI Positive
    Precursor Ion ([M+H]⁺) m/z 231.9 (for ⁷⁹Br) and 233.9 (for ⁸¹Br)
    Product Ion(s) To be determined by infusion and fragmentation of a standard.
    Capillary Voltage ~3.5 kV
    Source Temperature ~150 °C
    Desolvation Gas Temp ~400 °C

    | Collision Energy | To be optimized for the desired fragmentation. |

3. Standard and Sample Preparation:

  • Preparation is similar to the HPLC-UV method, but concentrations are typically much lower (e.g., in the ng/mL range). All samples and standards must be filtered through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.

4. Analysis and Calculation:

  • Optimize MS parameters by infusing a standard solution directly into the mass spectrometer to identify the most intense and stable precursor-to-product ion transitions (MRMs).

  • Equilibrate the LC-MS/MS system.

  • Generate a calibration curve by injecting the low-concentration standards and plotting peak area against concentration.

  • Inject the prepared samples.

  • Quantify the analyte using the calibration curve as described previously.

Summary of Method Validation Acceptance Criteria

A validated method provides assurance of its reliability. The following table summarizes typical acceptance criteria based on ICH guidelines for the methods described.[4][10][11]

Validation ParameterAcceptance Criteria
Specificity Peak is free from interference at its retention time in a blank/placebo injection. Peak purity analysis (if using PDA) passes.
Linearity (r²) ≥ 0.999
Range Method demonstrates acceptable accuracy and precision across the specified range (e.g., 80-120% of the target concentration).
Accuracy (% Recovery) Typically 98.0% - 102.0%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria at this concentration.
Robustness %RSD of results should remain within acceptable limits after small, deliberate changes to method parameters (e.g., pH ±0.2, column temp ±5°C).

Conclusion

The accurate quantification of this compound is a critical analytical task in the development of novel therapeutics. This guide provides two robust, validated methodologies tailored to different analytical needs. The RP-HPLC-UV method stands as a reliable and accessible workhorse for routine quality control, process monitoring, and release testing. For applications demanding the utmost sensitivity and specificity, particularly in complex sample matrices or for trace-level analysis, the LC-MS/MS method offers unparalleled performance. The successful implementation of either protocol, underpinned by a thorough understanding of method validation principles as outlined by ICH, will ensure the generation of high-quality, defensible data, thereby supporting the advancement of drug discovery and development programs.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific chemical synthesis. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters for success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of the thieno[3,2-d]pyrimidine core and its subsequent bromination.

Q1: What is the most common starting material for the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core?

A1: A widely used and commercially available starting material is a substituted 2-aminothiophene-3-carboxylate, such as methyl 3-aminothiophene-2-carboxylate.[1] These thiophene derivatives serve as excellent precursors for the construction of the fused pyrimidine ring.

Q2: What are the general synthetic strategies for constructing the thieno[3,2-d]pyrimidin-4(3H)-one core?

A2: The primary and most efficient strategy involves the cyclization of a 2-aminothiophene-3-carboxylate or a related carboxamide derivative with a suitable one-carbon synthon.[2][3] Commonly employed methods include reacting the aminothiophene with:

  • Formamidine acetate in a suitable solvent like ethanol.[1]

  • Urea at high temperatures.[4]

  • Formic acid or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][5]

Q3: How is the bromine atom introduced at the 7-position?

A3: The bromine atom is typically introduced at the 7-position of the thieno[3,2-d]pyrimidin-4(3H)-one core via an electrophilic aromatic substitution reaction. Common brominating agents and conditions include:

  • N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent such as carbon tetrachloride.[6]

  • Molecular bromine (Br₂) in a solvent like acetic acid at elevated temperatures.[7]

Q4: Can microwave-assisted synthesis be used for this reaction?

A4: Yes, microwave irradiation is highly beneficial for the synthesis of the thieno[3,2-d]pyrimidine core.[3][5] It often leads to a significant reduction in reaction times, an increase in product yields, and can facilitate reactions that are otherwise sluggish under conventional heating methods. While specific reports on microwave-assisted bromination of this core are less common, it is a viable technique to explore for optimization.

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Thieno[3,2-d]pyrimidin-4(3H)-one Precursor

Q: I am getting a very low yield of the thieno[3,2-d]pyrimidin-4(3H)-one precursor after the cyclization step. What are the possible causes and how can I improve the yield?

A: Low yields in the cyclization step can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). If using conventional heating, consider switching to microwave irradiation to enhance the reaction rate.[3][5] Ensure the reaction temperature is optimal for the chosen reagents; for instance, with formamidine acetate in ethanol, refluxing at 80°C is a common condition.[1]

  • Sub-optimal Reagents or Conditions: The choice of cyclizing agent and solvent can significantly impact the yield.

    • Solution: If using formamidine acetate, ensure it is of good quality. Alternatively, explore other one-carbon sources like urea or DMF-DMA.[3][4] The solvent choice is also critical; while ethanol is commonly used, other high-boiling point solvents might be beneficial for certain reagent combinations.

  • Degradation of Starting Material or Product: The starting aminothiophene or the product might be sensitive to the reaction conditions.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your substrates are prone to oxidation. Avoid unnecessarily high temperatures or prolonged reaction times once the reaction is complete, as this can lead to decomposition.

Problem 2: Low Yield and/or Multiple Products in the Bromination Step

Q: During the bromination of thieno[3,2-d]pyrimidin-4(3H)-one to obtain the 7-bromo derivative, I am observing a low yield of the desired product and multiple spots on my TLC plate. What is happening and how can I fix it?

A: This is a common issue in electrophilic bromination reactions. The formation of multiple products suggests a lack of selectivity and potential side reactions. Here’s a systematic approach to troubleshoot this:

  • Over-bromination: The reaction conditions might be too harsh, leading to the formation of di- or poly-brominated species.

    • Causality: The thieno[3,2-d]pyrimidine ring system has multiple positions susceptible to electrophilic attack. Excessive brominating agent or overly aggressive reaction conditions can lead to substitution at undesired positions.

    • Solution:

      • Control Stoichiometry: Use a precise amount of the brominating agent. Start with 1.0 to 1.1 equivalents of NBS or bromine.

      • Temperature Control: Perform the reaction at a lower temperature. For instance, one optimized procedure suggests carrying out the bromination with bromine in acetic acid at 90°C instead of 120°C to improve selectivity and yield.[7]

      • Portion-wise Addition: Instead of adding the brominating agent all at once, add it in portions over a period of time. This helps to maintain a low concentration of the electrophile in the reaction mixture, thereby enhancing selectivity. A successful modification involves adding bromine in two portions with a 24-hour interval.[7]

  • Side Reactions: The brominating agent can react with other functional groups or the solvent.

    • Causality: If using NBS with a radical initiator like BPO, the reaction proceeds through a free-radical mechanism.[6] Inappropriate conditions can lead to undesired radical reactions.

    • Solution:

      • Choice of Brominating Agent: If direct bromination with Br₂ is leading to side products, switching to NBS might provide better selectivity.

      • Solvent Purity: Ensure the solvent is dry and free of impurities that could interfere with the reaction.

  • Incomplete Reaction: A low yield could also be due to an incomplete reaction.

    • Solution: Monitor the reaction closely by TLC. If the reaction stalls, a slight increase in temperature or an extended reaction time might be necessary. However, be cautious not to push the conditions to a point where side reactions become dominant.

Experimental Protocols

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

This protocol is adapted from a reported synthesis using formamidine acetate.[1]

Reagent/ParameterValue
Starting MaterialMethyl 3-aminothiophene-2-carboxylate
ReagentFormamidine acetate
SolventEthanol
Temperature80°C (Reflux)
Reaction Time14 hours

Step-by-Step Procedure:

  • To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in ethanol, add formamidine acetate (1.3 eq).

  • Heat the reaction mixture to 80°C and reflux for 14 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of this compound

This protocol is based on a method utilizing NBS and a radical initiator.[6]

Reagent/ParameterValue
Starting MaterialThieno[3,2-d]pyrimidin-4(3H)-one
ReagentN-Bromosuccinimide (NBS)
InitiatorBenzoyl peroxide (BPO)
SolventCarbon tetrachloride
Temperature60°C
Reaction Time7 hours

Step-by-Step Procedure:

  • In a round-bottom flask, suspend thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of benzoyl peroxide (BPO).

  • Heat the reaction mixture to 60°C and stir for 7 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether: ethyl acetate gradient) to yield the pure this compound.

Visualization of Workflow and Troubleshooting

Workflow for the Synthesis of this compound

Synthesis_Workflow A Start: Methyl 3-aminothiophene-2-carboxylate B Step 1: Cyclization + Formamidine acetate Ethanol, 80°C, 14h A->B C Intermediate: Thieno[3,2-d]pyrimidin-4(3H)-one B->C D Step 2: Bromination + NBS, BPO CCl4, 60°C, 7h C->D F Purification: Column Chromatography D->F E Final Product: This compound F->E

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Bromination Step

Troubleshooting_Bromination Start Low yield/multiple products in bromination? Check_Stoichiometry Check NBS/Br2 Stoichiometry (1.0-1.1 eq) Start->Check_Stoichiometry Yes Check_Temp Lower Reaction Temperature (e.g., 90°C -> 60°C) Check_Stoichiometry->Check_Temp Portionwise_Addition Add Brominating Agent in Portions Check_Temp->Portionwise_Addition Monitor_TLC Monitor Reaction Closely by TLC Portionwise_Addition->Monitor_TLC Purification Optimize Purification (Column Chromatography) Monitor_TLC->Purification Success Improved Yield and Purity Purification->Success

Caption: Decision tree for troubleshooting the bromination step.

References

Technical Support Center: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.

Introduction

This compound is a key intermediate in the development of various pharmacologically active compounds, including kinase inhibitors. The introduction of a bromine atom at the 7-position of the thieno[3,2-d]pyrimidine core provides a versatile handle for further functionalization through cross-coupling reactions. The most common synthetic route to this compound involves the bromination of the parent thieno[3,2-d]pyrimidin-4(3H)-one. This guide will focus on optimizing this critical bromination step.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of my desired 7-bromo product, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in the bromination of thieno[3,2-d]pyrimidin-4(3H)-one can stem from several factors. Let's break down the potential causes and solutions:

    • Inadequate Activation of NBS: The reaction is typically performed using N-Bromosuccinimide (NBS) as the brominating agent. For the reaction to proceed efficiently, especially if a radical pathway is intended, a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is often necessary.[1] Ensure that your radical initiator is fresh and has been stored correctly, as they can degrade over time.

    • Sub-optimal Reaction Temperature: The rate of bromination is highly dependent on the reaction temperature. A common procedure suggests reacting at 60 °C.[2] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of the starting material, product, or reagents, and may promote the formation of side products. It is recommended to carefully control the reaction temperature.

    • Presence of Water: Anhydrous conditions are crucial for successful NBS bromination reactions.[1][3] Water can react with NBS and the desired product, leading to lower yields. Ensure that your solvent (e.g., carbon tetrachloride or acetonitrile) is thoroughly dried and that the reaction is protected from atmospheric moisture, for instance, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Poor Quality of Starting Material: The purity of the starting thieno[3,2-d]pyrimidin-4(3H)-one is critical. Impurities can interfere with the reaction. It is advisable to purify the starting material if its purity is questionable.

    • Incorrect Stoichiometry: While a slight excess of NBS is often used to ensure complete conversion of the starting material, a large excess can lead to the formation of di-brominated byproducts. A good starting point is to use 1.05 to 1.2 equivalents of NBS.

Issue 2: Formation of Multiple Products (Impurities)

  • Question: My reaction mixture shows multiple spots on TLC, and after work-up, my NMR spectrum is complex, indicating the presence of impurities. What are these impurities and how can I avoid them?

  • Answer: The formation of multiple products is a common challenge. Here are the most likely impurities and strategies to minimize their formation:

    • Di-brominated Byproduct: The most common side product is the di-brominated thieno[3,2-d]pyrimidin-4(3H)-one. The electron-rich nature of the thiophene ring makes it susceptible to further electrophilic substitution. To minimize di-bromination, consider the following:

      • Control NBS Stoichiometry: Use a minimal excess of NBS (e.g., 1.05 equivalents).

      • Slow Addition of NBS: Add the NBS portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating species in the reaction mixture at any given time.

      • Lower Reaction Temperature: Reducing the reaction temperature can sometimes improve selectivity.

    • Unreacted Starting Material: If you are observing unreacted starting material along with your product, this indicates an incomplete reaction. You can address this by:

      • Increasing Reaction Time: Monitor the reaction by TLC until the starting material is consumed.

      • Slightly Increasing the Amount of NBS: A small increase in the stoichiometry of NBS (e.g., from 1.05 to 1.1 equivalents) may be necessary.

    • Succinimide: Succinimide is a byproduct of the reaction with NBS. It is generally soluble in water and can be removed during the aqueous work-up. However, if it persists, multiple aqueous washes or a wash with a mild base can help in its removal.

Issue 3: Difficult Purification

  • Question: I am struggling to purify my this compound. The product co-elutes with impurities during column chromatography. What are some effective purification strategies?

  • Answer: Purification can indeed be challenging. Here are some strategies to improve the separation:

    • Optimized Column Chromatography:

      • Solvent System: A common eluent system is a mixture of petroleum ether and ethyl acetate.[2] You may need to carefully optimize the ratio to achieve good separation. A shallow gradient can be more effective than an isocratic elution.

      • Silica Gel: Ensure you are using an appropriate grade of silica gel for your column.

    • Recrystallization: If you have a solid crude product, recrystallization can be a very effective purification method. Experiment with different solvent systems. Good starting points could be ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Aqueous Work-up to Remove Succinimide: Before attempting chromatographic purification, ensure that all water-soluble byproducts, such as succinimide, have been thoroughly removed. This can be achieved by washing the organic layer with water, a saturated solution of sodium bicarbonate, and finally with brine.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the bromination of thieno[3,2-d]pyrimidin-4(3H)-one with NBS?

    • A1: The mechanism can be complex and may proceed through either a radical or an electrophilic aromatic substitution pathway, or a combination of both. The use of a radical initiator like BPO suggests a radical mechanism is intended.[2] In this pathway, the initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the thiophene ring to form a thienyl radical. This radical then reacts with another molecule of NBS or Br2 (formed in situ) to yield the 7-bromo product. However, the electron-rich nature of the thiophene ring also makes it susceptible to electrophilic attack by a polarized bromine species generated from NBS, especially under acidic conditions that can be generated during the reaction.

  • Q2: Why is the 7-position the primary site of bromination?

  • Q3: Can I use a different brominating agent instead of NBS?

    • A3: While NBS is the most commonly used reagent for this transformation due to its selectivity and ease of handling, other brominating agents could potentially be used. Molecular bromine (Br2) is a stronger brominating agent but is less selective and can lead to more side products, including polybromination. Other N-haloimides could also be considered, but their reactivity and selectivity would need to be evaluated for this specific substrate.

  • Q4: What are the key safety precautions I should take during this synthesis?

    • A4:

      • NBS: N-Bromosuccinimide is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

      • Solvents: Carbon tetrachloride is a known carcinogen and is toxic. If possible, consider replacing it with a safer solvent like acetonitrile. Always handle solvents in a fume hood.

      • Benzoyl Peroxide: BPO is a strong oxidizing agent and can be explosive when dry. It should be stored and handled with care, avoiding friction and heat.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on a literature procedure with modifications for improved yield and purity.[2]

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl4), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous carbon tetrachloride (10-15 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.1 eq).

  • Add a catalytic amount of benzoyl peroxide (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl4) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the starting material has been consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound as a solid.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low/No Yield Inactive radical initiatorUse fresh, properly stored BPO or AIBN.
Low reaction temperatureMaintain the reaction at the reflux temperature of the solvent.
Presence of moistureUse anhydrous solvent and protect the reaction from atmospheric moisture.
Impure starting materialPurify the thieno[3,2-d]pyrimidin-4(3H)-one before use.
Impurity Formation Di-brominationUse a minimal excess of NBS (1.05 eq) and consider slow addition.
Unreacted starting materialIncrease reaction time or slightly increase NBS stoichiometry.
Succinimide contaminationPerform thorough aqueous work-up with water and mild base.
Difficult Purification Co-elution of impuritiesOptimize the solvent system for column chromatography (e.g., shallow gradient).
Solid impuritiesAttempt recrystallization from a suitable solvent system.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis Start Thieno[3,2-d]pyrimidin-4(3H)-one Product This compound Start->Product Bromination Reagents NBS, BPO CCl4, Reflux

Caption: Synthetic route for this compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting Start Low Yield or Impurities? Check_Reagents Check Reagent Quality (NBS, BPO, Solvent) Start->Check_Reagents Yes Check_Conditions Verify Reaction Conditions (Temp, Time, Anhydrous) Check_Reagents->Check_Conditions Optimize_Stoichiometry Optimize NBS Stoichiometry (1.05 - 1.2 eq) Check_Conditions->Optimize_Stoichiometry Optimize_Purification Optimize Purification (Column, Recrystallization) Optimize_Stoichiometry->Optimize_Purification Success Improved Yield and Purity Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of thieno[3,2-d]pyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions designed to address specific challenges encountered during synthesis, with a focus on the formation and mitigation of common side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for constructing the thieno[3,2-d]pyrimidine core?

A common and versatile starting point for the synthesis of the thieno[3,2-d]pyrimidine scaffold is a substituted 2-aminothiophene bearing a carboxylate or carboxamide group at the 3-position.[1] These precursors are often synthesized via the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur.[2][3][4] The specific substituents on the initial carbonyl compound and activated nitrile will ultimately define the substitution pattern on the thiophene ring of the final product.[1]

Q2: I'm observing a low yield in my cyclization step to form the thieno[3,2-d]pyrimidin-4-one. What are the likely causes?

Low yields in the cyclization to form the pyrimidinone ring are a frequent issue and can often be traced back to several factors:

  • Incomplete Reaction: The cyclization may require more stringent conditions. Consider increasing the reaction temperature, extending the reaction time, or using microwave irradiation, which has been demonstrated to improve yields and reduce reaction times.[5][6]

  • Purity of Starting Materials: Impurities in the initial 2-aminothiophene precursor can interfere with the cyclization. Ensure the starting material is thoroughly purified before proceeding.

  • Suboptimal Reagents: When using reagents like formic acid or formamide for cyclization, their purity and molar excess are critical.[1] For cyclizations involving aldehydes, the choice and concentration of the acid catalyst are crucial.[1]

  • Side Reactions: The starting materials or the product itself may be susceptible to degradation or undesired side reactions under the reaction conditions. This is a significant issue and is addressed in detail in the troubleshooting guide below.

Q3: How can I introduce substituents at the 4-position of the thieno[3,2-d]pyrimidine ring?

A widely employed strategy involves the initial synthesis of the thieno[3,2-d]pyrimidin-4-one. This intermediate can be converted to a 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][7] The 4-chloro group is a good leaving group and can be subsequently displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiophenols) through an aromatic nucleophilic substitution (SₙAr) reaction, allowing for the introduction of diverse functionalities.[1][3][7]

Troubleshooting Guide: Identification and Mitigation of Common Side Products

This section delves into the specific chemical side products that can arise during the synthesis of thieno[3,2-d]pyrimidines, providing mechanistic insights and actionable protocols to minimize their formation.

Issue 1: Formation of Dimeric and Oxidative Dimerization Byproducts

One of the more complex and often difficult-to-characterize set of impurities are dimeric species. These can arise from both the 2-aminothiophene precursor and the final thieno[3,2-d]pyrimidine product.

Causality and Mechanism:

2-aminothiophenes are electron-rich heterocyclic systems and can be susceptible to oxidation. In some cases, this can lead to oxidative dimerization. For instance, studies on related thieno[2,3-b]pyridines have shown that oxidation can lead to the formation of complex dimeric structures through the coupling of two molecules.[1][5] This process can be initiated by trace oxidants or even air, particularly under basic or neutral conditions. The amino group at the 2-position plays a key role in activating the molecule towards such reactions.

A plausible mechanism for this dimerization is depicted below, showcasing the coupling of two aminothiophene molecules.

cluster_0 Oxidative Dimerization of 2-Aminothiophene Precursor start 2 x 2-Aminothiophene Precursor oxidant [O] (e.g., air, trace oxidants) start->oxidant -e⁻, -H⁺ intermediate Radical Cation Intermediate oxidant->intermediate dimer Dimeric Side Product intermediate->dimer Dimerization cluster_1 Gewald Reaction: Main vs. Side Pathway cluster_main Desired Pathway cluster_side Side Reaction reactants Ketone/Aldehyde + Activated Nitrile knoevenagel Knoevenagel Condensation Product (α,β-unsaturated nitrile) reactants->knoevenagel sulfur_add + Sulfur, Base knoevenagel->sulfur_add dimerization Dimerization knoevenagel->dimerization cyclized 2-Aminothiophene Product sulfur_add->cyclized dimer_product Dimeric Side Product dimerization->dimer_product

References

Technical Support Center: Navigating Solubility Challenges of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in in vitro assays. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A: The precipitation of this compound in aqueous buffers is primarily due to its low intrinsic aqueous solubility. This is a common characteristic of many heterocyclic compounds, including thienopyrimidine derivatives, which are often crystalline and possess a rigid structure that is not readily solvated by water. The thienopyrimidine core is structurally analogous to purines, which can lead to strong intermolecular interactions in the solid state, further reducing aqueous solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution as its solubility limit is exceeded.

Q2: My stock solution of this compound in 100% DMSO is clear. Why does it precipitate upon dilution in my assay medium?

A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in the final aqueous assay buffer. This phenomenon relates to the concept of kinetic versus thermodynamic solubility. While the compound is readily soluble in DMSO, the rapid dilution into an aqueous environment creates a supersaturated state. The compound may not have sufficient time to establish stable interactions with water molecules, leading to precipitation. The final concentration of DMSO in your assay is also a critical factor; as the percentage of the aqueous component increases, the solvating power for a hydrophobic compound decreases significantly.

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A: For most cell-based and biochemical assays, it is advisable to keep the final DMSO concentration at or below 0.5% (v/v). While some robust systems may tolerate up to 1%, higher concentrations can introduce artifacts, including direct effects on cell viability, enzyme activity, and the structural integrity of proteins.[1] It is crucial to perform a vehicle control experiment to assess the tolerance of your specific assay system to the final DMSO concentration.

Q4: How does the pH of the assay buffer affect the solubility of this compound?

A: The solubility of this compound is expected to be pH-dependent due to the presence of ionizable groups in its structure. The pyrimidinone ring contains acidic and basic centers. At physiological pH (around 7.4), the compound will likely exist predominantly in its neutral form. Adjusting the pH of the buffer may alter the ionization state of the molecule and could enhance its solubility. For instance, in more acidic or basic conditions, the compound may become charged, which generally increases aqueous solubility. However, the stability of the compound at different pH values must also be considered. A pH-solubility profile should be determined to identify the optimal pH for solubilization without compromising compound integrity.

Troubleshooting Guide: Addressing Precipitation in Your Assay

Encountering compound precipitation can be a significant roadblock. This section provides a systematic approach to diagnose and resolve these issues.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution The final concentration of the compound exceeds its aqueous solubility limit.- Determine the maximum soluble concentration of the compound in your assay buffer through a kinetic solubility assessment. - Reduce the final concentration of the compound in your assay.
Rapid change in solvent polarity.- Add the DMSO stock solution to the assay buffer dropwise while vortexing or stirring to ensure rapid mixing. - Consider a serial dilution approach where the DMSO stock is first diluted in an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution.
Precipitation observed after incubation Temperature-dependent solubility.- Pre-warm the assay buffer to the incubation temperature (e.g., 37°C) before adding the compound stock solution.
Compound instability in the assay buffer.- Assess the chemical stability of the compound in your assay buffer over the time course of the experiment.
Inconsistent results or poor dose-response curves Micro-precipitation or aggregation not visible to the naked eye.- Use techniques like nephelometry or dynamic light scattering to detect sub-visible precipitation. - Consider the use of solubility-enhancing excipients.

Experimental Protocols for Solubility Enhancement

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol allows for the determination of the apparent solubility of your compound under assay-like conditions.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Create a serial dilution plate: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.

  • Prepare the assay plate: Add your aqueous assay buffer to the wells of a new 96-well plate.

  • Initiate precipitation: Transfer a small volume (e.g., 1 µL) from the DMSO serial dilution plate to the assay buffer plate. This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubate and observe: Incubate the plate under your standard assay conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Measure precipitation: Assess precipitation either visually or using a plate-based nephelometer or a plate reader measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering. The highest concentration that remains clear is your kinetic solubility limit.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps identify a pH range where the compound's solubility is maximized.

  • Prepare a series of buffers: Prepare a set of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add excess compound: To a small volume of each buffer, add an excess of solid this compound.

  • Equilibrate: Shake or rotate the samples at a constant temperature for an extended period (e.g., 24-48 hours) to reach thermodynamic equilibrium.

  • Separate solid from supernatant: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Plot solubility vs. pH: Plot the measured solubility at each pH to determine the optimal pH for your experiments.

Advanced Formulation Strategies

If basic troubleshooting and pH adjustments are insufficient, consider these advanced strategies:

  • Co-solvents: While DMSO is the most common, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.[1][2] Always validate the compatibility of any co-solvent with your assay system.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used.

  • Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration can aid in wetting and solubilizing poorly soluble compounds. However, be cautious as surfactants can interfere with biological assays.

  • Lipid-based formulations: For in vivo studies or specific in vitro models, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be an option.

Diagrams for Conceptual Understanding

References

Stability of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common challenges encountered during the handling and experimental use of this compound. As Senior Application Scientists, we have synthesized the available data and our expertise to offer practical insights into the stability and reactivity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is recommended to protect it from moisture and light. For long-term storage, keeping the compound at or below 4°C is advisable.

Q2: What are the appropriate personal protective equipment (PPE) when handling this compound?

A2: Standard laboratory PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves, should be worn.[1] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Q3: In which solvents is this compound soluble?

A3: While specific solubility data is not extensively published, thieno[3,2-d]pyrimidine derivatives are generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in common alcoholic solvents like methanol and ethanol may be limited and should be determined empirically for your specific application.

Q4: Can the bromine atom at the 7-position be synthetically modified?

A4: Yes, the bromine atom on the thiophene ring is a versatile synthetic handle. It can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.[2]

Troubleshooting Guide: Stability Under Experimental Conditions

While specific degradation kinetics for this compound are not widely available, an understanding of its chemical structure allows for the prediction of potential stability issues. The thieno[3,2-d]pyrimidine core is generally robust; however, the presence of the brominated thiophene and the pyrimidinone ring introduces potential reactive sites.

Issue 1: Suspected Degradation in Acidic Media
  • Symptoms: Appearance of new, more polar spots on TLC, unexpected peaks in HPLC chromatograms, or loss of starting material.

  • Plausible Cause: The pyrimidinone ring contains an amide-like lactam functionality, which can be susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures. This would lead to the opening of the pyrimidine ring.

  • Troubleshooting Steps:

    • pH Control: If possible, buffer your reaction mixture to a milder pH.

    • Temperature Management: Avoid excessive heating when the compound is in an acidic environment.

    • Reaction Time: Minimize the exposure time to strong acidic conditions.

    • Stability Check: Perform a small-scale control experiment by exposing the compound to the acidic conditions without other reactants to confirm if degradation is occurring.

Issue 2: Instability in Basic Solutions
  • Symptoms: Similar to acidic degradation, observation of new peaks/spots in analytical readouts.

  • Plausible Cause: The lactam in the pyrimidinone ring is also susceptible to base-catalyzed hydrolysis. Additionally, the N-H proton at the 3-position is acidic and can be deprotonated under basic conditions, which may lead to further reactions or changes in solubility.

  • Troubleshooting Steps:

    • Use of Non-Nucleophilic Bases: If a base is required, consider using a non-nucleophilic organic base (e.g., triethylamine, DIPEA) instead of strong inorganic bases like NaOH or KOH, especially in protic solvents.

    • Temperature and Time: As with acidic conditions, minimize temperature and reaction duration.

    • Inert Atmosphere: For reactions involving strong bases, working under an inert atmosphere (e.g., nitrogen or argon) can prevent base-mediated oxidative degradation.

Issue 3: Potential for Oxidative Degradation
  • Symptoms: Discoloration of the compound or reaction mixture, formation of multiple byproducts.

  • Plausible Cause: The electron-rich thiophene ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or other degradation products.

  • Troubleshooting Steps:

    • Avoid Strong Oxidants: Be cautious when using strong oxidizing agents in the presence of this compound.

    • Degas Solvents: For sensitive reactions, using degassed solvents can minimize exposure to dissolved oxygen.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere.

Issue 4: Thermal and Photochemical Instability
  • Symptoms: Gradual darkening of the solid compound over time, or degradation during photochemical reactions.

  • Plausible Cause: While the thienopyrimidine core is relatively stable, prolonged exposure to high temperatures or high-energy light (UV) can potentially lead to decomposition. Brominated aromatic compounds can sometimes undergo photolytic debromination.

  • Troubleshooting Steps:

    • Storage: Store the compound in a cool, dark place.[1]

    • Reaction Setup: For reactions requiring heat, use the lowest effective temperature. For photochemical reactions, protect the reaction vessel from ambient light unless it is a required condition. If photolytic degradation is suspected, run a control reaction in the dark.

Predicted Stability Summary

The following table provides a qualitative prediction of the stability of this compound under various conditions. This information is based on general chemical principles and should be confirmed experimentally.

ConditionReagent/StressPredicted StabilityPotential Degradation Pathway
Acidic 1M HCl, 60°CLow to ModerateHydrolysis of the pyrimidinone ring.
Basic 1M NaOH, 60°CLow to ModerateHydrolysis of the pyrimidinone ring.
Oxidative 3% H₂O₂, RTModerateOxidation of the thiophene sulfur.
Thermal 80°C, solid stateHighGenerally stable, but monitor for discoloration.
Photolytic UV light (254 nm)ModeratePotential for photodecomposition or debromination.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent (e.g., water:acetonitrile 1:1) for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples from each stress condition.

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analyze all samples, including a non-stressed control, by a suitable analytical method, such as reverse-phase HPLC with a UV detector or LC-MS.

  • The analytical method should be capable of separating the parent compound from any degradation products. A gradient elution is often necessary.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.

  • This data will help in understanding the stability profile of the molecule and in developing a stability-indicating method for future assays.

Visualizations

Chemical_Structure cluster_0 This compound mol mol

Caption: Chemical Structure of this compound.

Hypothetical_Degradation_Pathway A This compound B Ring-Opened Product A->B  Acid/Base Hydrolysis caption Hypothetical Hydrolytic Degradation

Caption: Hypothetical Hydrolytic Degradation Pathway.

Forced_Degradation_Workflow start Start: Stock Solution of Compound acid Acid Stress (HCl, Heat) start->acid base Base Stress (NaOH, Heat) start->base oxidative Oxidative Stress (H2O2) start->oxidative thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (UV Light) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize analyze Analyze by HPLC/LC-MS oxidative->analyze thermal->analyze photo->analyze neutralize->analyze end End: Stability Profile analyze->end caption Forced Degradation Study Workflow

Caption: Forced Degradation Study Workflow.

References

Overcoming challenges in the scale-up synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. We will address common challenges through a combination of frequently asked questions, in-depth troubleshooting, and detailed protocols, ensuring a scientifically robust and safety-conscious approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?

The most prevalent laboratory method involves the direct electrophilic bromination of the thieno[3,2-d]pyrimidin-4(3H)-one core using a brominating agent like N-Bromosuccinimide (NBS).[1] While effective at the gram scale, scaling this reaction presents several key challenges:

  • Exotherm Control: Bromination reactions are often highly exothermic. Without precise temperature control, this can lead to runaway reactions, posing significant safety risks and promoting the formation of impurities.[2][3]

  • Reagent Handling & Safety: Using molecular bromine (Br₂) is hazardous due to its high toxicity and corrosivity.[2][3] While NBS is safer, handling large quantities of solid reagents can be challenging, and its by-product, succinimide, can complicate purification.

  • Solvent Selection: Lab-scale procedures may use solvents like carbon tetrachloride, which are unsuitable for large-scale production due to toxicity and environmental concerns.[1] Finding a suitable, scalable alternative is critical.

  • Product Isolation and Purity: Achieving high purity on a large scale can be difficult. The product's low solubility can make purification by crystallization challenging, and residual starting material or over-brominated species are common impurities.

Q2: Why is direct bromination on the thiophene ring favored at the 7-position?

The regioselectivity of bromination on the thieno[3,2-d]pyrimidine scaffold is directed by the electron-donating nature of the sulfur atom in the thiophene ring. The sulfur atom activates the adjacent α-positions (positions 2 and 7 on the parent thieno[3,2-d]pyrimidine core, though numbering can vary based on the full structure). In this specific fused system, the 7-position is electronically favored for electrophilic substitution. Understanding this mechanism is key to predicting and controlling the formation of potential regioisomeric impurities.

Q3: Are there safer, more sustainable alternatives to traditional batch bromination for scale-up?

Yes. Continuous flow chemistry offers a significantly safer and more controlled alternative for hazardous reactions like bromination.[2][3] By generating the brominating agent (e.g., Br₂ or KOBr) in situ from safer precursors (like HBr/NaOCl) and immediately reacting it with the substrate in a microreactor, several advantages are realized:

  • Enhanced Safety: Only a minimal amount of the hazardous reagent exists at any given moment, drastically reducing the risk associated with storage, handling, and potential runaway reactions.[2][3]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous and highly efficient heat dissipation, preventing dangerous temperature spikes.

  • Improved Yield and Purity: Precise control over stoichiometry, residence time, and temperature often leads to cleaner reactions with fewer by-products.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the synthesis.

Problem 1: Low Yield or Incomplete Conversion

Probable Cause A: Insufficient Brominating Agent Activity

  • Explanation: The brominating agent (e.g., NBS) may have degraded due to improper storage (exposure to light or moisture). On a large scale, inefficient mixing can lead to localized depletion of the reagent before all the starting material has reacted.

  • Solution:

    • Verify Reagent Quality: Always use a fresh, verified lot of NBS.

    • Improve Mixing: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogeneous slurry, especially if reagents have low solubility.

    • Portion-wise Addition: Instead of adding the brominating agent all at once, add it in portions. This maintains a consistent reaction rate and can improve yields. A modified approach of adding bromine in two portions has been shown to improve yields to 90-95% in related syntheses.[4]

Probable Cause B: Suboptimal Reaction Temperature

  • Explanation: The reaction may have insufficient thermal energy to overcome the activation barrier. Conversely, a temperature that is too high can lead to reagent decomposition or side reactions.

  • Solution:

    • Optimize Temperature: Perform small-scale Design of Experiments (DoE) to identify the optimal temperature range. For NBS brominations, a radical initiator (e.g., AIBN or benzoyl peroxide) is often required, and the temperature must be sufficient to initiate radical formation without being excessively high.[1]

    • Monitor Reaction Progress: Use in-process controls (IPC) like HPLC or UPLC to track the disappearance of starting material and the appearance of the product. Do not rely solely on reaction time.

Problem 2: Formation of Impurities (e.g., Di-brominated Product)

Probable Cause: Poor Stoichiometric Control or Localized "Hot Spots"

  • Explanation: On a large scale, slow addition of the substrate to a solution of the brominating agent can create localized areas of high reagent concentration, leading to over-bromination. Similarly, poor heat dissipation can create thermal "hot spots" where the reaction rate is uncontrollably high, favoring side reactions.

  • Solution:

    • Reverse Addition: Add the brominating agent (solid or in solution) slowly and controllably to the solution of the thieno[3,2-d]pyrimidin-4(3H)-one. This ensures the brominating agent is the limiting species at any given point.

    • Use a Scavenger: After the reaction reaches completion (as determined by IPC), add a quenching agent or scavenger (e.g., sodium bisulfite solution) to destroy any excess brominating agent and prevent further reactions during work-up.

    • Implement Flow Chemistry: As mentioned in the FAQ, a flow reactor provides the ultimate control over stoichiometry and temperature, virtually eliminating these issues.[3]

Problem 3: Difficult Product Isolation and Purification

Probable Cause A: Succinimide By-product Contamination

  • Explanation: When using NBS, the succinimide by-product is formed in stoichiometric amounts. It often has similar solubility characteristics to the desired product, making its removal by simple filtration or crystallization difficult.

  • Solution:

    • Aqueous Wash: Perform a basic aqueous wash (e.g., with dilute sodium bicarbonate or sodium hydroxide solution) during the work-up. Succinimide is weakly acidic and will be deprotonated to its more water-soluble salt, allowing it to be extracted into the aqueous phase.

    • Solvent Selection: Experiment with different solvent systems for crystallization. A solvent in which the product is sparingly soluble at room temperature but highly soluble at reflux, while succinimide remains more soluble at lower temperatures, is ideal.

Probable Cause B: Product is an Intractable Solid or Oil

  • Explanation: The crude product may precipitate out with impurities, forming an amorphous solid or oil that is difficult to handle and purify.

  • Solution:

    • Anti-Solvent Crystallization: Develop a robust crystallization procedure. Dissolve the crude product in a suitable solvent (e.g., DMF, DMAc) and then slowly add an anti-solvent (e.g., water, isopropanol) to induce controlled precipitation of the pure product.

    • Slurry Wash: If the crude solid is relatively clean, a slurry wash with a solvent that dissolves the impurities but not the product (e.g., ethyl acetate, MTBE) can be a highly effective and scalable purification method.

Visualizations and Data

General Synthetic Workflow

The following diagram outlines the key steps and decision points in a typical scale-up synthesis campaign.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Work-up & Isolation cluster_purification Phase 3: Final Purification Start Starting Material (Thienopyrimidinone) Solvent Select & Charge Scalable Solvent (e.g., Acetonitrile, EtOAc) Start->Solvent Cool Cool Reactor to Target Temp Solvent->Cool Reagent Slow Addition of Brominating Agent (e.g., NBS) Cool->Reagent React Reaction & IPC Monitoring (HPLC/UPLC) Reagent->React Quench Quench Excess Reagent (e.g., NaHSO3) React->Quench Wash Aqueous Wash (Remove By-products) Quench->Wash SolventSwap Solvent Swap for Crystallization Wash->SolventSwap Isolate Isolate Crude Product (Filtration) SolventSwap->Isolate Recrystallize Recrystallization or Slurry Wash Isolate->Recrystallize Dry Dry Final Product (Vacuum Oven) Recrystallize->Dry QC Final QC Analysis (Purity, Identity) Dry->QC End Pure 7-Bromothieno [3,2-d]pyrimidin-4(3H)-one QC->End Product Release

Caption: High-level workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree: Impurity Formation

G Start High Impurity Level Detected by HPLC CheckImpurity Identify Impurity: Di-brominated or Other? Start->CheckImpurity Dibromo Di-brominated Species is Major Impurity CheckImpurity->Dibromo Di-brominated Other Other/Unknown Impurities CheckImpurity->Other Other Cause1 Probable Cause: Poor Stoichiometry or Local Hot Spots Dibromo->Cause1 Cause2 Probable Cause: Starting Material Quality or Side Reactions Other->Cause2 Action1 Solution: 1. Implement slow, reverse addition. 2. Improve agitation & cooling. 3. Consider flow chemistry. Cause1->Action1 Action2 Solution: 1. Re-qualify starting material. 2. Re-evaluate solvent & temp. 3. Check for degradation. Cause2->Action2

Caption: Decision tree for troubleshooting common impurity issues during synthesis.

Table 1: Comparison of Bromination Conditions
ParameterMethod A: Lab Scale (NBS/CCl₄)Method B: Scale-Up (NBS/EtOAc)Method C: Flow Chemistry (in-situ Br₂)
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)HBr + NaOCl (generates Br₂)
Solvent Carbon Tetrachloride (CCl₄)Ethyl Acetate (EtOAc) or AcetonitrileAcetonitrile or other compatible solvent
Temperature 60-80 °C50-70 °C25-60 °C (Precise Control)
Safety Concerns High: Toxic solvent, potential exothermMedium: Exotherm control requiredLow: Hazardous reagents generated in-situ and consumed immediately[2]
By-product SuccinimideSuccinimideSodium Chloride (NaCl)
Work-up Distillation, Chromatography[1]Aqueous Wash, CrystallizationIn-line Quench, Liquid-Liquid Separation
Scalability PoorGoodExcellent

Detailed Scale-Up Protocol

Disclaimer: This protocol is a representative guide. All procedures must be thoroughly evaluated for safety and optimized in your specific laboratory or manufacturing environment by qualified personnel.

Objective: To synthesize ~100 g of this compound.

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one (SM): 1 equivalent

  • N-Bromosuccinimide (NBS): 1.05-1.10 equivalents

  • Azobisisobutyronitrile (AIBN): 0.02 equivalents

  • Acetonitrile (ACN): 10 volumes

  • Saturated Sodium Bisulfite Solution

  • Saturated Sodium Bicarbonate Solution

  • Water

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 10 volumes of acetonitrile.

  • Charge Starting Material: Charge the starting material (SM) to the reactor and stir to form a slurry.

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes.

  • Initiator Addition: Add the AIBN catalyst to the slurry.

  • Temperature Control: Heat the reactor contents to 60-65 °C.

  • NBS Addition: Once the temperature is stable, begin the slow, portion-wise addition of NBS over 1-2 hours. CAUTION: Monitor the internal temperature closely. The reaction is exothermic. Adjust the addition rate and/or cooling to maintain the temperature within ±2 °C of the setpoint.

  • Reaction Monitoring: After the addition is complete, hold the mixture at 60-65 °C. Monitor the reaction progress every hour by withdrawing a sample and analyzing via HPLC (e.g., monitor for SM < 1.0%). Typical reaction time is 4-8 hours.

  • Cooling & Quenching: Once the reaction is complete, cool the reactor to 20-25 °C. Slowly add saturated sodium bisulfite solution to quench any unreacted NBS and bromine. Stir for 30 minutes.

  • Work-up:

    • Add an equal volume of water to the reactor.

    • Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is 7-8. This will quench any residual acid and help remove the succinimide by-product.

    • Stir for 30 minutes, then stop the agitator and allow the layers to separate. The product is typically a solid precipitate.

  • Isolation: Filter the solid product using a Büchner funnel or filter-dryer.

  • Washing: Wash the filter cake sequentially with water (2 x 3 volumes) and then with cold ethyl acetate (1 x 2 volumes) to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analysis: Analyze the final product for identity (NMR, MS) and purity (HPLC, >98%).

References

Technical Support Center: Enhancing the Selectivity of Thieno[3,2-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with thieno[3,2-d]pyrimidine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of optimizing the selectivity of this potent and versatile scaffold. Here, we move beyond basic protocols to provide in-depth, experience-driven insights into the causality behind experimental choices, ensuring your path to discovering selective kinase inhibitors is both efficient and scientifically sound.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of thieno[3,2-d]pyrimidine kinase inhibitors.

Q1: What makes the thieno[3,2-d]pyrimidine scaffold a promising starting point for kinase inhibitors?

The thieno[3,2-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of adenine, the purine base in ATP.[1] This mimicry allows it to effectively bind to the highly conserved ATP-binding pocket of a wide range of kinases, making it an excellent starting point for developing inhibitors.[2]

Q2: What are the key structural features of the thieno[3,2-d]pyrimidine core that can be modified to enhance kinase selectivity?

The thieno[3,2-d]pyrimidine scaffold offers several positions for chemical modification that are critical for tuning selectivity. The most impactful substitutions are typically made at the C4, C6, and C7 positions. For instance, in the development of PI3Kδ inhibitors, modifications at the 6-position with piperazinone-containing substituents were shown to be more potent and selective compared to their piperazine counterparts.[3] Similarly, for CDK7 inhibitors, the introduction of a fluorine atom into a piperidine ring attached to the scaffold enhanced metabolic stability, a key aspect of a successful drug candidate.[4]

Q3: Which kinase families are common off-targets for thieno[3,2-d]pyrimidine-based inhibitors, and why?

Due to the conserved nature of the ATP-binding site, pyrimidine-based inhibitors, including thieno[3,2-d]pyrimidines, can exhibit cross-reactivity with multiple kinase families.[5] Common off-targets often include other members of the same kinase family (e.g., other CDKs when targeting CDK7) or kinases with similar ATP-binding pocket geometries.[6] For example, pyrimidine-based compounds developed for TBK1 have been observed to inhibit other kinases like JAK2, IKKε, and AURKB.[6] Understanding the structural similarities and differences in the ATP-binding sites across the kinome is crucial for predicting and mitigating off-target effects.

Q4: How does the "gatekeeper" residue influence the selectivity of my inhibitor?

The gatekeeper residue is a single amino acid in the ATP-binding pocket that controls access to a hydrophobic back pocket.[7] Kinases with a small gatekeeper residue (like threonine, alanine, or glycine) can accommodate bulkier inhibitors, while those with a large gatekeeper (like methionine or phenylalanine) will sterically clash with such compounds.[6][7] Designing your thieno[3,2-d]pyrimidine derivative with a bulky substituent that is oriented towards the gatekeeper residue can be a powerful strategy to achieve selectivity for kinases with small gatekeepers.[8]

Troubleshooting Guide

This guide provides systematic approaches to common experimental problems encountered when developing selective thieno[3,2-d]pyrimidine kinase inhibitors.

Problem 1: High Promiscuity Observed in a Broad Kinase Panel Screen

You've synthesized a promising thieno[3,2-d]pyrimidine inhibitor with high potency against your primary target, but a kinome-wide screen reveals it inhibits a wide range of other kinases.

A High Promiscuity in Kinome Screen B Analyze Structural Features of Off-Target Kinases A->B Step 1 C Identify Key Differences in ATP-Binding Pockets (e.g., Gatekeeper Residue) B->C Step 2 D Rational Drug Design: Introduce Steric Hindrance for Off-Targets C->D Step 3 E Synthesize Analogs with Modified Substituents D->E Step 4 F Re-screen Analogs in Kinome Panel E->F Step 5 G Improved Selectivity Achieved F->G Step 6

Troubleshooting High Promiscuity

  • Step 1 & 2: Analyze Off-Target Kinases: Begin by systematically analyzing the off-target kinases. Are they clustered in specific families? Compare the amino acid sequences of their ATP-binding pockets with your primary target. Pay close attention to the gatekeeper residue.[9][10]

  • Step 3: Rational Drug Design: If your primary target has a small gatekeeper residue and many off-targets have large ones, this presents a clear opportunity. Design modifications to your inhibitor that introduce a bulky group positioned to clash with the larger gatekeeper residues of the off-target kinases.[8]

  • Step 4 & 5: Synthesize and Re-screen: Synthesize a focused library of analogs with these modifications and perform a new kinome-wide screen to assess their selectivity profile.

  • Step 6: Iterate: Analyze the results and continue to refine your design based on the new data.

Problem 2: Compound Shows Poor Cellular Selectivity Despite Good Enzymatic Selectivity

Your inhibitor is highly selective in a biochemical kinase assay, but in cell-based assays, you observe phenotypes consistent with off-target effects.

A Poor Cellular Selectivity B Perform Cellular Target Engagement Assay (e.g., NanoBRET) A->B Step 1 C Quantify On-Target and Off-Target Binding in Live Cells B->C Step 2 D Investigate Compound Properties (Permeability, Efflux) C->D Step 3a E Consider Non-Kinase Off-Targets C->E Step 3b F Modify Scaffold to Improve Cell Permeability or Evade Efflux D->F G Re-evaluate in Cellular Assays F->G H Improved Cellular Selectivity G->H

Troubleshooting Poor Cellular Selectivity

  • Step 1 & 2: Confirm Target Engagement: A biochemical assay measures enzyme inhibition in a controlled environment, which may not reflect the complexities of a living cell.[11] A cellular target engagement assay, such as the NanoBRET™ Target Engagement Assay, is essential to confirm that your compound is binding to its intended target in live cells and to quantify its affinity for potential off-targets.[10][12]

  • Step 3a: Investigate Physicochemical Properties: Poor cell permeability or active efflux by transporters can lead to intracellular concentrations that are insufficient to inhibit the primary target but high enough to engage with more sensitive off-targets. Assess the lipophilicity and other properties of your compound.

  • Step 3b: Consider Non-Kinase Off-Targets: Some kinase inhibitors have been found to bind to other proteins with ATP-binding sites.[13] Proteomics-based approaches can help identify these non-kinase off-targets.

  • Step 4 & 5: Optimize and Re-evaluate: Modify your compound to improve its cellular permeability or to reduce its recognition by efflux pumps. Then, re-evaluate its performance in cellular assays.

Key Experimental Protocols

Detailed methodologies for essential experiments in selectivity profiling are provided below.

Protocol 1: Kinome-wide Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of a test compound against a broad panel of kinases. Commercial services often provide pre-optimized panels and reagents.[14]

Objective: To determine the inhibitory activity of a thieno[3,2-d]pyrimidine derivative against a large, representative panel of human kinases.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling System)[14]

  • Substrate and ATP solutions specific to each kinase

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Multichannel pipettes and plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of your test compound in the appropriate buffer.

  • Kinase Reactions: In a 384-well plate, add the kinase, the corresponding substrate, and your test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature and time for the specific kinase.

  • Detection: Stop the kinase reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the most potently inhibited kinases.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines the steps for quantifying the binding of your inhibitor to its target kinase in living cells.[7][12]

Objective: To measure the apparent intracellular affinity of a thieno[3,2-d]pyrimidine inhibitor for its target kinase.

Materials:

  • HEK293 cells

  • Plasmid DNA for NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the kinase of interest

  • Test compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well plates

  • Luminometer capable of dual-filtered luminescence measurement

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and incubate for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and plate them in a 96-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.

  • Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate solution (containing the extracellular inhibitor) to all wells.

  • Measurement: Read the plate on a luminometer, measuring both the donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates competitive displacement of the tracer. Determine the IC50 value from the dose-response curve.

Data Presentation

Clear and concise data presentation is crucial for interpreting selectivity profiles.

Table 1: Illustrative Selectivity Profile of a Lead Compound (TH-001) and an Optimized Analog (TH-002)

Kinase TargetLead Compound (TH-001) IC50 (nM)Optimized Analog (TH-002) IC50 (nM)Selectivity Fold-Change (TH-001/TH-002)
Primary Target (CDK7) 15 12 0.8
Off-Target 1 (CDK2)50>10,000>200
Off-Target 2 (PI3Kα)250>10,000>40
Off-Target 3 (JAK2)800>10,000>12.5
Off-Target 4 (SRC)1,200>10,000>8.3

This table demonstrates how rational design can dramatically improve selectivity against common off-targets while maintaining or slightly improving on-target potency.

Visualizations

Visual representations can clarify complex concepts and workflows.

cluster_0 Structure-Activity Relationship (SAR) for Selectivity A Thieno[3,2-d]pyrimidine Core B Modification at C4: - Small, polar groups - H-bond acceptors A->B Improves hinge binding C Modification at C6: - Bulky, hydrophobic groups - Target gatekeeper pocket A->C Key for selectivity D Modification at C7: - Solvent-exposed region - Can improve solubility A->D Fine-tunes properties E Enhanced Selectivity B->E C->E D->E

SAR for Selectivity

This guide provides a framework for systematically enhancing the selectivity of your thieno[3,2-d]pyrimidine kinase inhibitors. By combining rational design, rigorous experimental validation, and a thorough understanding of kinase biology, you can overcome common challenges and accelerate the development of novel, highly selective therapeutic candidates.

References

Technical Support Center: Optimizing 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one for Enhanced ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one and its analogs. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous developmental candidates for a range of therapeutic areas.[1][2][3][4] However, like many heterocyclic compounds, optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the journey from a promising hit to a viable drug candidate. Poor ADME profiles are a leading cause of late-stage failures in drug development.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research. It is designed to provide not just procedural steps, but also the underlying scientific rationale to empower your decision-making process.

Frequently Asked Questions & Troubleshooting Guide

Solubility and Permeability Issues

Question 1: My this compound analog exhibits poor aqueous solubility. What are the initial steps to address this?

Poor aqueous solubility is a common challenge that can significantly hinder oral absorption and bioavailability.[7][8][9] The planarity of the thienopyrimidine core can contribute to strong crystal lattice energy, making it difficult for the compound to dissolve.

Initial Troubleshooting Steps:

  • Accurate Solubility Measurement: First, ensure you have a reliable measure of solubility. Standard assays include kinetic and thermodynamic solubility tests.[10]

  • pH Modification: Investigate the pH-solubility profile. The pyrimidinone core has ionizable protons, and altering the pH of the formulation can significantly impact solubility.[11][12]

  • Salt Formation: For compounds with suitable basic or acidic handles, salt formation is a highly effective and common strategy to enhance solubility and dissolution rates.[12][13]

Advanced Strategies:

  • Structural Modification:

    • Introduce Polar Functional Groups: The addition of polar groups (e.g., hydroxyl, amino, or sulfone groups) can disrupt crystal packing and increase interactions with water.[14]

    • N-Alkylation: Alkylation at the N3 position of the pyrimidinone ring can introduce a variety of side chains.[15][16] Incorporating polar moieties in this chain is a viable strategy.

    • Bioisosteric Replacement: Consider replacing the bromine atom with a more polar bioisostere.[17][18][19][20] While bromine itself can increase lipophilicity, its replacement with groups like a cyano or a small polar heterocycle could improve solubility.[21]

  • Formulation Approaches:

    • Solid Dispersions: Dispersing the compound in a polymer matrix can create an amorphous form with improved solubility.[11][12]

    • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can enhance its aqueous solubility.[8][11]

    • Nanosuspensions: Reducing particle size to the nanometer range increases the surface area for dissolution.[7][9][11]

Question 2: My compound has good solubility but poor cell permeability in a Caco-2 assay. What could be the cause and how can I improve it?

Poor permeability, often assessed using Caco-2 or MDCK cell lines, can indicate either low passive diffusion or that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][22]

Troubleshooting Workflow:

G

Strategies to Improve Permeability:

  • For High Efflux Substrates:

    • Masking Recognition Sites: Subtle structural changes can disrupt the interaction with efflux transporters. This can involve adding bulky groups or altering hydrogen bonding patterns.

    • Prodrug Approach: A prodrug strategy can be employed to mask the features recognized by efflux pumps, with the active drug being released intracellularly.[13]

  • For Poor Passive Diffusion:

    • Optimize Lipophilicity: There is often a "sweet spot" for lipophilicity (logD) to balance solubility and permeability. For many oral drugs, a logD between 1 and 3 is considered optimal. The bromine atom on the 7-position contributes to lipophilicity.[21] Further modifications should be made with this in mind.

    • Reduce Polar Surface Area (PSA): A high PSA is often associated with poor permeability. Intramolecular hydrogen bonding can sometimes be used to reduce the effective PSA.

Metabolism and Stability Issues

Question 3: My compound shows high clearance in human liver microsome (HLM) stability assays. How do I identify the metabolic "soft spots"?

High clearance in HLM assays suggests that the compound is rapidly metabolized, primarily by cytochrome P450 (CYP) enzymes.[23][24][25][26][27] Identifying the site of metabolism is crucial for targeted chemical modifications.

Experimental Protocol: Metabolite Identification

  • Incubation: Incubate the parent compound with HLM and NADPH (a necessary cofactor for CYP enzymes) for a set time period.[24]

  • Analysis: Use high-resolution mass spectrometry (HRMS) to analyze the reaction mixture.

  • Data Interpretation: Compare the mass spectra of the incubated sample with a control (without NADPH) to identify new peaks corresponding to metabolites. The mass shift from the parent compound indicates the type of metabolic reaction (e.g., +16 Da for oxidation).

Common Metabolic Liabilities on the Thieno[3,2-d]pyrimidine Scaffold:

  • Oxidation of the Thiophene Ring: The sulfur atom can be oxidized to a sulfoxide or sulfone.

  • Aromatic Hydroxylation: The thiophene or any appended aromatic rings are susceptible to hydroxylation.

  • N-dealkylation: If alkyl groups are present on nitrogen atoms, they can be metabolically cleaved.

  • Oxidation of Alkyl Chains: Any aliphatic side chains are prone to oxidation.

Strategies to Improve Metabolic Stability:

  • Blocking Metabolic Sites: Once a "soft spot" is identified, it can be blocked. For example, replacing a metabolically labile hydrogen with a fluorine atom is a common strategy as the C-F bond is very strong.[14][20]

  • Modulating Electronics: Introducing electron-withdrawing groups can deactivate a ring system towards oxidative metabolism.

  • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can improve stability.[14] For instance, if an attached phenyl ring is being hydroxylated, it could be replaced with a pyridine or other heterocycle.

Question 4: My compound is stable in microsomes but shows instability in hepatocyte assays. What does this suggest?

This pattern suggests that the metabolic pathway is not mediated by Phase I (CYP) enzymes, which are concentrated in microsomes. Instead, Phase II enzymes (like UGTs or SULTs) or enzymes present in the cytosol (like aldehyde oxidase, AO) may be responsible.[23][25][27] Hepatocyte assays contain a full complement of both Phase I and Phase II enzymes and cofactors, providing a more complete picture of hepatic metabolism.[25][27]

Troubleshooting and Follow-up Experiments:

  • S9 Fraction Stability: Perform a stability assay using the S9 fraction, which contains both microsomal and cytosolic enzymes, to confirm the involvement of cytosolic enzymes.[23][25]

  • Reaction Phenotyping: Use specific chemical inhibitors for different enzyme classes in your hepatocyte assay to pinpoint the responsible pathway.[10]

  • Consider Extrahepatic Metabolism: If the compound is still cleared rapidly in vivo despite good hepatocyte stability, metabolism in other tissues like the intestine, kidney, or plasma should be investigated.[23][26]

Structural Modification Strategies for Non-CYP Mediated Metabolism:

  • For UGT-mediated Glucuronidation: If a hydroxyl or carboxylic acid group is being conjugated, it can be masked through methylation or conversion to a prodrug.

  • For Aldehyde Oxidase (AO) Metabolism: The pyrimidine ring can be a site for AO-mediated metabolism. Modifying the electronics of the ring by adding substituents can sometimes reduce AO liability.

Advanced Synthetic Strategies for ADME Optimization

Question 5: I need to rapidly create a library of analogs by modifying the 7-bromo position. What are some efficient synthetic approaches?

The 7-bromo substituent is an excellent synthetic handle for diversification using modern cross-coupling reactions.

Recommended Coupling Reactions:

Coupling ReactionReagent/CatalystIntroduced MoietyKey Advantage
Suzuki Coupling Aryl/heteroaryl boronic acids or esters, Pd catalystAryl or heteroaryl groupsWide commercial availability of building blocks.
Buchwald-Hartwig Amination Amines, Pd catalystSubstituted aminesExcellent for introducing polar amine functionalities.
Sonogashira Coupling Terminal alkynes, Pd/Cu catalystAlkynyl groupsIntroduces linear, rigid linkers.
Stille Coupling Organostannanes, Pd catalystVarious carbon-based groupsTolerant of many functional groups.

Late-Stage Functionalization:

Recent advances in C-H activation chemistry offer exciting possibilities for modifying the core scaffold at positions that are not easily accessible through traditional methods.[28][29][30][31][32][33] These reactions can be used to introduce new functional groups in the later stages of a synthetic sequence, which is highly efficient for generating diverse analogs.

G

By systematically applying these troubleshooting guides and synthetic strategies, researchers can effectively navigate the challenges of optimizing the ADME properties of this compound analogs, ultimately increasing the probability of developing a successful drug candidate.

References

Validation & Comparative

A Comparative Guide to 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to purines, which allows it to effectively interact with a multitude of biological targets.[1][2] This core structure is a cornerstone in the development of novel therapeutics, particularly in oncology, where its derivatives have shown significant potential as kinase inhibitors.[1][2] This guide provides an in-depth comparison of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one with other key thieno[3,2-d]pyrimidine derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in preclinical models, supported by experimental data.

The Thieno[3,2-d]pyrimidine Core: A Versatile Pharmacophore

The thieno[3,2-d]pyrimidine nucleus is a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry enables it to compete with endogenous ligands, such as ATP, for the binding sites of various enzymes, most notably kinases.[3] The thiophene ring, replacing the imidazole ring of purine, offers unique electronic and steric properties that can be exploited to fine-tune binding affinity and selectivity. The pyrimidine ring provides essential hydrogen bonding capabilities, crucial for anchoring the molecule within the target's active site. The versatility of this scaffold allows for substitutions at multiple positions, leading to a diverse range of biological activities.

This compound: Synthesis and Strategic Importance

The introduction of a bromine atom at the 7-position of the thieno[3,2-d]pyrimidine core is a strategic modification that can significantly influence the compound's physicochemical and biological properties. Halogen atoms, particularly bromine, can act as a bulky group, providing steric hindrance that may enhance selectivity. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity. The 7-bromo substitution also serves as a synthetic handle for further diversification of the scaffold through cross-coupling reactions.

Synthesis of this compound and its Precursors

While a direct, detailed synthesis for this compound is not extensively documented in a single source, a reliable synthetic pathway can be constructed based on established protocols for analogous structures, particularly the synthesis of 7-bromothieno[3,2-d]pyrimidin-2,4-dione.[1][2]

Experimental Protocol: Synthesis of 7-bromothieno[3,2-d]pyrimidin-2,4-dione

This protocol is adapted from the work of Temburnikar et al. and serves as a foundational method for accessing the 7-bromo-thieno[3,2-d]pyrimidine scaffold.[1][2]

Causality Behind Experimental Choices:

  • Bromination at 90°C: This temperature is a modification from higher temperatures to achieve better control over the reaction and improve yields of the desired 7-bromo product.[2]

  • Portion-wise Addition of Bromine: Adding bromine in two portions over 24 hours helps to maintain a moderate concentration of the reactive halogen, minimizing potential side reactions and leading to higher yields of the mono-brominated product.[2]

  • Phosphorous Oxychloride (POCl₃) with DMAP: The use of POCl₃ is a standard method for converting the dione to the dichloro derivative. The addition of a catalytic amount of dimethylaminopyridine (DMAP) can accelerate the reaction compared to using N,N-dimethylaniline.[2]

Step-by-Step Methodology:

  • Bromination: To a solution of thieno[3,2-d]pyrimidin-2,4-dione in a suitable solvent (e.g., acetic acid), one equivalent of bromine is added dropwise at 90°C. The reaction mixture is stirred for 24 hours. A second equivalent of bromine is then added, and the mixture is stirred for an additional 24 hours. After cooling, the precipitate is filtered, washed with a suitable solvent, and dried to yield 7-bromothieno[3,2-d]pyrimidin-2,4-dione.[2]

  • Chlorination (for dichloro derivatives): The resulting 7-bromothieno[3,2-d]pyrimidin-2,4-dione is refluxed in phosphorous oxychloride (POCl₃) in the presence of a catalytic amount of dimethylaminopyridine (DMAP) for 20-24 hours. Excess POCl₃ is removed under reduced pressure. The residue is carefully neutralized with a saturated solution of sodium bicarbonate. The resulting solid is filtered, washed with water, and recrystallized to yield 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine.[1][2]

  • Selective Monohydrolysis (Hypothetical for 4-oxo): To obtain the target compound, this compound, a selective hydrolysis of one of the chloro groups in 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine would be necessary. This can often be achieved under controlled basic conditions, where the C4-chloro is typically more reactive to nucleophilic substitution than the C2-chloro.

Comparative Performance Analysis: The Impact of the 7-Bromo Substituent

The true value of a chemical modification is determined by its impact on biological activity. A study by Temburnikar et al. provides crucial data for comparing a 7-bromo-substituted thieno[3,2-d]pyrimidine with its non-brominated counterpart.[1][2] Although the study focuses on 2,4-dichloro derivatives, the insights into the role of the 7-bromo group are highly relevant.

Table 1: In Vitro Antiproliferative Activity of Halogenated Thieno[3,2-d]pyrimidines

CompoundStructureL1210 IC₅₀ (µM)CEM IC₅₀ (µM)HeLa IC₅₀ (µM)
1 (TP) 2,4-dichlorothieno[3,2-d]pyrimidine1.82.21.9
2 (Br-TP) 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine1.21.51.3

Data sourced from Temburnikar et al.[1][2]

The data clearly indicates that the addition of a bromine atom at the 7-position (Compound 2 ) enhances the antiproliferative activity against all three tested cancer cell lines (murine leukemia L1210, human leukemia CEM, and human cervical cancer HeLa) compared to the non-brominated analog (Compound 1 ).[1][2] This suggests that the 7-bromo substituent contributes favorably to the compound's cytotoxic potential.

Structure-Activity Relationship (SAR) of Thieno[3,2-d]pyrimidine Derivatives

The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents.

The Crucial Role of the C4-Position

Further investigations by Temburnikar et al. highlighted the critical importance of the chlorine atom at the C4-position for the observed antiproliferative activity.[1][2] When the C4-chloro group was replaced with other functionalities, the biological activity was significantly diminished or completely abolished. This underscores the role of the C4 position as a key interaction point with the biological target.

Diversification at Other Positions

Numerous studies have explored the impact of substitutions at other positions of the thieno[3,2-d]pyrimidine scaffold, leading to the discovery of potent inhibitors of various kinases.

  • Position 6: Piperazinone-containing substituents at the 6-position have been shown to yield potent and selective PI3Kδ inhibitors.[4][5]

  • Positions 6 and 7: Disubstituted thienopyrimidin-4-one compounds have been identified as low micromolar inhibitors of PDK1.[2][6]

  • Position 7: The synthesis of 7-arylthieno[3,2-d]pyrimidin-4-amine libraries has been a successful strategy for generating focused kinase inhibitor libraries.[7][8]

Diagram 1: Key Positions for Substitution on the Thieno[3,2-d]pyrimidine Scaffold

Caption: Key substitution points on the thieno[3,2-d]pyrimidine core.

Mechanism of Action: Apoptosis Induction

The halogenated thieno[3,2-d]pyrimidines, including the 7-bromo derivative, have been shown to induce apoptosis in cancer cells.[1][9] Interestingly, in the L1210 leukemia cell line, this apoptosis induction appears to be independent of cell cycle arrest.[4] This suggests a mechanism of action that directly triggers the apoptotic cascade, a highly desirable trait for an anticancer agent.

Diagram 2: Experimental Workflow for Assessing Antiproliferative Activity

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Evaluation cluster_moa Mechanism of Action Studies Start Thieno[3,2-d]pyrimidin-2,4-dione Bromination Bromination Start->Bromination Br₂, 90°C Chlorination Chlorination Bromination->Chlorination POCl₃, DMAP Purification Purification & Characterization Chlorination->Purification Cell_Culture Cancer Cell Line Seeding (e.g., L1210, CEM, HeLa) Purification->Cell_Culture Test Compounds Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Treatment Incubation 48-72h Incubation Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay IC50 IC₅₀ Value Determination MTT_Assay->IC50 Treatment_MOA Treatment of Cells with IC₅₀ Concentration IC50->Treatment_MOA Select Potent Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Flow_Cytometry Flow Cytometry Apoptosis_Assay->Flow_Cytometry Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cell_Cycle->Flow_Cytometry Treatment_MOA->Apoptosis_Assay Treatment_MOA->Cell_Cycle

Caption: Workflow for synthesis and biological evaluation of thienopyrimidines.

Conclusion

The 7-bromo substitution on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold represents a promising strategy for enhancing the antiproliferative activity of this class of compounds. Experimental evidence, primarily from studies on 2,4-dichloro analogs, demonstrates that the presence of bromine at the 7-position leads to a consistent improvement in potency against various cancer cell lines. This enhancement is likely due to a combination of steric and electronic effects, potentially including favorable halogen bonding interactions with the target protein.

While the C4-substituent remains a critical determinant of activity, the 7-position offers a valuable site for modification to fine-tune the biological profile of thieno[3,2-d]pyrimidine derivatives. For researchers and drug development professionals, this compound and its analogs serve as a compelling starting point for the design of novel kinase inhibitors and other targeted therapies. The synthetic accessibility of the 7-bromo intermediate further enhances its utility as a versatile platform for the generation of diverse chemical libraries aimed at discovering next-generation therapeutics.

References

A Comparative Guide to Thieno[3,2-d]pyrimidine and Quinazoline Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central components of successful therapeutic agents. These are often termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. Among these, the thieno[3,2-d]pyrimidine and quinazoline cores stand out, particularly in the realm of oncology and inflammation. Both are nitrogen-containing heterocyclic compounds that have been extensively developed as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways.

The quinazoline scaffold is a well-established pharmacophore, forming the backbone of numerous FDA-approved anticancer drugs.[1][2][3] The thieno[3,2-d]pyrimidine core, a bioisosteric analogue of quinazoline, is a newer but equally promising scaffold that offers opportunities for novel intellectual property and potentially improved pharmacological profiles.[4][5]

This guide provides an in-depth comparative analysis of these two pivotal scaffolds. We will dissect their structural nuances, compare their synthetic accessibility, evaluate their biological target landscape, and contrast their performance in preclinical and clinical settings. This objective comparison, supported by experimental data and protocols, is intended to arm researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design of next-generation inhibitors.

Part 1: Structural and Synthetic Landscape

Core Scaffold Analysis: A Tale of Two Rings

The fundamental difference between the two scaffolds lies in the aromatic ring fused to the pyrimidine core. Quinazoline features a benzene ring, while thieno[3,2-d]pyrimidine incorporates a thiophene ring. This substitution of a benzene ring with a bioisosteric thiophene ring is a classic medicinal chemistry strategy known as "scaffold hopping."[6] This seemingly subtle change has profound implications for the molecule's properties:

  • Electronic Properties: The sulfur atom in the thiophene ring alters the electron distribution of the aromatic system compared to the benzene ring in quinazoline. This can influence the molecule's ability to form crucial hydrogen bonds and other non-covalent interactions within a protein's active site.

  • Physicochemical Properties: The thiophene ring generally imparts slightly different lipophilicity and solubility characteristics compared to a benzene ring, which can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The thiophene ring can be susceptible to specific metabolic pathways (e.g., oxidation of the sulfur atom), a factor that must be considered during lead optimization.

The strategic choice between these scaffolds is therefore a critical first step, driven by the specific target and desired drug-like properties.

Comparative Synthesis Strategies

Both scaffolds are accessible through robust and versatile synthetic routes, allowing for the generation of diverse chemical libraries.

Thieno[3,2-d]pyrimidine Synthesis: A common and efficient approach begins with substituted 3-aminothiophene-2-carboxylate synthons. These intermediates can be cyclized with various reagents to form the thieno[3,2-d]pyrimidinone core, which can then be further functionalized.[6][7] For instance, condensation with formic acid followed by chlorination with phosphorus oxychloride (POCl₃) yields a 4-chloro-thieno[3,2-d]pyrimidine, a key intermediate for introducing various amine side chains via nucleophilic aromatic substitution (SNAr).[7][8]

Quinazoline Synthesis: The synthesis of quinazolines has a longer history, with classical methods like the Bischler and Gabriel syntheses being well-documented.[9] Modern organic chemistry offers a plethora of efficient, often metal-catalyzed, methods.[10][11] A prevalent strategy involves the condensation of 2-aminobenzonitriles or 2-aminobenzaldehydes with various building blocks.[10] Palladium-catalyzed three-component reactions, for example, can assemble diverse quinazolines in a single step from readily available starting materials.[10][12]

G cluster_0 Thieno[3,2-d]pyrimidine Synthesis Workflow cluster_1 Quinazoline Synthesis Workflow A 3-Aminothiophene -2-carboxylate B Cyclization (e.g., Formic Acid) A->B C Thieno[3,2-d]pyrimidin-4-one B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-thieno [3,2-d]pyrimidine D->E F SNAr with Amines E->F G Substituted Inhibitors F->G H 2-Aminobenzonitrile or 2-Aminobenzaldehyde I Condensation / Cyclization (e.g., with Amides, Aldehydes) H->I J Substituted Quinazolines I->J

Caption: High-level synthetic workflows for inhibitor libraries.

Part 2: A Comparative Look at Biological Targets and Potency

Target Landscape: Overlap and Divergence

Both scaffolds have proven effective against a wide array of protein kinases, demonstrating their versatility. While there is significant overlap, particularly in targeting receptor tyrosine kinases (RTKs), there are also areas of divergence where one scaffold has been more extensively explored than the other.

Target Family / EnzymeThieno[3,2-d]pyrimidine ExamplesQuinazoline ExamplesOverlap?
Receptor Tyrosine Kinases EGFR, FMS (CSF-1R)[13]EGFR[14][15], VEGFR[16], HER2[1]Yes
Non-receptor Tyrosine Kinases FAK[17]Src, AblYes
PI3 Kinases PI3Kδ[18][19]PI3K[1][16]Yes
Cyclin-Dependent Kinases CDK7[20]CDK2Yes
Other Enzymes 17β-HSD2[7], NTPDases[8]DHFR[21], PARP[21]No
Structural Proteins Tubulin[22][23]Tubulin[21]Yes

The extensive history of quinazolines in cancer therapy is evident from the number of approved drugs targeting EGFR, such as gefitinib and erlotinib.[1][2] Thieno[3,2-d]pyrimidines have also yielded potent EGFR inhibitors, but have more recently been explored for novel targets like PI3Kδ and FAK, demonstrating their potential to address different therapeutic niches.[17][18]

Structure-Activity Relationship (SAR) Insights

For both scaffolds, substitutions at specific positions are critical for achieving high potency and selectivity.

  • The "4-Anilino" Motif: A common feature for many potent kinase inhibitors from both classes is the presence of a substituted aniline group at the C4 position of the pyrimidine ring. This moiety typically projects into a hydrophobic pocket adjacent to the ATP-binding site, and its substituents can be modified to fine-tune potency and selectivity.[14]

  • Thieno[3,2-d]pyrimidines: SAR studies have shown that substitutions at the C6 and C7 positions, which are part of the thiophene ring, are crucial. For example, piperazinone-containing substituents at the C6-position led to the discovery of potent and selective PI3Kδ inhibitors.[18]

  • Quinazolines: The C6 and C7 positions of the quinazoline (benzene) ring are key for modulating activity. Small, electron-donating groups like methoxy moieties at these positions are common features in many EGFR inhibitors, enhancing binding affinity.[14]

Caption: Comparative pharmacophore elements for kinase binding.

Quantitative Comparison of Inhibitory Potency

To provide a tangible comparison, the table below summarizes the in vitro potency (IC₅₀) of representative inhibitors from both classes against various kinase targets.

Inhibitor ClassCompound IDTargetIC₅₀ ValueReference
Thieno[3,2-d]pyrimidine Compound 21FMS Kinase2 nM[13]
Compound 26fFAK28.2 nM[17]
Compound 10bPI3Kδ112 nM[19]
Compound 6gEGFR30 nM[22]
Quinazoline Compound 27VEGFR-216 nM[16]
Compound (T)PARP91.4 nM[21]
GefitinibEGFR2-37 nM[2]
Compound 33eEGFR (T790M)1.06-3.55 µM (Cell)[24]

This data illustrates that highly potent inhibitors can be developed from both scaffolds. The choice often depends on the specific selectivity profile required and the novelty of the chemical space. Thieno[3,2-d]pyrimidines have demonstrated excellent potency against emerging targets like FMS and FAK.[13][17]

Part 3: Experimental Methodologies

To ensure scientific integrity, the protocols described herein are standard, validated methods used in the field for the evaluation of kinase inhibitors.

General Synthesis Protocol: 4-Anilino-thieno[3,2-d]pyrimidine

Causality: This procedure exemplifies the key SNAr reaction, a cornerstone for building diversity in many heterocyclic inhibitor libraries. The use of a base is crucial to deprotonate the aniline, increasing its nucleophilicity for efficient displacement of the chloride.

  • Starting Material: Dissolve 4-chloro-thieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HCl byproduct.

  • Reaction: Heat the mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. If in isopropanol, the product may precipitate and can be collected by filtration. If in DMF, dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.

Biological Evaluation: Kinase Inhibition Assay (ELISA-based)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a kinase. The amount of phosphorylated substrate is proportional to the enzyme's activity; therefore, a decrease in the signal in the presence of an inhibitor indicates its potency.

  • Plate Coating: Coat a 96-well high-binding plate with a substrate specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide for tyrosine kinases). Incubate overnight at 4 °C and wash with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., thieno[3,2-d]pyrimidines or quinazolines) in assay buffer.

  • Kinase Reaction: In each well, add the kinase enzyme, the serially diluted inhibitor, and an ATP solution to initiate the phosphorylation reaction. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate for 1-2 hours at 30 °C.

  • Detection: Wash the plate to remove ATP and non-bound components. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine). Incubate and wash.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate and wash.

  • Signal Development: Add an HRP substrate (e.g., TMB). The HRP will catalyze a colorimetric reaction. Stop the reaction with an acid solution.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G A Coat Plate with Kinase Substrate B Add Kinase + ATP + Test Inhibitor A->B C Incubate (Phosphorylation) B->C D Wash C->D E Add Primary Antibody (Anti-Phosphate) D->E F Wash E->F G Add HRP-conjugated Secondary Antibody F->G H Wash G->H I Add HRP Substrate (Color Development) H->I J Read Absorbance & Calculate IC50 I->J

Caption: Workflow for an ELISA-based kinase inhibition assay.

Conclusion

Both thieno[3,2-d]pyrimidine and quinazoline are exceptionally valuable scaffolds in the pursuit of novel kinase inhibitors.

  • Quinazolines represent a mature, clinically validated class of inhibitors. Their development benefits from a vast body of existing literature and SAR data, making them a reliable choice for targeting well-established kinases like EGFR.[15][25] However, this maturity can also mean a more crowded intellectual property landscape and challenges in overcoming known resistance mechanisms.

  • Thieno[3,2-d]pyrimidines offer a less explored, yet highly promising, alternative. As a bioisostere of quinazoline, this scaffold provides an opportunity to design novel chemical entities with potentially differentiated selectivity, improved physicochemical properties, or the ability to circumvent existing resistance.[4][18][20] The impressive potency of thieno[3,2-d]pyrimidine derivatives against a range of targets underscores their significant therapeutic potential.[13][17][19]

Ultimately, the decision to employ a thieno[3,2-d]pyrimidine versus a quinazoline core is not a matter of inherent superiority but of strategic design. The choice should be guided by the specific biological target, the desired selectivity profile, the competitive landscape, and the overall goals of the drug discovery program. Both scaffolds will undoubtedly continue to be mainstays in the development of targeted therapies for years to come.

References

Validating the Kinase Inhibitory Activity of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged" structure in the design of kinase inhibitors.[1][2][3] Its structural similarity to endogenous purines makes it an ideal bioisostere, a concept where one functional group can be replaced by another with similar properties to enhance biological activity or optimize physicochemical characteristics.[4][5][6][7][8] This has led to the development of numerous thienopyrimidine derivatives targeting a range of kinases critical in oncology, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[9][10]

This guide provides a comprehensive framework for validating the kinase inhibitory activity of a specific derivative, 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one . We will outline a systematic approach to characterize its potency and selectivity, using the well-established EGFR tyrosine kinase as the primary target. The performance of our test compound will be benchmarked against Erlotinib , a clinically approved EGFR inhibitor, providing essential context for the evaluation of its potential as a therapeutic agent.[11][12][13]

Part 1: Quantitative Assessment of Potency (IC₅₀ Determination)

The initial and most critical step in characterizing a novel inhibitor is to determine its potency. This is quantitatively expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ value signifies higher potency.

Causality Behind Experimental Choices

To ensure a robust and reproducible measurement of kinase activity, we will employ the ADP-Glo™ Kinase Assay. This luminescent assay is a widely accepted industry standard for its high sensitivity and broad dynamic range.[14][15][16][17] It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[14][18][19] This method is superior to older, more cumbersome techniques as it is non-radioactive, homogeneous, and easily adaptable for high-throughput screening. The luminescent signal produced has a long half-life, allowing for batch processing of plates without significant signal decay.[15]

Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the determination of the IC₅₀ value for this compound against recombinant human EGFR.

Materials:

  • This compound (Test Compound)

  • Erlotinib (Positive Control Inhibitor)[11][12][13]

  • Recombinant Human EGFR Kinase Enzyme System (e.g., Promega V3831)[19]

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP, high purity

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)[14][18]

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of the test compound and Erlotinib in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer containing the peptide substrate and ATP (at its Km,app concentration) to each well.

    • Add 0.5 µL of the diluted test compound, Erlotinib, or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 2.0 µL of recombinant EGFR enzyme to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.

  • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare 10-point serial dilutions of Inhibitors (Test & Control) Add_Cmpd Add diluted Inhibitors or DMSO (Vehicle) Compound_Prep->Add_Cmpd Reagent_Prep Prepare Master Mix: - Kinase Buffer - Substrate (Peptide) - ATP Add_Mix Dispense Master Mix to 384-well plate Reagent_Prep->Add_Mix Add_Mix->Add_Cmpd Add_Enzyme Add EGFR Enzyme (Initiate Reaction) Add_Cmpd->Add_Enzyme Incubate_Kinase Incubate at 30°C (60 min) Add_Enzyme->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate at RT (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_Stop->Add_Detection Incubate_Light Incubate at RT (30 min) Add_Detection->Incubate_Light Read_Plate Measure Luminescence Incubate_Light->Read_Plate Calculate_Inhibition Calculate % Inhibition vs. Vehicle Control Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Fit curve to determine IC₅₀ Value Plot_Curve->Determine_IC50

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.

Part 2: Comparative Analysis and Selectivity Profiling

Demonstrating potent inhibition of the primary target is only the first step. A successful kinase inhibitor should also be selective, meaning it inhibits the target kinase to a much greater extent than other kinases in the human kinome. Poor selectivity can lead to off-target effects and toxicity. Therefore, comparing the activity of this compound against Erlotinib and profiling it against a panel of other kinases is essential.

Rationale for Selectivity Screening

Kinase selectivity profiling is a cornerstone of modern drug discovery.[20][21][22] It provides a broader understanding of a compound's mechanism of action and potential liabilities.[21] By screening against a diverse panel of kinases, we can identify potential off-target interactions that would be missed by single-target assays. This data is critical for prioritizing lead compounds and guiding further optimization efforts to improve the selectivity profile. Several commercial services offer comprehensive kinase profiling panels.[20][21][23][24]

Comparative Data Summary

The following table presents hypothetical data from the EGFR IC₅₀ assay and a representative kinase selectivity panel. This data is for illustrative purposes to demonstrate how the results would be presented and interpreted. The selected off-target kinases (VEGFR-2, SRC, CDK2) represent different branches of the kinome.

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)SRC IC₅₀ (nM)CDK2/cyclin A IC₅₀ (nM)EGFR Selectivity (Fold vs. Off-Target)
This compound 50 >10,0001,500>10,000>200x, 30x, >200x
Erlotinib 2 [11][13]>10,000>10,000>10,000>5,000x

Note: Data is hypothetical for this compound. Erlotinib IC₅₀ is based on published data.

Interpretation: In this hypothetical scenario, this compound shows potent, nanomolar inhibition of EGFR. While less potent than Erlotinib, it demonstrates a good selectivity profile, with significantly weaker activity against VEGFR-2 and CDK2. The 30-fold selectivity against SRC kinase is respectable, though further optimization could improve this.

Part 3: Mechanistic Context - The EGFR Signaling Pathway

To understand the therapeutic relevance of inhibiting EGFR, it is crucial to visualize its role within the cell. EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[25][26][27] These pathways are fundamental for regulating cell proliferation, survival, and differentiation.[26] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor growth.[28][29]

Kinase inhibitors like this compound and Erlotinib are designed to be ATP-competitive.[30] They bind to the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of these downstream pathways.[27]

EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor (Inactive Dimer) EGF->EGFR Binding Active_EGFR Activated EGFR (Autophosphorylated) EGFR->Active_EGFR Dimerization & Conformational Change ADP ADP Active_EGFR->ADP Phosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway Active_EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway Active_EGFR->PI3K_AKT ATP ATP ATP->Active_EGFR Binds to Kinase Domain Inhibitor 7-Bromothieno[...]one Erlotinib Inhibitor->Active_EGFR Blocks ATP Binding Site Cell_Response Cell Proliferation, Survival, Differentiation RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Caption: EGFR signaling pathway and the mechanism of ATP-competitive inhibitors.

Conclusion and Future Directions

This guide has established a rigorous, multi-faceted approach to validating the kinase inhibitory activity of this compound. The described protocols for IC₅₀ determination and comparative selectivity profiling provide the necessary data to quantitatively assess its potency and specificity as an EGFR inhibitor. By benchmarking against a known drug like Erlotinib and understanding the compound's place within the EGFR signaling pathway, researchers can make informed decisions about its therapeutic potential.

The logical next steps in the drug discovery cascade would involve:

  • Cell-Based Assays: Transitioning from biochemical assays to cell-based models to determine the compound's ability to inhibit EGFR signaling in a physiological context. This would involve using cancer cell lines that are dependent on EGFR for their growth and survival.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like characteristics.

  • In Vivo Efficacy Studies: Testing the compound in preclinical animal models of cancer to evaluate its anti-tumor activity and safety.

By following this structured validation process, researchers can effectively advance promising compounds like this compound from initial hits to viable clinical candidates.

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-d]pyrimidin-4(3H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidin-4(3H)-one analogs, offering a comparative overview of how substitutions on this versatile core influence their biological activity against various targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.

The Thieno[3,2-d]pyrimidin-4(3H)-one Core: A Versatile Pharmacophore

The thieno[3,2-d]pyrimidine ring system, an isostere of purine, provides a rigid and planar scaffold that can engage in various interactions with biological macromolecules. The presence of nitrogen and sulfur atoms, along with the carbonyl group, allows for a multitude of hydrogen bonding, hydrophobic, and π-π stacking interactions, making it an ideal starting point for the development of potent and selective inhibitors for diverse targets, including kinases, phosphodiesterases, and other enzymes.[1][2]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of thieno[3,2-d]pyrimidin-4(3H)-one analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections dissect the SAR at key positions, supported by comparative experimental data.

Substitutions at the N-3 Position

The N-3 position of the pyrimidinone ring is a critical site for modulating pharmacokinetic and pharmacodynamic properties. Introduction of various substituents at this position has been shown to significantly impact potency and selectivity. For instance, in a series of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, the presence of a 3-(3-methoxybenzyl) group at the N-3 position was found to be optimal for activity.[3]

Table 1: Comparison of N-3 Substituents on ROCK Inhibition

Compound IDN-3 SubstituentROCK I IC₅₀ (µM)ROCK II IC₅₀ (µM)
8k 3-methoxybenzyl0.0040.001
Analog A Benzyl>10>10
Analog B 4-methoxybenzyl0.1250.089

Data synthesized from multiple sources for illustrative comparison.

The causality behind this observation lies in the ability of the 3-methoxybenzyl group to form favorable interactions within the ATP-binding pocket of the kinase. Molecular modeling studies have often revealed that this substituent can occupy a hydrophobic pocket while the methoxy group can act as a hydrogen bond acceptor.

Modifications at the C-2 Position

The C-2 position offers another avenue for diversification and activity enhancement. In the development of phosphodiesterase 7 (PDE7) inhibitors, the introduction of a 2-(4-pyridylamino) group was a key discovery that led to a significant boost in potency and solubility.[4]

Table 2: Impact of C-2 Substitutions on PDE7 Inhibitory Activity

Compound IDC-2 SubstituentPDE7A IC₅₀ (nM)
32 2-(4-pyridylamino)1.8
Lead Cmpd 2-amino>1000
Analog C 2-(phenylamino)56

Data extracted from a study on PDE7 inhibitors.[4]

The rationale for this enhanced activity is the ability of the pyridylamino moiety to form crucial hydrogen bonds with the enzyme's active site residues, thereby anchoring the inhibitor and ensuring high-affinity binding.

The Influence of Substituents at the C-6 and C-7 Positions

The thiophene ring of the scaffold, specifically at the C-6 and C-7 positions, provides a vector for exploring interactions with the solvent-exposed regions of the target protein or for fine-tuning physicochemical properties. In the context of 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors, disubstitution at the 6 and 7-positions with various groups led to compounds with low micromolar inhibitory activity.[5] Similarly, for inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), a carboxamide group at the C-6 position was found to be critical for inhibitory function, binding within the nicotinamide C-pocket of the enzyme.[6]

Table 3: Comparison of C-6 and C-7 Substitutions on Biological Activity

TargetC-6 SubstituentC-7 SubstituentBiological Activity (IC₅₀)Reference
PDK1Various aryl/heteroarylVarious alkylLow µM[5]
SIRT1/2/3CarboxamideHLow nM[6]
PI3KδPiperazinoneHPotent inhibition[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of thieno[3,2-d]pyrimidin-4(3H)-one analogs relies on robust synthetic methodologies and reliable biological assays.

General Synthetic Scheme

A common and efficient route to the thieno[3,2-d]pyrimidin-4(3H)-one core involves the condensation of a 3-aminothiophene-2-carboxylate derivative with an appropriate reagent to form the pyrimidinone ring.[8][9]

Synthesis_Workflow cluster_0 Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Core cluster_1 Functionalization start 3-Aminothiophene-2-carboxylate step1 Condensation with Formamide or similar reagent start->step1 product Thieno[3,2-d]pyrimidin-4(3H)-one step1->product core Thieno[3,2-d]pyrimidin-4(3H)-one step2 N-3 Alkylation/Arylation core->step2 step3 C-2 Halogenation core->step3 step4 C-6/C-7 Substitution (e.g., Suzuki, Buchwald-Hartwig coupling) core->step4 final_product Diverse Analogs step2->final_product step3->final_product step4->final_product

Caption: General synthetic workflow for thieno[3,2-d]pyrimidin-4(3H)-one analogs.

Step-by-Step Protocol for N-3 Alkylation:

  • To a solution of the thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate or sodium hydride (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-3 substituted analog.

Biological Evaluation: Kinase Inhibition Assay

A standard method to assess the inhibitory potential of these analogs against a specific kinase is through an in vitro kinase assay.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay start Prepare Assay Plate step1 Add Kinase, Substrate, and ATP start->step1 step2 Add Test Compound (Varying Concentrations) step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Add Detection Reagent (e.g., ADP-Glo™) step3->step4 step5 Measure Luminescence/Fluorescence step4->step5 end Calculate IC₅₀ step5->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol for a Representative Kinase Assay:

  • Dispense the kinase, substrate (e.g., a specific peptide), and ATP into the wells of a 384-well plate.

  • Add the thieno[3,2-d]pyrimidin-4(3H)-one analog at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and add a detection reagent that quantifies the amount of product formed or ATP consumed (e.g., using a luminescence-based assay like ADP-Glo™).

  • Read the plate on a suitable plate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a highly tractable platform for the development of potent and selective inhibitors for a range of biological targets. The SAR studies highlighted in this guide demonstrate that systematic modifications at the N-3, C-2, C-6, and C-7 positions can lead to significant improvements in biological activity. Future efforts in this area will likely focus on leveraging this rich SAR data to design next-generation therapeutics with enhanced efficacy, selectivity, and drug-like properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel thieno[3,2-d]pyrimidin-4(3H)-one analogs with therapeutic potential.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating activity against a range of therapeutically relevant kinases. This guide provides a detailed comparison of the in vitro and in vivo efficacy of a representative member of this class, 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one, and its derivatives. By examining available experimental data and comparing it with established inhibitors targeting similar pathways, we aim to provide a comprehensive resource for researchers in oncology and inflammatory diseases.

Introduction to this compound

This compound belongs to the thienopyrimidine family, a class of heterocyclic compounds that are structurally analogous to purines and have garnered significant interest in medicinal chemistry. The thieno[3,2-d]pyrimidine core has been identified as a versatile scaffold for the development of inhibitors targeting various protein kinases, including PIM kinases, 3-phosphoinositide-dependent protein kinase 1 (PDK1), and Receptor-Interacting Protein Kinase 2 (RIPK2). The bromine substitution at the 7-position offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.

In Vitro Efficacy: Targeting the Molecular Drivers of Disease

The in vitro activity of thieno[3,2-d]pyrimidine derivatives has been evaluated in a variety of biochemical and cell-based assays. These studies are crucial for establishing the mechanism of action and identifying the primary molecular targets of these compounds.

Antiproliferative Activity in Cancer Cell Lines

Several studies have demonstrated the antiproliferative effects of halogenated thieno[3,2-d]pyrimidines in various cancer cell lines. While specific data for this compound is limited, closely related analogs have shown promising activity. For instance, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine has exhibited notable antiproliferative effects against leukemia (L1210) and breast cancer (MDA-MB-231) cell lines, with IC50 values in the low micromolar range.[1] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Antiproliferative Activity of a Related Thieno[3,2-d]pyrimidine Derivative

CompoundCell LineIC50 (µM)Mechanism of Action
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidineL1210 (Leukemia)5.4Induces apoptosis
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidineMDA-MB-231 (Breast Cancer)6.0Cell cycle arrest at G2/M
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidineHeLa (Cervical Cancer)8.5Apoptotic pathway activation

Data synthesized from available literature on closely related analogs.[1]

Kinase Inhibition Profile

The thieno[3,2-d]pyrimidine scaffold has been successfully employed to develop inhibitors for several kinase families implicated in cancer and inflammation.

  • PIM Kinases: 3H-benzo[2][3]thieno[3,2-d]pyrimidin-4-ones, which share the core structure of our compound of interest, have been identified as potent inhibitors of PIM-1, PIM-2, and PIM-3 kinases with Ki values in the low nanomolar range.[4] PIM kinases are key regulators of cell survival and proliferation, making them attractive targets in oncology.

  • PDK1: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been discovered as inhibitors of PDK1, a central kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[5][6]

  • RIPK2: More recently, derivatives of the thieno[3,2-d]pyrimidine scaffold have been developed as potent inhibitors of RIPK2, a key signaling node in the innate immune system that is implicated in inflammatory diseases.

The specific inhibitory profile of this compound against these kinases would require further experimental validation. However, the existing data on related compounds strongly suggests its potential as a kinase inhibitor.

From the Bench to the Clinic: The Challenge of In Vivo Efficacy

In Vivo Studies of Thieno[3,2-d]pyrimidine Derivatives

A study on 3H-benzo[2][3]thieno[3,2-d]pyrimidin-4-one derivatives, which are potent PIM kinase inhibitors, demonstrated significant oral bioavailability in mice. One compound from this series exhibited a bioavailability of 76% after oral dosing, indicating that the thieno[3,2-d]pyrimidine scaffold can possess favorable pharmacokinetic properties.[5]

Another study focused on thieno[3,2-d]pyrimidine derivatives as RIPK2 inhibitors for inflammatory conditions. The lead compound from this study showed a promising bioavailability of 46.6% and demonstrated significant anti-inflammatory and hepatoprotective effects in a mouse model of acute liver injury.[2] These findings highlight the potential of this chemical class for systemic administration and efficacy in preclinical disease models.

Comparison with Alternative Kinase Inhibitors

To provide a clearer picture of the potential in vivo performance of this compound, we will compare the known in vivo efficacy of well-characterized inhibitors of PIM kinases, PDK1, and RIPK2.

Table 2: Comparison of In Vivo Efficacy with Alternative Kinase Inhibitors

Target KinaseAlternative InhibitorPreclinical ModelKey In Vivo Findings
PIM Kinases AZD1208MOLM-16 AML XenograftDose-dependent tumor growth inhibition. Strong suppression of downstream signaling markers (pBAD, p4EBP1, p-p70S6K) for up to 12 hours post-dose.[1]
PDK1 GSK2334470RPMI 8226 Multiple Myeloma XenograftModest single-agent activity. Synergistic antitumor effect when combined with an mTORC1/2 inhibitor (PP242).[7]
RIPK2 Gefitinib (dual EGFR/RIPK2 inhibitor)Spontaneous Crohn's Disease-like Ileitis Mouse ModelDrastic improvement in disease symptoms.[8]

This comparative data underscores that while in vitro potency is a prerequisite, the ultimate in vivo efficacy is influenced by a multitude of factors, including the specific disease model, the dosing regimen, and the compound's pharmacokinetic profile. For instance, while GSK2334470 showed modest single-agent efficacy in a multiple myeloma model, its combination with another targeted agent led to significant tumor growth inhibition, highlighting the potential for synergistic therapeutic strategies.[7]

Experimental Methodologies: A Guide to In Vitro and In Vivo Assessment

To ensure scientific rigor and reproducibility, it is essential to employ well-validated experimental protocols. Below are detailed methodologies for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Antiproliferation Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 MOLM-16 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment by Western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Visualizing the Pathways and Processes

To better understand the context of this compound's potential mechanism of action, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Compound vs. Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the kinase cross-reactivity profile of the novel compound 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one. In the landscape of drug discovery, particularly for kinase inhibitors, understanding a compound's selectivity is paramount. Kinase inhibitors are a cornerstone of modern therapeutics, but off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, rigorous cross-reactivity profiling against a broad panel of kinases is a critical step in the preclinical development of any new inhibitor.

Herein, we present an illustrative cross-reactivity profile for this compound, a compound belonging to the thienopyrimidine class, which is known to produce potent kinase inhibitors.[2] For context and objective comparison, its profile is benchmarked against three well-characterized kinase inhibitors with distinct selectivity profiles: the broad-spectrum inhibitor Staurosporine, the multi-targeted clinical drug Dasatinib, and the highly selective inhibitor Vemurafenib.

Disclaimer: The kinase inhibition data for this compound presented in this guide is a hypothetical, yet scientifically plausible, profile for illustrative and educational purposes. It is designed to demonstrate the principles and methodologies of kinase cross-reactivity profiling.

Comparative Kinase Inhibitor Profiles

To provide a robust comparison, we have selected a panel of kinases representing various branches of the human kinome. The inhibitory activity is presented as the percentage of inhibition at a concentration of 1 µM.

Kinase TargetThis compound (% Inhibition @ 1µM) (Illustrative Data)Staurosporine (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Vemurafenib (% Inhibition @ 1µM)
PDK1 95 98755
VEGFR2 88 92908
ABL1459998 3
SRC609795 6
LCK559696 4
BRAF10853015
BRAF (V600E)12883599
c-KIT309492 7
PDGFRβ409389 9
EGFR2589602
MEK15701510
CDK21591403
Analysis of Selectivity Profiles
  • This compound (Illustrative Profile): Our representative data suggests that this compound is a potent inhibitor of PDK1 and VEGFR2. It displays moderate activity against several other kinases, including members of the SRC family (SRC, LCK) and ABL1. This profile suggests a degree of selectivity but also notable off-target interactions that warrant further investigation. The thieno[3,2-d]pyrimidine scaffold has been previously identified in inhibitors of PDK1.[3]

  • Staurosporine: As a classic example of a broad-spectrum inhibitor, Staurosporine potently inhibits the vast majority of kinases in the panel.[4][5] Its lack of selectivity makes it a useful positive control in kinase assays but unsuitable as a therapeutic agent due to likely widespread off-target effects.[6]

  • Dasatinib: This clinically approved drug is a multi-kinase inhibitor, designed to target BCR-ABL in chronic myeloid leukemia.[7][8] Its profile shows potent inhibition of ABL1, SRC family kinases, c-KIT, and PDGFRβ, which is consistent with its known mechanism of action and clinical applications.[9]

  • Vemurafenib: In stark contrast to the other compounds, Vemurafenib demonstrates exceptional selectivity for the BRAF (V600E) mutant.[10][11] It has minimal activity against wild-type BRAF and other kinases in the panel at the tested concentration.[2][12] This high degree of selectivity is a hallmark of modern precision medicine.

Implications for Cellular Signaling Pathways

The cross-reactivity profile of a kinase inhibitor provides critical insights into its potential biological effects. Based on our illustrative data, this compound is predicted to primarily impact the PDK1 and VEGFR2 signaling pathways.

PDK1 Signaling Pathway

3-phosphoinositide dependent protein kinase 1 (PDK1) is a master regulator in the PI3K/AKT signaling cascade, a crucial pathway for cell growth, proliferation, and survival.[13][14][15] By inhibiting PDK1, this compound would be expected to block the activation of AKT and its downstream effectors, such as mTOR and GSK3β, leading to anti-proliferative effects.

PDK1_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Bromothieno[3,2-d] pyrimidin-4(3H)-one Inhibitor->PDK1 inhibits

Caption: PDK1 Signaling Pathway Inhibition.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of the pro-angiogenic effects of VEGF-A.[16][17] Inhibition of VEGFR2 blocks downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-AKT, which are essential for endothelial cell proliferation, migration, and survival—key processes in the formation of new blood vessels (angiogenesis).[18][19][20] This makes VEGFR2 a major target in cancer therapy.

VEGFR2_Pathway cluster_membrane_vegfr Endothelial Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K_v PI3K VEGFR2->PI3K_v activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT_v AKT PI3K_v->AKT_v Angiogenesis Angiogenesis (Proliferation, Migration, Survival) RAS_RAF_MEK_ERK->Angiogenesis AKT_v->Angiogenesis Inhibitor_v 7-Bromothieno[3,2-d] pyrimidin-4(3H)-one Inhibitor_v->VEGFR2 inhibits

Caption: VEGFR2 Signaling Pathway Inhibition.

Experimental Methodologies

Accurate and reproducible kinase profiling data is the foundation of trustworthy selectivity analysis. Various technologies are available for this purpose, including radiometric assays, and fluorescence-based or luminescence-based assays like the ADP-Glo™ Kinase Assay.[18]

Workflow for Kinase Cross-Reactivity Profiling

The general workflow for assessing a compound's kinase selectivity is a multi-step process that requires careful planning and execution. The process begins with compound preparation and selection of the kinase panel, followed by the kinase reaction, signal detection, and finally, data analysis.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (e.g., 7-Bromothieno...) Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Compound->Reaction KinasePanel Kinase Panel Selection & Prep KinasePanel->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Normalization Data Normalization (% Inhibition vs Controls) Detection->Normalization Comparison Selectivity Comparison (S-Score, KINOMEscan) Normalization->Comparison

Caption: General Kinase Profiling Workflow.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol describes a typical luminescence-based kinase assay for determining the inhibitory effect of a compound on a specific kinase.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions to create a range of concentrations for IC50 determination. For single-point screening, dilute to the desired final concentration (e.g., 1 µM).

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 5 µL of the kinase reaction mixture containing the specific kinase, its substrate, and ATP in the appropriate kinase reaction buffer.

    • Add 1 µL of the test compound dilution or DMSO as a vehicle control.

    • Include "no kinase" wells as a background control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used by luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no kinase" controls) from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

    • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

This guide highlights the critical importance of kinase cross-reactivity profiling in modern drug discovery. Through an illustrative analysis of this compound and its comparison with established inhibitors, we have demonstrated how selectivity data can inform on a compound's potential mechanism of action and off-target liabilities. The hypothetical profile of our lead compound as a dual PDK1/VEGFR2 inhibitor underscores the potential for developing targeted therapies that can simultaneously modulate multiple key signaling pathways implicated in diseases like cancer. Rigorous and comprehensive profiling, using validated methodologies as described, is an indispensable tool for guiding the optimization of lead compounds into safe and effective therapeutic agents.

References

A Comparative Benchmarking Guide: Evaluating the Potency and Selectivity of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one Against Validated PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in human cancers, often driven by mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[3][4] This has established the PI3K/Akt/mTOR axis as a critical target for oncologic drug development.[4][5] The Class I PI3K family, comprising isoforms p110α, p110β, p110δ, and p110γ, represents the most therapeutically relevant class in cancer.[6]

While several PI3K inhibitors have been developed, the quest for compounds with improved potency, isoform selectivity, and therapeutic windows continues. This guide introduces an investigational molecule, 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one, a novel thienopyrimidine derivative, and provides a comprehensive framework for its preclinical evaluation. We will benchmark this compound against a panel of well-characterized PI3K inhibitors with distinct isoform-selectivity profiles to determine its potential as a therapeutic agent. The experimental protocols detailed herein are designed to provide a robust, self-validating system for assessing both enzymatic activity and cellular on-target effects.

The PI3K/Akt/mTOR Signaling Axis: A Critical Oncogenic Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate Class I PI3K enzymes at the plasma membrane.[2] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt.[2] This recruitment to the membrane facilitates the phosphorylation and full activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[7] Activated Akt then modulates a multitude of downstream targets to promote cell survival and proliferation.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt P-Thr308 mTORC2 mTORC2 mTORC2->Akt P-Ser473 Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activates Inhibitors PI3K Inhibitors (e.g., Compound X) Inhibitors->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Profile of Comparator PI3K Inhibitors

To accurately characterize this compound (hereafter "Compound X"), it is essential to benchmark it against inhibitors with established mechanisms and selectivity profiles. We have selected the following agents to represent a spectrum of Class I PI3K inhibition:

InhibitorTarget ProfileKey Characteristics
Pictilisib (GDC-0941) Pan-Class I PI3KA potent inhibitor of all four Class I isoforms, with strong activity against p110α and p110δ.[8][9][10]
Alpelisib (BYL719) p110α-selectiveThe first approved PI3K inhibitor, specifically targeting the p110α isoform, which is frequently mutated in cancer.[11][12][13]
Idelalisib (CAL-101) p110δ-selectiveA highly selective inhibitor of the p110δ isoform, which is primarily expressed in hematopoietic cells and crucial for B-cell signaling.[14][15][16][17]
Voxtalisib (XL765) Dual PI3K/mTORA potent inhibitor of all Class I PI3K isoforms as well as the downstream kinase mTOR.[18][19][20]

Experimental Design for Comparative Benchmarking

Our evaluation employs a two-tiered strategy to build a comprehensive profile of Compound X. First, we determine its direct enzymatic inhibitory activity against isolated PI3K isoforms. Second, we assess its ability to engage the PI3K target and inhibit downstream signaling in a cellular context. This dual approach is critical, as enzymatic potency does not always translate directly to cellular efficacy due to factors like cell permeability and off-target effects.

Workflow start Compound X & Comparator Inhibitors tier1 Tier 1: Enzymatic Assay start->tier1 tier2 Tier 2: Cellular Assay start->tier2 enz_assay In Vitro Kinase Assay (p110α, β, δ, γ) tier1->enz_assay cell_assay Western Blot for p-Akt (in Cancer Cell Line) tier2->cell_assay ic50 IC50 Determination (Potency & Selectivity) enz_assay->ic50 analysis Comparative Data Analysis ic50->analysis ec50 EC50 Determination (Cellular Efficacy) cell_assay->ec50 ec50->analysis

Caption: Two-tiered workflow for inhibitor characterization.

Protocol 1: In Vitro Enzymatic Assay for IC50 Determination

Objective: To quantify the concentration-dependent inhibition of each Class I PI3K isoform by Compound X and comparators, thereby determining their respective IC50 values.

Rationale: An in vitro kinase assay using purified recombinant enzymes provides the cleanest system for assessing direct inhibitory activity.[21][22] We will use a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[23] This format is highly sensitive, reproducible, and suitable for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each inhibitor (Compound X, Pictilisib, Alpelisib, Idelalisib, Voxtalisib) in 100% DMSO.

    • Create a 2X serial dilution series for each inhibitor in a 384-well plate, ranging from 100 µM to 0.5 nM.

    • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA.[23]

    • Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101) and phosphatidylinositol-4,5-bisphosphate (PIP2) substrate according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well assay plate.

    • Add 2.5 µL of the PI3K enzyme/PIP2 substrate mixture in Kinase Reaction Buffer to each well to initiate the reaction. The final enzyme concentration should be optimized to produce a linear reaction rate.

    • Add 5 µL of 10 µM ATP solution to each well. The ATP concentration should be at or near the Km value for the enzyme to ensure competitive binding dynamics are accurately reflected.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Signal Detection (Using ADP-Glo™ Assay as an example): [23]

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data by setting the vehicle-only control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value for each inhibitor against each isoform.

Protocol 2: Cellular Assay for On-Target Activity Assessment

Objective: To measure the ability of Compound X and comparators to inhibit PI3K signaling in a cellular context by quantifying the phosphorylation of the downstream effector Akt.

Rationale: A Western blot for phosphorylated Akt (p-Akt) at Serine 473 is the gold standard for assessing PI3K pathway activity in cells.[7][24] A reduction in the p-Akt signal upon inhibitor treatment demonstrates on-target engagement and functional pathway inhibition. We will use a cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA-mutant T47D breast cancer cells) to ensure the pathway is constitutively active and provides a robust signaling window.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture T47D cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serially diluted inhibitors (Compound X and comparators) or vehicle (DMSO). Treatment concentrations should bracket the IC50 values determined in the enzymatic assay.

    • Incubate the cells for 2 hours. This time point is typically sufficient to observe maximal inhibition of Akt phosphorylation without confounding effects from longer-term cellular responses.

  • Protein Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells directly in the plate by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto a 10% SDS-PAGE gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060) diluted in 5% BSA/TBST.[25][26]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the same membrane must be probed for total Akt and a loading control.

    • Strip the membrane using a mild stripping buffer.

    • Re-block the membrane and probe with a primary antibody for total Akt, followed by a loading control antibody like β-actin.

  • Data Analysis:

    • Quantify the band intensity for p-Akt, total Akt, and β-actin using densitometry software (e.g., ImageJ).

    • For each sample, calculate the normalized p-Akt level by dividing the p-Akt intensity by the total Akt intensity.

    • Plot the normalized p-Akt levels against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.

Hypothetical Data Analysis and Comparative Results

The following tables present hypothetical data for Compound X to illustrate how the results would be structured for comparison.

Table 1: Comparative In Vitro Enzymatic Potency (IC50, nM)

Inhibitorp110αp110βp110δp110γSelectivity Profile
Compound X 8 45 12 95 Pan-selective, α/δ bias
Pictilisib (GDC-0941) 3[9]33[9]3[9]75[9]Pan-selective, α/δ bias
Alpelisib (BYL719) 5[12]1200[13]290[13]250[13]α-selective
Idelalisib (CAL-101) 8600[16]4000[16]19[16]2100[16]δ-selective
Voxtalisib (XL765) 39[19]113[19]43[19]9[19]Pan-selective, γ bias

Table 2: Comparative Cellular Potency in T47D Cells (EC50, nM)

Inhibitorp-Akt (Ser473) Inhibition EC50 (nM)
Compound X 55
Pictilisib (GDC-0941) 48
Alpelisib (BYL719) 35
Idelalisib (CAL-101) >1000
Voxtalisib (XL765) 70

Discussion and Conclusion

Based on our hypothetical data, Compound X emerges as a potent, pan-Class I PI3K inhibitor with a biochemical profile most similar to Pictilisib (GDC-0941), exhibiting a slight bias for the p110α and p110δ isoforms. Its low nanomolar IC50 values against these key cancer-related isoforms are promising.

In the cellular context, Compound X effectively inhibited Akt phosphorylation in PIK3CA-mutant T47D cells with an EC50 of 55 nM. This confirms its cell permeability and on-target activity. The cellular potency is comparable to that of Pictilisib and Voxtalisib. As expected, the α-selective inhibitor Alpelisib was most potent in this PIK3CA-mutant cell line, while the δ-selective Idelalisib was inactive, validating the experimental system. The shift from enzymatic IC50 to cellular EC50 (e.g., 8 nM to 55 nM for Compound X against p110α) is typical and reflects cellular factors such as membrane transport and intracellular ATP concentrations.

References

Validating Cellular Target Engagement of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, definitively demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of preclinical validation. This guide provides an in-depth, comparative analysis of robust experimental methodologies for confirming the cellular target engagement of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one. Thieno[3,2-d]pyrimidine scaffolds are frequently investigated as kinase inhibitors[1]. For the purpose of this illustrative guide, we will hypothesize that this compound targets a key cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2).

To provide a rigorous comparison, we will benchmark the performance of this compound against a well-characterized, commercially available CDK2 inhibitor, Roscovitine . This guide will dissect three orthogonal, industry-standard assays for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and a direct in-cell kinase activity assay. Each method offers unique advantages and, when used in concert, provides a high-confidence validation of a compound's mechanism of action.

The Central Challenge: Moving Beyond Biochemical Assays

While in vitro assays using purified proteins are invaluable for initial screening, they do not fully recapitulate the cellular environment where factors such as cell permeability, off-target effects, and compound metabolism can significantly influence a drug's efficacy.[2][3] Therefore, confirming target engagement in intact cells is a critical step to bridge the gap between biochemical potency and cellular activity.[4]

Comparative Analysis of Target Engagement Methodologies

This guide will explore the following three techniques to confirm the interaction of this compound and Roscovitine with their putative target, CDK2, in a relevant cancer cell line (e.g., MCF-7, which expresses CDK2).

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[5][6] The binding of a compound to its target protein confers increased thermodynamic stability, making the protein more resistant to heat-induced denaturation.[7][8] This change in thermal stability is a direct proxy for target engagement.[9]

Workflow:

CETSA_Workflow cluster_cell_culture Intact Cells cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_separation Separation cluster_detection Detection A 1. Treat cells with This compound, Roscovitine, or Vehicle B 2. Heat cell suspensions to a range of temperatures A->B C 3. Cell Lysis (e.g., freeze-thaw) B->C D 4. Centrifugation to separate soluble vs. aggregated proteins C->D E 5. Quantify soluble CDK2 (e.g., Western Blot, ELISA) D->E

Caption: CETSA experimental workflow for assessing target engagement.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture and Treatment: Plate MCF-7 cells and grow to 80-90% confluency. Treat cells with a dose-response of this compound (e.g., 0.1 to 100 µM), Roscovitine (positive control, e.g., 0.1 to 100 µM), or DMSO (vehicle control) for 2 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the samples to a predetermined optimal temperature (e.g., 52°C, a temperature at which a significant portion of unbound CDK2 denatures) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble CDK2 using a specific anti-CDK2 antibody via Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble CDK2 as a function of compound concentration. An increase in soluble CDK2 with increasing compound concentration indicates target engagement.

Comparative Data (Hypothetical):

CompoundEC50 of Thermal Stabilization (µM)Max Stabilization (% of Vehicle)
This compound8.575%
Roscovitine (Positive Control)2.185%
Inactive Analog (Negative Control)> 100No significant stabilization
Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is another valuable technique for identifying and validating drug-protein interactions in a label-free manner.[10][11] It is based on the principle that a small molecule binding to a protein can alter its conformation, thereby making it more or less susceptible to proteolytic degradation.[12][13] This change in protease sensitivity is indicative of a direct binding event.[14]

Workflow:

DARTS_Workflow cluster_lysis Cell Lysate Preparation cluster_incubation Compound Incubation cluster_digestion Protease Digestion cluster_quenching Reaction Quenching cluster_detection Detection A 1. Prepare total cell lysate B 2. Incubate lysate with This compound, Roscovitine, or Vehicle A->B C 3. Add protease (e.g., thermolysin) to digest proteins B->C D 4. Stop digestion with SDS-PAGE loading buffer and heat C->D E 5. Analyze CDK2 fragments by Western Blot D->E

Caption: DARTS experimental workflow for confirming target interaction.

Experimental Protocol: DARTS

  • Cell Lysate Preparation: Lyse MCF-7 cells in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors. Determine the total protein concentration.

  • Compound Incubation: Aliquot the cell lysate and incubate with this compound (e.g., 50 µM), Roscovitine (e.g., 10 µM), or DMSO for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as thermolysin, to each sample at a predetermined optimal concentration. Incubate for 15 minutes at room temperature.

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

  • Western Blot Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-CDK2 antibody.

  • Data Analysis: Compare the band intensity of full-length CDK2 in the compound-treated samples versus the vehicle control. A stronger band for the full-length protein in the presence of the compound indicates protection from proteolysis and thus, direct binding.

Comparative Data (Hypothetical):

CompoundCDK2 Protection from Proteolysis
This compoundYes, dose-dependent protection
Roscovitine (Positive Control)Yes, significant protection
Inactive Analog (Negative Control)No protection
In-Cell Kinase Activity Assay

Principle: Since the hypothesized target, CDK2, is a kinase, a direct measure of its enzymatic activity within the cell provides functional evidence of target engagement. This can be achieved by measuring the phosphorylation of a known downstream substrate. A reduction in substrate phosphorylation upon compound treatment indicates inhibition of the kinase.[15][16][17]

Signaling Pathway:

CDK2_Pathway CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex binds CDK2 CDK2 CDK2->ActiveComplex binds pRb Phosphorylated Rb (pRb) ActiveComplex->pRb phosphorylates Rb Rb Protein Rb->pRb G1S_Transition G1/S Phase Transition pRb->G1S_Transition promotes Inhibitor This compound or Roscovitine Inhibitor->ActiveComplex inhibits

Caption: Simplified CDK2 signaling pathway leading to G1/S transition.

Experimental Protocol: In-Cell Western

  • Cell Culture and Treatment: Plate MCF-7 cells in a 96-well plate. After synchronization (e.g., by serum starvation followed by serum stimulation to enrich for cells in the G1/S phase), treat the cells with a dose-response of this compound, Roscovitine, or DMSO for 4-6 hours.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against a known CDK2 substrate, such as phospho-Rb (Ser807/811), and a loading control, such as total Rb or a housekeeping protein (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity for phospho-Rb and normalize it to the loading control. Calculate the IC50 value for the inhibition of Rb phosphorylation.

Comparative Data (Hypothetical):

CompoundIC50 for pRb Inhibition (µM)
This compound12.2
Roscovitine (Positive Control)3.5
Inactive Analog (Negative Control)> 100

Synthesis and Conclusion

Confirming that a compound reaches and binds to its intended intracellular target is a non-negotiable step in drug discovery.[3] The three orthogonal methods detailed in this guide—CETSA, DARTS, and in-cell activity assays—provide a robust, multi-faceted approach to validating the target engagement of this compound.

  • CETSA provides direct biophysical evidence of binding in intact cells by measuring changes in protein thermal stability.[18]

  • DARTS offers a complementary, label-free method to confirm direct interaction by assessing protection from proteolysis.[12]

  • In-cell activity assays provide the crucial functional readout, demonstrating that the binding event translates into modulation of the target's biological activity.[17]

By employing a comparative approach against a known inhibitor like Roscovitine, researchers can confidently contextualize the potency and cellular efficacy of novel compounds such as this compound. The convergence of data from these distinct methodologies builds a compelling and self-validating case for on-target activity, paving the way for further preclinical and clinical development.

References

A Comparative Guide to the Anti-proliferative Effects of Substituted Thienopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a bioisostere of natural purines, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1][2] Its unique structure provides a versatile platform for designing potent and selective inhibitors of various protein kinases, which are key regulators of cell proliferation and survival.[1] Dysregulation of these kinase signaling pathways is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3][4] This guide provides a comparative analysis of the anti-proliferative effects of different substituted thienopyrimidines, supported by experimental data and detailed methodologies, to aid researchers in the design and evaluation of next-generation cancer therapeutics.

The Thienopyrimidine Core: A Foundation for Kinase Inhibition

The thienopyrimidine core's structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases. Strategic substitutions on the thiophene and pyrimidine rings are crucial for modulating potency, selectivity, and pharmacokinetic properties. Different substitution patterns can lead to significant variations in anti-proliferative activity by targeting distinct kinase families, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K).[2][5]

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell viability.[6] The following table summarizes the IC50 values of representative substituted thienopyrimidines against various cancer cell lines, showcasing the impact of different substitution patterns.

Compound IDSubstitution PatternTarget Cancer Cell LineIC50 (µM)Primary Kinase Target(s)
Series 1: EGFR Inhibitors
Compound 22g2-Anilino, 4-(3,4-dichloro)phenylA549 (Lung)6.67EGFR
Compound 3a2,4-Disubstituted pyridothieno[2,3-b]pyridineHepG2 (Liver)1.17EGFR
Compound 5a2,4-Disubstituted pyridothieno[2,3-b]pyridineMCF-7 (Breast)2.79EGFR
Series 2: PI3K Inhibitors
Compound 9aPyrazole-containingMCF-7 (Breast)9.80PI3Kα
Compound 9aPyrazole-containingA549 (Lung)11.30PI3Kα
Series 3: Multi-Kinase Inhibitors
Compound 12ePiperidine-2,6-dione & Benzyl-linked morpholineSU-DHL-6 (Lymphoma)0.55EZH2
Compound 133-Sulfadimethoxazine, 2-thioneMCF-7 (Breast)22.52Not specified
Compound 5b2-Thioacetyl-thiosemicarbazide (4-Br-phenyl)PC-3 (Prostate)< DOX (30.4 µM)Not specified

Data synthesized from multiple sources.[2][7][8][9][10][11][12]

Key Insights from Structure-Activity Relationships (SAR):

  • EGFR Inhibition: Thienopyrimidines with anilino substitutions at the 2-position and substituted phenyl groups often exhibit potent EGFR inhibitory activity.[2] The presence of electron-withdrawing groups, such as dichloro substitutions, on the phenyl ring can enhance potency.[2]

  • PI3K Inhibition: The incorporation of a pyrazole moiety has been shown to confer significant PI3Kα inhibitory activity.[7][9]

  • Broad-Spectrum Activity: Modifications leading to multi-kinase inhibitors, such as those targeting EZH2, can result in remarkable anti-proliferative effects against specific cancer types like lymphoma.[8] Furthermore, the addition of bulky side chains like thiosemicarbazide can lead to potent activity, sometimes exceeding that of standard chemotherapeutic drugs like Doxorubicin.[12]

Mechanism of Action: Targeting Key Signaling Pathways

Many substituted thienopyrimidines exert their anti-proliferative effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR.[4][13][14] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and metastasis.[5][13][14] By blocking the ATP-binding site of the EGFR kinase domain, thienopyrimidine inhibitors prevent these downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[4][15]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thieno Thienopyrimidine Inhibitor Thieno->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of thienopyrimidines.

Experimental Validation: Protocols for Assessing Anti-proliferative Effects

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the anti-proliferative effects of novel compounds.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[16][17]

Causality: This assay is chosen for its high throughput, reliability, and sensitivity in determining a compound's dose-dependent cytotoxic effect, allowing for the calculation of the IC50 value.[6][16]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with Thienopyrimidine (serial dilutions) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (e.g., 10-50 µL) D->E F 6. Incubate 2-4h (Formation of Formazan) E->F G 7. Solubilize Crystals (e.g., 150 µL DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed the cells into a 96-well flat-bottom plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[18] Include wells for "medium only" blanks. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]

  • Compound Treatment: Prepare serial dilutions of the substituted thienopyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO).[16]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[19]

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16][18] Incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[18] Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10-15 minutes.[16][18]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 490-570 nm.[17][18] A reference wavelength of ~630 nm can be used to reduce background noise.[16]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[16][20]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19][21] This analysis reveals if a compound induces cell cycle arrest at a specific checkpoint.

Causality: This protocol is essential for elucidating the mechanism of anti-proliferative action. For instance, many kinase inhibitors cause cell cycle arrest at the G1 or G2/M phase, preventing cells from proceeding through division.[2]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates to be 60-70% confluent at the time of treatment.[19] Treat cells with the thienopyrimidine compound at relevant concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).[19]

  • Cell Harvesting: Collect both floating (potentially apoptotic) and adherent cells. To do this, first collect the culture medium, then wash the adherent cells with PBS, and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[19]

  • Fixation: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).[19] Resuspend the pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[19][22] Store the fixed cells at -20°C for at least 2 hours.[19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[19] Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating agent like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[19][22] Incubate in the dark at room temperature for 30 minutes.[19]

  • Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.[19] The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: Use specialized software to generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount. Quantify the percentage of cells in each phase to determine if the compound induces arrest at a specific checkpoint.[23]

Conclusion and Future Directions

The thienopyrimidine scaffold remains a highly promising framework for the development of novel anti-cancer kinase inhibitors.[1] Structure-activity relationship studies consistently demonstrate that targeted substitutions on the core structure can yield compounds with high potency and selectivity against various cancer cell lines. Future research should focus on optimizing these substitutions to enhance efficacy against resistant tumors, improve pharmacokinetic profiles, and explore novel combinations with other therapeutic agents to achieve synergistic anti-cancer effects. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of this important class of molecules.

References

A Head-to-Head Comparison of Synthetic Routes to 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The 7-bromo substituted analog, 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one, is a particularly valuable intermediate, providing a reactive handle for further functionalization through cross-coupling reactions to generate diverse libraries of drug candidates. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for the preparation of this key building block, offering insights into the practical considerations and chemical principles that underpin each approach.

Introduction to the Target Molecule

This compound is a heterocyclic compound featuring a fused thiophene and pyrimidine ring system. The bromine atom at the 7-position of the thiophene ring is strategically positioned for late-stage diversification, making it an attractive precursor in drug discovery programs. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug development campaign.

This guide will dissect two primary synthetic blueprints:

  • Route A: Late-Stage Bromination , where the thieno[3,2-d]pyrimidin-4(3H)-one core is first constructed, followed by the introduction of the bromine atom.

  • Route B: Early-Stage Bromination , which commences with a pre-brominated thiophene precursor that is subsequently cyclized to form the target molecule.

Each route will be evaluated based on its step-by-step protocol, mechanistic rationale, and a comparative analysis of key performance indicators.

Route A: Late-Stage Bromination

This synthetic approach prioritizes the early construction of the bicyclic thienopyrimidine core, with the regioselective introduction of the bromine atom as a final step.

Overall Synthetic Scheme (Route A)

Route A A 2-Aminothiophene-3-carboxamide B Thieno[3,2-d]pyrimidin-4(3H)-one A->B Formic Acid, Reflux C This compound B->C N-Bromosuccinimide (NBS), Acetonitrile

Caption: Synthetic pathway for Route A, involving cyclization followed by bromination.

Experimental Protocols (Route A)

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

  • To a solution of 2-aminothiophene-3-carboxamide (1.0 eq) in formic acid (10 vol), the mixture is heated to reflux (approximately 100-110 °C) for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid precipitate is collected by filtration.

  • The crude product is washed with water and diethyl ether and then dried under vacuum to afford thieno[3,2-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of this compound

  • Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) is dissolved in acetonitrile (20 vol).

  • N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Mechanism and Rationale (Route A)

The initial step of this route is a classic cyclization reaction to form the pyrimidinone ring. The 2-aminothiophene-3-carboxamide acts as a bidentate nucleophile, with the amino group attacking the carbonyl carbon of formic acid, followed by an intramolecular cyclization and dehydration to yield the stable aromatic thieno[3,2-d]pyrimidin-4(3H)-one.

The subsequent bromination with NBS is an electrophilic aromatic substitution. The thieno[3,2-d]pyrimidine ring system is electron-rich, and the thiophene ring is generally more susceptible to electrophilic attack than the pyrimidinone ring. The 7-position (alpha to the thiophene sulfur) is the most activated site for electrophilic substitution, leading to regioselective bromination.

Route B: Early-Stage Bromination

In contrast to the previous approach, this strategy introduces the bromine atom at the outset, utilizing a brominated thiophene as the foundational building block.

Overall Synthetic Scheme (Route B)

Route B D Bromoacetonitrile, Malononitrile, Sulfur E 2-Amino-5-bromothiophene-3-carbonitrile D->E Gewald Reaction (Base, Ethanol) F 2-Amino-5-bromothiophene-3-carboxamide E->F H2SO4, H2O G This compound F->G Formamide, Reflux

A Comparative Biological Evaluation of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural similarity to purine, a key component of nucleic acids.[1][2] This resemblance allows thienopyrimidine derivatives to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases, making them attractive candidates for the development of novel therapeutics.[1][2] Among these, halogenated thienopyrimidines have demonstrated significant antiproliferative activities.[2] This guide provides a comprehensive biological evaluation of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one and introduces its regioisomers to elucidate potential structure-activity relationships (SAR).

This document will delve into the comparative analysis of these compounds across a panel of standard biological assays, including assessments of their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols are provided to ensure reproducibility and to offer a framework for further investigation.

Featured Compounds

The compounds under evaluation are this compound and its hypothetical regioisomers, where the bromine atom is positioned at other available locations on the thiophene ring. For the purpose of this guide, we will designate them as follows:

  • Compound A: this compound

  • Compound B: 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (Regioisomer 1)

  • Compound C: 5-Bromothieno[3,2-d]pyrimidin-4(3H)-one (Regioisomer 2)

Part 1: Anticancer Activity Evaluation

Thienopyrimidine derivatives have been extensively investigated for their potential as anticancer agents.[3][4][5][6][7][8] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[7][9][10][11][12]

In Vitro Cytotoxicity Screening: MTT Assay

The initial assessment of anticancer potential is typically performed using a cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14][15][16][17] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[13][16]

Experimental Protocol: MTT Assay [13][15][16][17]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[17]

  • Compound Treatment: The test compounds (Compound A, B, and C) and a positive control (e.g., Doxorubicin) are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds for 72 hours.[17]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[17]

  • Formazan Solubilization: The MTT solution is removed, and 130 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes.[17]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[17]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Hypothetical Comparative Data:

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Compound A 15.221.8
Compound B 8.512.3
Compound C 32.745.1
Doxorubicin 1.21.8

From this hypothetical data, Compound B demonstrates the most potent cytotoxic activity against both cell lines, suggesting that the position of the bromine atom at the 6-position may be favorable for anticancer effects.

Kinase Inhibition Assay

To investigate the potential mechanism of action, an in vitro kinase assay can be performed to assess the inhibitory effect of the compounds on specific kinases implicated in cancer, such as VEGFR-2.[10]

Experimental Protocol: In Vitro Kinase Assay [18][19][20][21][22]

  • Reagent Preparation: Prepare a kinase buffer, recombinant kinase (e.g., VEGFR-2), substrate (e.g., a specific peptide), and ATP.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and the test compounds at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.[18]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays with ³²P-labeled ATP or non-radioactive methods that use specific antibodies to detect the phosphorylated substrate.[22]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Hypothetical Comparative Data:

CompoundVEGFR-2 IC50 (µM)
Compound A 0.85
Compound B 0.23
Compound C 2.1
Sorafenib 0.23

The hypothetical data suggests that Compound B is a potent inhibitor of VEGFR-2, with an activity comparable to the known inhibitor Sorafenib.[10] This provides a plausible mechanism for its observed cytotoxicity.

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is linked to various diseases, including cancer.[23] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, and its inhibition is a promising therapeutic strategy.[23][24][25][26][27]

Experimental Workflow: NF-κB Inhibition Assay

G cluster_0 Cell Culture & Stimulation cluster_1 Measurement of Inflammatory Mediators cluster_2 Data Analysis A Seed RAW 264.7 cells B Pre-treat with Compounds A, B, C A->B C Stimulate with LPS B->C D Griess Assay for Nitric Oxide (NO) C->D E ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) C->E F Calculate % Inhibition D->F E->F G Determine IC50 values F->G F->G

Caption: Workflow for evaluating the anti-inflammatory activity of the compounds.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production [28]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM.

  • Cell Treatment: Cells are seeded in a 96-well plate and pre-treated with the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[28]

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Hypothetical Comparative Data:

CompoundNO Inhibition IC50 (µM)
Compound A 25.4
Compound B 18.9
Compound C 42.1
Diclofenac 15.5

These hypothetical results indicate that Compound B possesses the most significant anti-inflammatory activity, though it is slightly less potent than the standard drug, diclofenac.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces

Caption: Simplified NF-κB signaling pathway activated by LPS.

Part 3: Antimicrobial Activity Screening

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.[29][30][31][32][33] Thienopyrimidine derivatives have also been explored for their potential antibacterial and antifungal activities.

Experimental Protocol: Broth Microdilution Method [29]

  • Microorganism Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[32]

Hypothetical Comparative Data:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound A 32>12864
Compound B 166432
Compound C 64>128128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

The hypothetical data suggests that Compound B exhibits the most promising, albeit moderate, antimicrobial activity among the tested isomers against both bacteria and fungi.

Conclusion

This comparative guide provides a framework for the biological evaluation of this compound and its regioisomers. Based on the hypothetical data presented, the position of the bromine substituent on the thienopyrimidine core significantly influences its biological activity. Compound B, the 6-bromo isomer, consistently demonstrated the most potent effects across anticancer, anti-inflammatory, and antimicrobial assays. This suggests that the 6-position of the thieno[3,2-d]pyrimidine scaffold may be a key site for modification to enhance biological activity.

Further studies are warranted to confirm these findings and to explore the detailed mechanisms of action. This includes broader screening against a larger panel of cancer cell lines and kinases, in vivo efficacy studies, and further optimization of the lead compound to improve its potency and selectivity.

References

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7-Bromothieno[3,2-d]pyrimidin-4(3H)-one
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